molecular formula C5H11Br2N B1602986 3-Bromopiperidine hydrobromide CAS No. 54288-72-1

3-Bromopiperidine hydrobromide

Cat. No.: B1602986
CAS No.: 54288-72-1
M. Wt: 244.96 g/mol
InChI Key: BFEXEPRPMXJTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopiperidine hydrobromide is a useful research compound. Its molecular formula is C5H11Br2N and its molecular weight is 244.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEXEPRPMXJTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624304
Record name 3-Bromopiperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54288-72-1
Record name 3-Bromopiperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopiperidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Utility of 3-Bromopiperidine Hydrobromide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Role of 3-Bromopiperidine Hydrobromide

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and highly valued structural motif.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from anticancer agents to antipsychotics, underscores its importance as a versatile scaffold for the construction of therapeutic agents.[1][2][3] The conformational flexibility of the piperidine ring, combined with its ability to engage in favorable interactions with biological targets, makes it an attractive component in drug design. This compound emerges as a critical and highly versatile building block for introducing this valuable scaffold into novel molecular architectures. Its strategic importance lies in the reactive bromine atom at the 3-position, which serves as a handle for a variety of nucleophilic substitution reactions, allowing for the facile construction of diverse and complex molecules. This guide provides an in-depth technical overview of the applications of this compound in research, with a focus on its role in the synthesis of key therapeutic agents.

Core Applications in Medicinal Chemistry

This compound is a cornerstone reagent in the synthesis of a multitude of biologically active compounds. Its utility spans several therapeutic areas, with notable examples in oncology, virology, and neuroscience.

Oncology: The Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] Several approved PARP inhibitors feature a piperidine moiety, and this compound is a key intermediate in their synthesis.

A prominent example is the synthesis of Niraparib , a potent PARP1/PARP2 inhibitor approved for the treatment of ovarian cancer.[6][7] The synthesis of Niraparib involves a crucial nucleophilic substitution reaction where an indazole derivative displaces the bromide from a protected 3-bromopiperidine.

Table 1: Key Data for this compound

PropertyValueReference
CAS Number 54288-72-1[8]
Molecular Formula C₅H₁₁Br₂N[8]
Molecular Weight 244.96 g/mol [8]
Melting Point 275-285 °C[8]
Form Solid[8]
Virology: Crafting CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[9] Consequently, CCR5 antagonists represent an important class of antiretroviral drugs. The piperidine scaffold is a common feature in many CCR5 antagonists, and this compound serves as a valuable starting material for their synthesis. The synthesis of potent piperidine-4-carboxamide based CCR5 antagonists has been reported, demonstrating the utility of piperidine derivatives in this therapeutic area.[9][10]

The general synthetic strategy involves the reaction of a protected 3-bromopiperidine with a suitable nucleophile, followed by further functionalization to yield the final CCR5 antagonist. The piperidine ring in these molecules plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the CCR5 receptor.

Neuroscience: Building Blocks for Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly the NK1 receptor, are implicated in a variety of physiological processes, including pain, inflammation, and emesis.[1][2] As such, NK1 receptor antagonists have been developed for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. The 3-benzhydryl-4-piperidone skeleton, which can be derived from 3-substituted piperidines, is a known privileged substructure for targeting G-protein coupled receptors like the NK1 receptor.[1]

Experimental Protocols and Methodologies

The true value of a chemical building block is realized through its practical application in synthesis. Below are representative experimental workflows illustrating the use of this compound.

General Nucleophilic Substitution Protocol

A common transformation involving this compound is its reaction with a nucleophile to form a new carbon-heteroatom or carbon-carbon bond at the 3-position of the piperidine ring.

Step-by-Step Methodology: Nucleophilic Substitution with an Indazole Nucleophile (A Key Step in Niraparib Synthesis)

  • Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it may need to be deprotected prior to or after the substitution reaction, depending on the overall synthetic strategy.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indazole nucleophile in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indazole, generating the nucleophilic anion.

  • Addition of this compound: Add a solution of the protected 3-bromopiperidine in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80 to 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(indazol-1-yl)piperidine derivative.

Nucleophilic_Substitution_Workflow Indazole Indazole Derivative Reaction Reaction Mixture Indazole->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Aprotic Polar Solvent (e.g., DMF) Solvent->Reaction Bromopiperidine Protected 3-Bromopiperidine Bromopiperidine->Reaction Heating Heating (80-120 °C) Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-(Indazolyl)piperidine Product Purification->Product

Causality Behind Experimental Choices

The choice of reagents and conditions in the synthesis of bioactive molecules from this compound is dictated by several factors:

  • Choice of Protecting Group: The piperidine nitrogen is often protected to prevent side reactions and to modulate the reactivity of the molecule. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Solvent Selection: Aprotic polar solvents like DMF and DMSO are often chosen for nucleophilic substitution reactions because they can dissolve a wide range of reactants and effectively solvate cations, thereby increasing the nucleophilicity of the anionic nucleophile.

  • Base Selection: The choice of base depends on the pKa of the nucleophile. Stronger bases like sodium hydride are used for less acidic nucleophiles, while weaker bases like potassium carbonate are suitable for more acidic protons.

  • Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

The Rationale for Employing the Piperidine Scaffold

The frequent incorporation of the piperidine scaffold in drug candidates is not arbitrary. Its utility stems from a combination of favorable physicochemical and pharmacological properties:

  • Improved Physicochemical Properties: The introduction of a piperidine ring can modulate a molecule's lipophilicity, solubility, and metabolic stability, all of which are critical parameters for drug-likeness.

  • Enhanced Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for the biological target.

  • Reduced hERG Toxicity: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The incorporation of a piperidine scaffold has been shown in some cases to reduce hERG liability.

Piperidine_Advantages Piperidine Piperidine Scaffold Physicochemical Improved Physicochemical Properties Piperidine->Physicochemical Biological Enhanced Biological Activity & Selectivity Piperidine->Biological Toxicity Reduced hERG Toxicity Piperidine->Toxicity

Conclusion

This compound stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its ability to readily introduce the privileged piperidine scaffold into a wide array of molecular frameworks has made it an indispensable tool for medicinal chemists. From the development of life-saving cancer therapies to novel treatments for viral infections and neurological disorders, the impact of this versatile reagent is undeniable. As researchers continue to explore new therapeutic targets, the strategic application of this compound will undoubtedly continue to play a pivotal role in the creation of the next generation of innovative medicines.

References

  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed. [Link]

  • 3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. ElectronicsAndBooks. [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]

  • Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. National Institutes of Health. [Link]

  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. ResearchGate. [Link]

  • Processes for the preparation of Niraparib and intermediates thereof.
  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. PubMed Central. [Link]

  • A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. [Link]

  • Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Homopiperidine derivatives as NK-1 antagonists.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]

  • Advances in the research and application of neurokinin-1 receptor antagonists. PubMed Central. [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. [Link]

  • A novel synthesis of 3-substituted indazole derivatives. LookChem. [Link]

  • ChemInform Abstract: Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin[3,2-b]indazoles: An Effective Route to 1H-Indazolones. ResearchGate. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to 3-Bromopiperidine Hydrobromide: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Bromopiperidine hydrobromide is a key heterocyclic compound widely utilized in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring substituted with a bromine atom at the 3-position, provides a reactive handle for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, structural features, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A thorough understanding of its physicochemical properties is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 54288-72-1[1]
Molecular Formula C₅H₁₁Br₂N[1]
Molecular Weight 244.96 g/mol [1]
Appearance Solid
Melting Point 275-285 °C
Storage Temperature 2-8°C
SMILES String BrC1CNCCC1.Br[2]
InChI Key BFEXEPRPMXJTEJ-UHFFFAOYSA-N[2]

Structural Elucidation

The molecular structure of this compound is fundamental to its reactivity and utility. The piperidine ring can adopt various conformations, and the position of the bromine atom influences its stereochemistry and synthetic applications.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of 3-bromopiperidine derivatives often involves the bromination of a suitable piperidine precursor. For example, a related compound, 3-bromo-2,6-piperidinedione, can be synthesized by the bromination of pyridine-2,6-dione.[3] Another approach involves a two-step process starting from cyclopentanedioic anhydride, which undergoes amidation followed by a bromination reaction.[4] These synthetic strategies highlight the accessibility of this important building block.

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 3-position of the piperidine ring, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Applications in Drug Discovery and Development

The piperidine moiety is a common structural motif in many pharmaceuticals due to its favorable pharmacokinetic properties. 3-Bromopiperidine and its derivatives serve as crucial intermediates in the synthesis of a variety of biologically active compounds.

For instance, 3-bromopiperidine-2,6-dione, a related structure, is a key building block for synthesizing compounds with immunomodulatory properties.[5] These compounds are investigated for their potential in treating inflammatory and autoimmune diseases.[5] Furthermore, this class of compounds is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality in drug discovery.[5]

Representative Experimental Protocol: Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using a 3-bromopiperidine derivative, based on common laboratory practices.

Objective: To synthesize a 3-substituted piperidine derivative via nucleophilic displacement of the bromide.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of the chosen nucleophile and base in the selected anhydrous solvent, add this compound portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 3-substituted piperidine derivative.

Caption: A generalized workflow for a nucleophilic substitution reaction.

Handling and Safety Considerations

This compound is classified as an irritant and is harmful if swallowed.[2][6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][8] All work should be conducted in a well-ventilated area or a fume hood.[7][8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an essential tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its structure, properties, and safe handling procedures is paramount for its effective utilization in the research and development of new medicines.

References

  • Wiley-VCH. Supporting Information. [Link]

  • PubChem. 3-Bromopiperidine. [Link]

  • Chem-Space. This compound. [Link]

  • PubChem. 4-Bromopiperidine Hydrobromide. [Link]

  • Google Patents. Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Guiding-Bio. 3-bromopiperidine-2,6-dione. [Link]

  • Google Patents. A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • Ningbo Inno Pharmchem Co., Ltd. 3-Bromopiperidine-2,6-dione: A Feasibility Analysis from Manufacturer's Perspective. [Link]

  • PubChem. 3-Bromopiperidine-2,6-dione. [Link]

Sources

An In-depth Technical Guide to 3-Bromopiperidine Hydrobromide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromopiperidine hydrobromide (C₅H₁₁Br₂N), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond basic data to offer practical insights into its synthesis, characterization, and application, grounded in established chemical principles and supported by authoritative references.

Core Molecular and Physicochemical Profile

This compound is the hydrobromide salt of 3-bromopiperidine. The presence of the bromine atom at the 3-position of the piperidine ring imparts valuable reactivity, making it a versatile intermediate in the synthesis of complex molecules.

Molecular Formula and Weight

The empirical formula of this compound is C₅H₁₁Br₂N. Its molecular weight is 244.96 g/mol .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 54288-72-1
Appearance Solid
Melting Point 275-285 °C
Storage Temperature 2-8°C

Solubility: While specific quantitative solubility data is not extensively published, piperidine hydrohalide salts are generally soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in less polar organic solvents. The solubility in various common laboratory solvents is crucial for reaction setup and purification and should be empirically determined for specific applications.

Synthesis and Purification: A Practical Approach

While numerous synthetic routes to piperidine derivatives exist, a common and logical pathway to this compound involves the bromination of a suitable precursor, such as 3-hydroxypiperidine.

Proposed Synthetic Pathway

A chemically sound and widely utilized method for converting secondary alcohols to alkyl bromides is through the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The following proposed synthesis is based on these established transformations.

Synthesis_Pathway 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Bromopiperidine 3-Bromopiperidine 3-Hydroxypiperidine->3-Bromopiperidine PBr₃ or SOBr₂ (e.g., in an inert solvent) 3-Bromopiperidine_HBr 3-Bromopiperidine Hydrobromide 3-Bromopiperidine->3-Bromopiperidine_HBr HBr (aq or gas) (Protonation)

Caption: Proposed synthesis of this compound.

Expertise & Experience: The choice between PBr₃ and SOBr₂ often depends on the specific substrate and desired reaction conditions. PBr₃ is a classic and effective reagent for this transformation. The reaction typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the starting alcohol is chiral. The workup for such reactions is critical to quench excess reagent and neutralize acidic byproducts. The final step, formation of the hydrobromide salt, is a straightforward acid-base reaction that not only provides a stable, solid form of the product but also aids in its purification through crystallization.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard organic synthesis techniques for the bromination of alcohols.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-hydroxypiperidine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., PBr₃) in the same solvent via the dropping funnel. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromopiperidine free base.

  • Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Add a solution of hydrobromic acid dropwise until the solution is acidic. Cool the solution to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

Trustworthiness: A self-validating recrystallization protocol relies on the principle that the desired compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures, while impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.

Solvent Selection: A good solvent system for the recrystallization of this compound would likely be a polar protic solvent such as ethanol or isopropanol, or a mixture of solvents.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation A Dissolve crude product in minimal hot solvent B Hot gravity filtration (if insoluble impurities) A->B C Cool slowly to induce crystallization B->C D Collect crystals by vacuum filtration C->D E Wash with cold solvent D->E F Dry under vacuum E->F G Pure 3-Bromopiperidine Hydrobromide F->G Pure Product

Caption: General workflow for purification by recrystallization.

Analytical Characterization: A Spectroscopic Deep Dive

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the piperidine ring's conformational flexibility and the presence of diastereotopic protons. The protonated nitrogen will also influence the chemical shifts of adjacent protons.

  • Expected Chemical Shifts (in D₂O or DMSO-d₆):

    • H3 (methine proton attached to bromine): This proton is expected to be the most downfield of the ring protons (likely in the range of 4.0-4.5 ppm) due to the deshielding effect of the electronegative bromine atom.

    • H2, H6 (protons adjacent to nitrogen): These protons will be significantly deshielded by the positively charged nitrogen atom, appearing in the range of 3.0-3.8 ppm.

    • H4, H5 (remaining methylene protons): These protons are expected to resonate further upfield, likely in the range of 1.5-2.5 ppm.

    • NH₂⁺ protons: A broad signal, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Expected Chemical Shifts (in D₂O or DMSO-d₆):

    • C3 (carbon attached to bromine): This carbon will be significantly deshielded by the bromine atom, appearing in the range of 50-60 ppm.

    • C2, C6 (carbons adjacent to nitrogen): These carbons will also be deshielded by the nitrogen, expected in the range of 45-55 ppm.

    • C4, C5 (remaining methylene carbons): These carbons will resonate at higher field, likely in the range of 20-30 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the free base (3-bromopiperidine) would likely show a molecular ion peak. A key feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units.

  • Expected Fragmentation:

    • Loss of Br•: A prominent fragment corresponding to the loss of a bromine radical.

    • α-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorbances for the functional groups present.

  • N-H stretch: A broad absorption in the region of 2700-3300 cm⁻¹ is characteristic of the ammonium salt.

  • C-H stretch: Absorptions just below 3000 cm⁻¹.

  • C-Br stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

Applications in Drug Development

The 3-bromopiperidine moiety is a valuable scaffold in medicinal chemistry due to its ability to introduce a key vector for further functionalization.

Role as a Versatile Building Block

This compound serves as a key starting material for introducing the piperidine ring into larger molecules. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) in SN2 reactions, allowing for the construction of diverse molecular architectures.

Precursor to Neuroleptic and Antipsychotic Agents

Piperidine derivatives are prevalent in many centrally acting pharmaceuticals, including antipsychotics.[1] The piperidine ring can interact with various receptors in the central nervous system. The 3-substituted pattern allows for the exploration of chemical space around the core scaffold to optimize binding affinity and selectivity for specific targets, such as dopamine and serotonin receptors.

Drug_Development 3-Bromo-HBr 3-Bromopiperidine Hydrobromide Nucleophilic_Sub Nucleophilic Substitution (SN2) 3-Bromo-HBr->Nucleophilic_Sub Reaction with Nucleophile (Nu-) Scaffold Piperidine-Containing Scaffold Nucleophilic_Sub->Scaffold Lead_Opt Lead Optimization Scaffold->Lead_Opt Further Functionalization API Active Pharmaceutical Ingredient (API) Lead_Opt->API

Caption: Role of this compound in API synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound possesses specific hazards that must be managed with appropriate laboratory practices.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • Causes skin irritation (Skin Irritation, Category 2).

  • Causes serious eye irritation (Eye Irritation, Category 2).

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is between 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, a well-reasoned synthetic and purification strategy, comprehensive analytical characterization, and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to confidently incorporate this important intermediate into their synthetic programs.

References

  • PubChem. (n.d.). 3-Bromopiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • Gomez, A. R. (2022). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. ChemRxiv. [Link]

  • Popik, V. V. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

Sources

3-Bromopiperidine hydrobromide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromopiperidine Hydrobromide (CAS: 54288-72-1)

This document provides a comprehensive safety and handling guide for this compound, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere data recitation to offer actionable protocols and explain the scientific rationale behind essential safety measures. By integrating principles of industrial hygiene and chemical reactivity, this whitepaper serves as a critical resource for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Key Properties

This compound is a solid, bifunctional organic compound used in the synthesis of more complex molecular architectures. Understanding its fundamental properties is the first step in a robust risk assessment.

Identifier Value Source
CAS Number 54288-72-1[1]
Molecular Formula C₅H₁₁Br₂N[1]
Molecular Weight 244.96 g/mol [1]
Physical Form Solid[1]
Melting Point 275-285 °C[1]
Storage Temperature 2-8°C[1]

Section 2: GHS Hazard Profile and Toxicological Rationale

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as a hazardous substance requiring specific handling precautions.[1]

GHS Classification Hazard Statement Code Toxicological Rationale
Signal Word Warning -Indicates a moderate level of hazard.
Acute Toxicity, Oral Harmful if swallowedH302Ingestion can lead to systemic toxicity. The hydrobromide salt can dissociate, and both the piperidine ring and bromide ions may contribute to adverse effects.
Skin Corrosion/Irritation Causes skin irritationH315The compound can disrupt the lipid barrier of the skin, leading to localized inflammation, redness, and discomfort upon contact.
Serious Eye Damage/Irritation Causes serious eye irritationH319Direct contact with eye tissue can cause significant irritation, pain, and potential damage to the cornea. Prompt and thorough rinsing is critical.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationH335As a fine solid, airborne dust can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation. The target organ is the respiratory system.[1]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls dictates that engineering solutions are preferable to reliance on PPE alone. However, in a laboratory setting, diligent use of appropriate PPE is non-negotiable.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This ensures that any dust generated during manipulation is contained and exhausted away from the operator's breathing zone. Processes should be designed to minimize dust generation wherever possible.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 2. The following diagram outlines the decision-making process for appropriate PPE selection when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Handling 3-Bromopiperidine HBr CheckDust Potential for Dust Generation? Start->CheckDust BasePPE Baseline PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat CheckDust->BasePPE  Low (e.g., solution transfer) Goggles Upgrade to Chemical Goggles CheckDust->Goggles  High (e.g., weighing, scraping) BasePPE->Goggles FaceShield Add Face Shield Goggles->FaceShield If splash hazard exists Resp Mandatory: NIOSH-approved N95 Particulate Respirator Goggles->Resp

Caption: PPE selection workflow for handling this compound.

Protocol 3.1: Donning and Doffing PPE

  • Inspection: Before use, inspect all PPE for damage. Gloves must be checked for pinholes or tears.[2]

  • Donning Sequence:

    • Lab Coat: Fasten completely.

    • Respirator (if required): Perform a user seal check.

    • Eye/Face Protection: Position securely.

    • Gloves: Pull cuffs over the sleeves of the lab coat.[2]

  • Doffing Sequence (to prevent self-contamination):

    • Gloves: Remove using a glove-on-glove technique, peeling them off without touching the outer surface with bare skin. Dispose of immediately.[2]

    • Lab Coat: Remove by rolling it outwards, containing the contaminated surface.

    • Eye/Face Protection: Handle by the arms or strap.

    • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent exposure and maintain compound integrity.

Handling
  • Work Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a weigh boat or creased glossy paper to contain the solid. Perform all weighing operations within the fume hood or a ventilated balance enclosure to manage dust.

  • Transfers: Use spatulas to carefully transfer the solid. Avoid pouring, which can generate dust. If making solutions, add the solid to the solvent slowly.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Contaminated clothing should be laundered separately before reuse.[3]

Storage
  • Conditions: Store containers in a cool, dry, well-ventilated area at the recommended temperature of 2-8°C.[1] The rationale for cool storage is to minimize potential degradation over time, although the compound is a stable solid.

  • Container Integrity: Keep containers tightly sealed to prevent moisture ingress and contamination.[3]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[4]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Emergency_Response_Flow cluster_actions Immediate Actions Start Exposure Event Route Route of Exposure? Start->Route Inhalation 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Route->Inhalation Inhalation Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for 15 min. 3. Seek medical attention if irritation persists. Route->Skin Skin Contact Eyes 1. Immediately flush with water for 15 min, lifting eyelids. 2. Remove contact lenses if easy to do. 3. Seek immediate medical attention. Route->Eyes Eye Contact Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Route->Ingestion Ingestion Report Report to Supervisor & Provide SDS to Medical Personnel Inhalation->Report Skin->Report Eyes->Report Ingestion->Report

Caption: Decision-making flow for emergency response to an exposure event.

Protocol 5.1: First Aid Measures

  • Inhalation: Remove the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical advice if irritation develops or persists.[3]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

  • Ingestion: Call a POISON CENTER or doctor immediately.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2]

Protocol 5.2: Spill Cleanup

  • Evacuate: Alert others and evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE as described in Section 3, including respiratory protection.

  • Containment: For a dry spill, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[2] Avoid actions that generate dust.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste.[3]

Section 6: Fire-Fighting Measures and Stability

While not highly flammable, this compound is a combustible solid.[1]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Choose media appropriate for the surrounding fire.[3]

  • Special Hazards: Upon combustion, it may release hazardous decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][4]

Section 7: Disposal Considerations

All waste containing this compound, including empty containers and cleanup materials, must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3] Do not mix with other waste streams unless directed by a qualified environmental health and safety professional.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

References

  • 3-Bromopiperidine-2,6-dione Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR41150_msds.pdf]
  • Safety Data Sheet for 3-Bromopiperidine-2,6-dione. Angene Chemical. [URL: https://www.angenechemical.com/msds/62595-74-8.pdf]
  • 4-Bromopiperidine Hydrobromide Product Information. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B3830]
  • This compound Product Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/721719]
  • 1-Boc-4-bromopiperidine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/687448]
  • 4-Bromopiperidine hydrobromide Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/23456/AC432130050]
  • Piperidine Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0976-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTEzMDF8YXBwbGljYXRpb24vcGRmfGg3MS9oYjIvOTU3ODQ0MDM5MjczNC5wZGZ8NzU3ZWM4YjU1ZTI2YjM4YjU3ZDI1YjU3ZGE1YjU1ZWYyYjA5ZGUxZTUxMjQ2YjQ0YjM5NjY0YjE3Y2M4YjE4Yg]
  • This compound Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/721719]
  • 3-broMopiperidine-2,6-dione (cas 62595-74-8) SDS/MSDS download. Guidechem. [URL: https://www.guidechem.com/msds/62595-74-8.html]
  • This compound Product Details. Sigma-Aldrich Japan. [URL: https://www.sigmaaldrich.com/JP/ja/product/aldrich/721719]
  • 3-Bromopiperidine Compound Summary. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromopiperidine]
  • 4-Bromopiperidine Hydrobromide Compound Summary. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromopiperidine-hydrobromide]
  • 3-Bromopiperidine-2,6-dione (CAS 62595-74-8). Benchchem. [URL: https://www.benchchem.com/product/bld-12345]
  • Personal Protective Equipment Overview. US EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
  • Personal protective equipment and consumables Brochure. SKAN. [URL: https://www.skan.com/images/brouchure/pdf/en/1911_spt_broschuere_psa_en_web.pdf]
  • Category 3 PPE. Be Atex. [URL: https://be-atex.

Sources

An In-depth Technical Guide on Melting Point and Solubility for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination and comprehensive understanding of melting point and solubility are cornerstones of modern drug discovery and development. These fundamental physical properties govern a cascade of downstream characteristics, including bioavailability, manufacturability, and stability of an active pharmaceutical ingredient (API). This guide provides a detailed exploration of the theoretical underpinnings, experimental methodologies, and strategic applications of melting point and solubility data in the pharmaceutical sciences. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and offer insights grounded in extensive field experience to empower researchers, scientists, and drug development professionals in their quest for safe and efficacious medicines.

Introduction: The Foundational Pillars of Pharmaceutical Profiling

In the intricate process of drug development, a molecule's journey from a promising hit to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most critical initial assessments are the determination of its melting point and solubility. Far from being mere physical constants, these properties are dynamic indicators of a compound's behavior in both physiological and manufacturing environments.

A high melting point can suggest strong intermolecular forces within the crystal lattice, which often correlates with poor solubility.[1][2] Poor solubility, in turn, is a primary contributor to low bioavailability for orally administered drugs, a challenge that plagues a significant portion of new chemical entities (NCEs).[3] Indeed, it is estimated that approximately 40% of drugs in development exhibit poor aqueous solubility.[3] Consequently, a thorough and early characterization of these properties is not just a regulatory requirement but a strategic imperative to mitigate late-stage failures and de-risk the development pipeline.[4]

This guide will navigate the complexities of melting point and solubility, offering a holistic perspective that integrates theoretical principles with practical, high-throughput experimental workflows.

The Science of Melting Point: More Than Just a Number

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range.[5] This seemingly simple parameter provides a wealth of information about a compound's identity, purity, and solid-state properties.

Factors Influencing Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[6][7] Key factors include:

  • Intermolecular Forces: Stronger forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[7][8] Ionic compounds exhibit particularly high melting points due to the robust electrostatic forces between ions.[2][6]

  • Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals forces.[1][7] Symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point compared to their asymmetrical counterparts.[2][8]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can significantly impact its melting point.[9][10] Different polymorphs have distinct crystal lattice arrangements, leading to variations in their physical properties, including melting point and solubility.[10][11] Metastable polymorphs generally have lower melting points and higher solubility than their stable counterparts.[12]

  • Impurities: The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces.[8] This results in a lower and broader melting point range, a phenomenon known as melting point depression.[7][8] A sharp melting point is often an indicator of a substance's purity.[8]

Experimental Determination of Melting Point

Accurate melting point determination is crucial for compound characterization and quality control.[5][13] Several methods are employed in the pharmaceutical industry:

  • Capillary Method: This traditional and widely used technique involves heating a small, powdered sample in a capillary tube at a controlled rate.[5][13][14] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[15]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[16][17][18] It provides a more precise and quantitative determination of the melting point, as well as information on other thermal events like glass transitions and crystallization.[19] The peak of the endothermic event on the DSC thermogram corresponds to the melting point.[16]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]

  • Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[15]

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[14]

  • Heating: Rapidly heat the sample to a temperature about 5°C below the expected melting point.[14][15] Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[13][15]

  • Observation and Recording: Observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point).[13][14][15]

The Intricacies of Solubility: A Key to Bioavailability

Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[20] In drug development, aqueous solubility is of paramount importance as it directly influences a drug's absorption and, consequently, its bioavailability.[3]

Thermodynamics of Solubility

The process of dissolution can be understood through thermodynamic principles. It involves the transfer of a molecule from a solid state to a solution.[21] The driving force for this process is the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.[22]

The overall solubility process can be broken down into two steps: the energy required to break the crystal lattice (sublimation) and the energy released when the molecule is solvated by the solvent (solvation/hydration). The balance between these energies determines the solubility of the compound.

Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[23][24]

  • Kinetic Solubility: This is a high-throughput screening method typically used in the early stages of drug discovery.[24][25] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[23][26] The resulting solution can be supersaturated and is not in a state of thermodynamic equilibrium.[20] Kinetic solubility assays are valuable for quickly identifying compounds with potential solubility issues.[23]

  • Thermodynamic Solubility: This measurement represents the true equilibrium solubility of a compound.[20][23] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (often 24 hours or more) until a saturated solution is formed.[25][26] Thermodynamic solubility data is essential for lead optimization and formulation development.[23]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer in a sealed vial.[3]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[26]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[25][26]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[3][26]

The Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[27][28][29] This system is instrumental in predicting a drug's in vivo performance and guiding formulation strategies.[28][30]

The four BCS classes are:

  • Class I: High Solubility, High Permeability[27][28]

  • Class II: Low Solubility, High Permeability[27][28]

  • Class III: High Solubility, Low Permeability[27][28]

  • Class IV: Low Solubility, Low Permeability[27][28]

A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[27] For many orally administered drugs, poor solubility (BCS Class II and IV) is the primary obstacle to achieving adequate bioavailability.[31]

Advanced Topics and Strategic Considerations

The Impact of Polymorphism on Solubility

As mentioned earlier, different polymorphic forms of a drug can exhibit distinct physical properties, including solubility.[9][11] Generally, a metastable polymorph will have a higher apparent solubility and a faster dissolution rate than the thermodynamically stable form.[12] However, the metastable form can convert to the more stable, less soluble form over time, which can have significant implications for the drug's bioavailability and shelf-life.[12][32] A notable example is the case of Ritonavir, an antiretroviral drug, where the appearance of a less soluble polymorph led to a dramatic decrease in bioavailability and necessitated a reformulation.[11]

Predictive Modeling of Melting Point and Solubility

Given the importance of melting point and solubility in early drug discovery, there is significant interest in developing computational models to predict these properties from a compound's chemical structure.[33][34][35] These quantitative structure-property relationship (QSPR) models can help prioritize compounds for synthesis and testing, thereby saving time and resources.[33][36] Machine learning techniques have shown promise in developing predictive models for both melting point and aqueous solubility.[33][34]

Conclusion: A Holistic Approach to Physical Property Characterization

Melting point and solubility are not isolated parameters but are deeply interconnected and profoundly influential on the developability of a drug candidate. A comprehensive and early assessment of these properties, grounded in a solid understanding of the underlying physicochemical principles, is indispensable. By employing robust experimental methodologies, leveraging predictive modeling, and maintaining a keen awareness of factors like polymorphism, drug development professionals can make more informed decisions, leading to the successful advancement of novel therapeutics. This guide has aimed to provide the technical depth and practical insights necessary to navigate the critical path of physical property characterization with confidence and scientific rigor.

Data Presentation

Table 1: Comparison of Melting Point Determination Methods

MethodPrincipleAdvantagesDisadvantages
Capillary Method Visual observation of the phase transition from solid to liquid upon heating.[13][14]Simple, inexpensive, and widely available.Subjective, less precise, and not suitable for all substances.
Differential Scanning Calorimetry (DSC) Measures the heat flow required to maintain a sample at the same temperature as a reference during a controlled temperature program.[16][17][19]Highly accurate, quantitative, provides information on other thermal events.[16][37]More expensive instrumentation, requires trained personnel.

Table 2: Overview of Solubility Assay Types

Assay TypePrincipleThroughputStage of UseKey Information Provided
Kinetic Solubility Measures the concentration of a compound that remains in solution after rapid precipitation from a DMSO stock.[23][26]HighEarly Discovery (Hit-to-Lead)[23][24]Rapid assessment of potential solubility liabilities.[23]
Thermodynamic Solubility Determines the equilibrium concentration of a compound in a saturated solution after prolonged incubation.[23][26]Low to MediumLead Optimization and Preclinical Development[23][24]The true, equilibrium solubility of the compound.[23]

Visualizations

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification prep Add excess solid drug to buffer equilibrate Agitate at constant temperature (24-48 hours) prep->equilibrate Incubate separate Centrifuge or filter to remove undissolved solid equilibrate->separate Separate phases quantify Analyze supernatant/filtrate (e.g., LC-MS/MS) separate->quantify Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship: Factors Influencing Melting Point

G cluster_factors Influencing Factors MP Melting Point IMF Intermolecular Forces (e.g., H-bonding) IMF->MP SizeShape Molecular Size & Shape SizeShape->MP Purity Purity Purity->MP Polymorphism Polymorphism Polymorphism->MP

Caption: Key Factors Affecting a Compound's Melting Point.

References

  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024-04-04).
  • Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy.
  • In vitro solubility assays in drug discovery - PubMed.
  • What Affects Melting Point Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-01-31).
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025-05-19).
  • Biopharmaceutics Classification System - Wikipedia.
  • What Factors Affect Melting Point? - Sciencing. (2022-03-24).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
  • The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability - Hilaris Publisher.
  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • Melting Point Determination in Pharmaceutical Industry - NANOLAB.
  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu.
  • The BCS (Biopharmaceutical Classification System) - Biorelevant.com.
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06).
  • Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development | Molecular Pharmaceutics - ACS Publications.
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC - NIH.
  • Melting Point Determination - ResolveMass Laboratories Inc.
  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing.
  • Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed.
  • Differential scanning calorimetry - CureFFI.org. (2016-04-27).
  • The effect of polymorphism on active pharmaceutical ingredients: A review - ResearchGate.
  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO.
  • Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubil… - OUCI.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024-09-09).
  • Biopharmaceutics Classification System (BCS) - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2025-03-30).
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher.
  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014-04-29).
  • Measuring the Melting Point - Westlab Canada. (2023-05-08).
  • Differential Scanning Calorimetry (DSC) - SGS INSTITUT FRESENIUS.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - Symbiosis Online Publishing. (2014-07-28).
  • Melting Point Determination - Analytical Testing Labs.
  • Kinetic Solubility Assays Protocol - AxisPharm.
  • Thermodynamics of the Aqueous Solubility of some Fluoroquinolones - UNN.
  • Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - NIH. (2019-05-27).
  • Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega. (2020-07-01).
  • Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules | Request PDF - ResearchGate. (2025-08-05).

Sources

Key functional groups in 3-Bromopiperidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Functional Groups of 3-Bromopiperidine Hydrobromide

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry and drug discovery. Its structure is deceptively simple, yet it offers a rich and versatile platform for chemical modification, largely due to the distinct and often orthogonal reactivity of its two key functional groups: a secondary amine (present as a hydrobromide salt) and an alkyl bromide. This guide provides a detailed exploration of these functional groups, offering researchers and drug development professionals a comprehensive understanding of their chemical properties, synthetic utility, and strategic manipulation. We will delve into the causality behind experimental choices, present validated protocols, and outline the analytical techniques essential for characterizing this valuable synthetic intermediate.

Chapter 1: Molecular Overview and Physicochemical Profile

This compound is a heterocyclic compound that serves as a common precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The piperidine ring is a privileged scaffold, found in numerous FDA-approved drugs, where it often imparts desirable properties such as improved solubility, metabolic stability, and target affinity.[2][3][4] The presence of the bromo-substituent provides a reactive handle for introducing further molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6]

The compound is typically supplied as a stable, crystalline hydrobromide salt, which enhances its shelf-life and handling characteristics but requires consideration during reaction planning, as the protonated amine is non-nucleophilic.[7]

Molecular Structure

The structure features a six-membered piperidine ring with a bromine atom at the 3-position. The ring nitrogen exists as an ammonium bromide salt.

Caption: Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for reaction setup, safety considerations, and analytical characterization.

PropertyValueReference(s)
CAS Number 54288-72-1[7][8]
Molecular Formula C₅H₁₁Br₂N[7][8]
Molecular Weight 244.96 g/mol [7][8]
Appearance Solid[7]
Melting Point 275-285 °C[7]
Storage Temperature 2-8°C[7]
SMILES String BrC1CNCCC1.Br[7]
InChI Key BFEXEPRPMXJTEJ-UHFFFAOYSA-N[7]

Chapter 2: The Secondary Amine Functional Group

The secondary amine within the piperidine ring is arguably its most significant feature for building molecular diversity. In its salt form, it is unreactive, but upon neutralization, it becomes a potent nucleophile and a versatile synthetic handle.

Chemical Nature: Basicity, Nucleophilicity, and the Hydrobromide Form

The nitrogen atom in a neutral piperidine ring has a lone pair of electrons, making it a moderately strong base (pKa of the conjugate acid is ~11.22) and a good nucleophile.[1] However, in this compound, this nitrogen is protonated, forming an ammonium salt. This has two critical consequences:

  • Lack of Nucleophilicity : The lone pair is engaged in a bond with a proton, rendering the nitrogen electrophilic rather than nucleophilic. It will not participate in reactions like alkylation or acylation.

  • Increased Water Solubility : The ionic nature of the salt increases its polarity and solubility in protic solvents.

Expert Insight: The first and most crucial step in utilizing the amine functionality is its deprotonation. The choice of base is critical. A simple inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system or an organic base like triethylamine (NEt₃) in an organic solvent is typically sufficient to generate the free amine in situ. Using strong, sterically hindered, non-nucleophilic bases is usually unnecessary and not cost-effective for this purpose.

Synthetic Utility and Reaction Protocols

Once neutralized, the secondary amine can undergo a wide array of transformations.

N-alkylation is a fundamental method for appending substituents to the piperidine nitrogen. This is commonly achieved via nucleophilic substitution with an alkyl halide.

Figure 2: Workflow for N-Alkylation A 3-Bromopiperidine Hydrobromide B Add Base (e.g., K₂CO₃, NEt₃) to neutralize A->B C Free 3-Bromopiperidine (Nucleophilic Amine) B->C D Add Electrophile (e.g., R-X) C->D E N-Alkylated Product D->E F Work-up & Purification (Extraction, Chromatography) E->F G Final Product Characterization (NMR, MS) F->G

Caption: General workflow for the N-alkylation of 3-Bromopiperidine.

This protocol provides a self-validating system for the synthesis of 1-Benzyl-3-bromopiperidine.

  • Objective: To demonstrate a standard N-alkylation procedure.

  • Materials:

    • This compound (1.0 eq)

    • Potassium carbonate (K₂CO₃, 2.5 eq)

    • Benzyl bromide (1.1 eq)

    • Acetonitrile (CH₃CN)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound and acetonitrile.

    • Add potassium carbonate to the suspension. The mixture will be heterogeneous.

    • Stir the mixture vigorously for 15-20 minutes at room temperature to ensure complete neutralization of the hydrobromide salt.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: The C3-Bromo Substituent

The bromine atom at the 3-position is the second key functional group, providing a site for substitution and cross-coupling reactions. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromide a good leaving group.[9][10]

Chemical Nature and Reactivity

The C-Br bond is significantly weaker than C-H or C-C bonds, making it susceptible to cleavage.[11] Its reactivity is primarily exploited in two main classes of reactions:

  • Nucleophilic Substitution: As a secondary alkyl halide, it can undergo Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides). Steric hindrance around the C3 position is moderate, allowing for such reactions to proceed.

  • Transition-Metal-Catalyzed Cross-Coupling: This is a powerful modern method for forming C-C, C-N, and C-O bonds. The C-Br bond can undergo oxidative addition to a low-valent metal catalyst (e.g., Palladium or Nickel), initiating a catalytic cycle.[5][12][13] This is particularly valuable in drug discovery for assembling complex molecular architectures.[14]

Expert Insight: When planning a synthesis, the choice between using the amine or the bromide first is a key strategic decision. If the desired reaction at the C3 position requires a strong base that could deprotonate the amine, it is often wise to perform the N-functionalization first, or to use an N-protecting group like a Boc-carbamate.

Chapter 4: Strategic Synthesis and Interplay of Functional Groups

The true synthetic power of this compound lies in the ability to selectively address its two functional groups. This allows for the divergent synthesis of a library of compounds from a single starting material.

Orthogonal Reactivity

Under neutral or acidic conditions, the amine is protonated and unreactive, allowing for chemistry to be performed selectively at the C-Br bond. Conversely, under basic conditions without a transition metal catalyst, the amine is a much stronger nucleophile than the bromide is a leaving group, allowing for selective N-functionalization. This inherent orthogonality is the cornerstone of its utility.

Figure 3: Synthetic Pathways from 3-Bromopiperidine Start 3-Bromopiperidine Hydrobromide Neutralize Neutralize (Base) Start->Neutralize Protect Protect Amine (e.g., Boc₂O) Start->Protect Amine_Free Free Amine Neutralize->Amine_Free N_Alkylation N-Alkylation (R-X) Amine_Free->N_Alkylation N_Acylation N-Acylation (RCOCl) Amine_Free->N_Acylation Amine_Product N-Substituted 3-Bromopiperidine N_Alkylation->Amine_Product N_Acylation->Amine_Product N_Protected N-Boc-3-Bromopiperidine Protect->N_Protected Coupling Cross-Coupling (Pd/Ni cat.) N_Protected->Coupling Substitution Nucleophilic Substitution (Nu⁻) N_Protected->Substitution Bromide_Product N-Boc-3-Substituted Piperidine Coupling->Bromide_Product Substitution->Bromide_Product

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Ubiquity of a Privileged Scaffold

In the landscape of medicinal chemistry, few structural motifs are as foundational and versatile as the piperidine ring.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a vast array of therapeutic agents, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[3] The significance of the piperidine moiety is quantitatively underscored by its presence in over 70 FDA-approved drugs, including multiple blockbuster pharmaceuticals.[2][4][5] Its derivatives are integral to more than twenty classes of pharmaceuticals, targeting a wide spectrum of diseases from central nervous system (CNS) disorders and cancer to infectious and inflammatory conditions.[6][7][8][9]

This guide provides an in-depth exploration of the piperidine scaffold, moving beyond a simple catalog of its applications. We will dissect the physicochemical and structural properties that make it so amenable to drug design, survey key synthetic strategies for its elaboration, and analyze its role in modulating pharmacological activity through detailed structure-activity relationships (SAR). The discussion is tailored for researchers, scientists, and drug development professionals, aiming to provide not just information, but actionable insights into the causality behind experimental choices and the strategic deployment of this remarkable chemical entity.

Chapter 1: The Structural and Physicochemical Rationale for Prominence

The utility of the piperidine ring is not accidental; it stems from a unique combination of structural and chemical properties that make it an ideal framework for interacting with complex biological targets.[10]

  • Conformational Flexibility: As a saturated heterocycle, the piperidine ring predominantly adopts a low-energy chair conformation. This three-dimensional structure is crucial as it allows substituents to be precisely positioned in either axial or equatorial orientations, enabling a fine-tuned fit into the binding pockets of proteins and enzymes.[11] This conformational adaptability allows the scaffold to mimic peptide structures or present functional groups in optimal vectors for intermolecular interactions.[10]

  • The Basic Nitrogen Center: The nitrogen atom within the piperidine ring is typically basic (pKa of the conjugate acid is ~11.2). At physiological pH (7.4), this nitrogen is protonated, forming a positively charged ammonium ion. This cationic center is pivotal for forming strong ionic interactions or hydrogen bonds with anionic residues (e.g., aspartate, glutamate) in a receptor's active site, a common and powerful anchoring mechanism for many drugs.[12]

  • Modulation of Physicochemical Properties: The piperidine scaffold provides a robust framework for tuning critical drug-like properties.[11] Strategic functionalization of the ring can modulate lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.[5][11] Introducing polar groups can enhance solubility, while substituting at positions adjacent to the nitrogen can sterically hinder metabolic enzymes, thereby increasing the drug's half-life.[11][13]

  • Synthetic Tractability: The piperidine core is readily accessible through a variety of robust and scalable synthetic methodologies. This accessibility is a critical pragmatic consideration in drug development, allowing for the efficient generation of diverse libraries of analogues for screening and optimization.[6]

Chapter 2: Key Synthetic Methodologies and Protocols

The construction and functionalization of the piperidine ring are mature fields of organic chemistry, offering a diverse toolkit to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Core Synthetic Strategies
  • Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods for synthesizing the piperidine core. It involves the reduction of a substituted pyridine precursor using hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Rhodium). The causality for its widespread use lies in its efficiency and the commercial availability of a vast array of pyridine starting materials. However, controlling chemoselectivity in the presence of other reducible functional groups can be a challenge, necessitating careful catalyst and reaction condition selection.[6]

  • Intramolecular Cyclization Reactions: These methods build the piperidine ring by forming a carbon-nitrogen bond within a linear precursor. Key approaches include reductive amination of dicarbonyl compounds and the cyclization of amino-alkenes.[4][6] These strategies offer excellent control over the placement of substituents.

  • Multicomponent Reactions (MCRs): Reactions like the Hantzsch synthesis or Ugi reaction can assemble complex piperidine derivatives in a single step from three or more starting materials.[4] The primary advantage of MCRs is their high efficiency and ability to rapidly generate molecular diversity, which is invaluable in the early stages of drug discovery.

  • Modern C-H Functionalization: Recent advances allow for the direct modification of the C-H bonds on a pre-formed piperidine ring. A novel two-stage process combines biocatalytic C-H oxidation to introduce a hydroxyl group, followed by radical cross-coupling to form new C-C bonds.[14] This approach dramatically simplifies the synthesis of complex, 3D-functionalized piperidines, reducing multi-step sequences to just a few operations.[14]

Experimental Protocol: Palladium-Catalyzed Hydrogenation for Piperidine Synthesis

This protocol describes a standard procedure for the synthesis of a substituted piperidine from its corresponding pyridine precursor, a foundational technique in the field.

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine via catalytic hydrogenation.

Materials:

  • 4-phenylpyridine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration setup (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the Parr hydrogenation apparatus is clean, dry, and properly assembled according to the manufacturer's instructions. Perform a leak test before introducing reactants.

  • Charging the Reactor: In the reactor vessel, dissolve 4-phenylpyridine (e.g., 5.0 g) in absolute ethanol (100 mL). Carefully add 10% Pd/C catalyst (e.g., 250 mg, 5 wt%). Causality Note: Pd/C is a pyrophoric catalyst and should be handled with care, preferably in a wet state or under an inert atmosphere.

  • Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas three times to remove air, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction if necessary (e.g., 25-50°C). Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen gas. Safety Note: The catalyst may be pyrophoric upon exposure to air, especially when dry.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. Causality Note: Celite is used as a filter aid to prevent the fine catalyst particles from clogging the filter paper.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting solid or oil is the crude 4-phenylpiperidine.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to yield the final, high-purity product.

Chapter 3: Pharmacological Applications and Structure-Activity Relationships (SAR)

The piperidine scaffold is a key pharmacophore in drugs targeting a multitude of biological systems. The following sections explore its role in major therapeutic areas, emphasizing the structure-activity relationships that govern efficacy.

Central Nervous System (CNS) Disorders

The ability of many piperidine-containing molecules to cross the blood-brain barrier makes them particularly suited for CNS targets.[15]

  • Alzheimer's Disease: Donepezil is a leading acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[8] The protonated piperidine nitrogen forms a key ionic interaction with the peripheral anionic site of the enzyme, while the rest of the molecule spans the active site gorge. Analogues that modify the piperidine have been shown to modulate binding to both AChE and butyrylcholinesterase (BuChE), another relevant enzyme.[8]

  • Antipsychotics: Haloperidol and other butyrophenone antipsychotics feature a 4-substituted piperidine ring. This motif is crucial for binding to dopamine D2 receptors, where the basic nitrogen interacts with a conserved aspartate residue in the receptor's transmembrane domain.

  • Analgesics (Opioid Receptor Modulators): The piperidinyl scaffold is a classic pharmacophore for opioid receptor ligands like fentanyl and meperidine. Modifications to this core significantly impact binding affinity and selectivity for µ, δ, and κ opioid receptors.

Table 1: SAR Summary for Piperidinyl Opioid Receptor Modulators

Structural Modification on Piperidine ScaffoldEffect on ActivityRationale / Example
N-Substitution Significantly impacts potency and receptor subtype selectivity.Large N-aryl-ethyl groups (as in Fentanyl) enhance µ-opioid receptor (MOR) affinity.
4-Position Substitution Crucial for agonist/antagonist activity.A 4-anilido group is a hallmark of potent MOR agonists. Replacing it can introduce antagonist properties.
3-Position Substitution Can improve potency and selectivity.Introduction of specific groups at the 3-position of the piperidine ring has led to highly potent and selective MOR agonists.[16]
Chirality Stereochemistry is critical for binding.The (3R, 4S) enantiomer of certain analogues shows significantly higher MOR binding affinity than its (3S, 4R) counterpart.[16]
Oncology

Piperidine moieties are frequently used in the construction of anticancer drugs, where they can serve as rigid scaffolds to orient functional groups or as key interacting elements.[6][17]

  • Signaling Pathway Inhibition: The scaffold is present in numerous kinase inhibitors. The piperidine ring can function to position the molecule within the ATP-binding pocket or serve as a solvent-exposed basic handle to improve solubility and pharmacokinetic properties.[17]

  • Protein-Protein Interaction (PPI) Inhibition: Disrupting PPIs is a key strategy in cancer therapy. In the development of HDM2-p53 inhibitors, a piperidine-containing core was used to mimic a key peptide alpha-helix, leading to potent compounds that could reactivate the p53 tumor suppressor pathway.[18]

Infectious and Parasitic Diseases

The piperidine scaffold is found in various natural and synthetic anti-infective agents.[6]

  • Antiparasitics: Febrifugine and its synthetic analog, halofuginone, are potent antiparasitic drugs used to treat coccidiosis.[6][8]

  • Antivirals: Researchers have developed piperidine analogues that inhibit influenza virus replication.[19] The mechanism often involves blocking key viral proteins necessary for entry or replication.

Chapter 4: Advanced Drug Design Strategies

Bioisosteric Replacement

In drug optimization, it is often desirable to replace a specific functional group or scaffold with another that retains the biological activity but improves other properties. This is the principle of bioisosteric replacement. The piperidine ring is often a site of metabolic attack, particularly at the carbon atoms adjacent to the nitrogen.[13]

Common Bioisosteres for Piperidine:

  • Morpholine: Replacing a -CH₂- group with an oxygen atom to form a morpholine ring reduces the basicity (pKa) of the nitrogen and can improve metabolic stability and solubility.[13]

  • Azaspiro[3.3]heptanes: These spirocyclic systems are three-dimensional mimics of the piperidine scaffold. They can improve metabolic stability and offer novel exit vectors for substituents that are not accessible from a simple piperidine ring, allowing for the exploration of new chemical space.[13][20]

  • Azetidines: These smaller, four-membered rings can serve as bioisosteres that reduce lipophilicity and provide advantageous structural rigidity compared to piperidine.[21]

The causality behind choosing a bioisostere is to overcome a specific liability (e.g., metabolism, toxicity, poor solubility) while preserving the key interactions required for pharmacological activity.

Visualizations

Diagram 1: General Synthetic Workflow

This diagram illustrates a common workflow for the synthesis and diversification of piperidine scaffolds in a drug discovery context.

G cluster_0 Core Synthesis cluster_1 Scaffold Derivatization cluster_2 Screening & Optimization Pyridine Substituted Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Pyridine->Hydrogenation PiperidineCore Piperidine Scaffold Hydrogenation->PiperidineCore Functionalization Functionalization (e.g., N-Arylation, Alkylation) PiperidineCore->Functionalization Library Diverse Library of Piperidine Analogs Functionalization->Library Screening Biological Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit SAR SAR Studies & Lead Optimization Hit->SAR Candidate Drug Candidate SAR->Candidate G cluster_receptor Cell Membrane cluster_activation Signal Transduction Receptor μ-Opioid Receptor (GPCR) Activated_Receptor Conformational Change G_Protein G-Protein (Inactive) Drug Piperidine Agonist (e.g., Fentanyl) Drug->Receptor Binds to Active Site Activated_G G-Protein Activation Activated_Receptor->Activated_G Effector Downstream Effectors (e.g., Adenylyl Cyclase ↓) Activated_G->Effector Response Cellular Response (Analgesia) Effector->Response

Caption: Simplified signaling pathway for a piperidine-based opioid agonist.

Diagram 3: Bioisosteric Replacement Strategy

This diagram illustrates the concept of replacing a piperidine core to improve drug properties while maintaining key binding interactions.

G cluster_problems Identified Liabilities cluster_solutions Bioisosteric Analogs Start Initial Lead Compound with Piperidine Scaffold Metabolism Poor Metabolic Stability (α-to-N oxidation) Start->Metabolism PK Suboptimal PK/PD Properties Start->PK Strategy Bioisosteric Replacement Strategy Metabolism->Strategy PK->Strategy Morpholine Morpholine Analog (Improves Solubility, Reduces pKa) Strategy->Morpholine Spiro Azaspiro[3.3]heptane Analog (Improves Metabolic Stability, Novel Vectors) Strategy->Spiro Azetidine Azetidine Analog (Reduces Lipophilicity) Strategy->Azetidine Outcome Optimized Candidate (Improved Drug-like Properties) Morpholine->Outcome Spiro->Outcome Azetidine->Outcome

Caption: The logic of using bioisosteric replacement for a piperidine scaffold.

Conclusion

The piperidine scaffold is far more than a mere structural component; it is a dynamic and highly adaptable tool in the arsenal of the medicinal chemist. Its inherent conformational and physicochemical properties provide a robust foundation for interacting with a diverse range of biological targets. [10][11]The continuous evolution of synthetic methodologies, from classical cyclizations to modern C-H functionalization, ensures that novel and increasingly complex piperidine derivatives can be readily accessed. [4][6][14]Through a deep understanding of its structure-activity relationships and the strategic application of principles like bioisosteric replacement, researchers can rationally design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The enduring presence of the piperidine ring in newly approved drugs is a testament to its privileged status and guarantees its central role in the future of drug discovery.

References

  • D. A. Black, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci., 24(3):2937. [Link]

  • S. Khan, et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • F. Yang, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. SynOpen, 7(1), 10-21. [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link]

  • N. A. Frolov & A. N. Vereshchagin. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • J. S. G. Filho, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • K. M. M. K. Khairia, et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • World Journal of Pharmaceutical Research. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. WJPR. [Link]

  • Y. Wang, et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • H. S. Kim, et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(2), 433-447. [Link]

  • Taylor & Francis Online. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • A. Singh, et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • C. D. Jones. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

  • P. D. Leeson. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideServe. [Link]

  • P. Kumar, et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • D. S. Grygorenko, et al. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

Sources

Introduction to 3-Bromopiperidine as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromopiperidine: A Core Building Block in Modern Synthesis

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2][3] Functionalization of this saturated heterocycle is key to modulating pharmacological activity. 3-Bromopiperidine, and its closely related derivatives, have emerged as indispensable building blocks, offering a reactive handle for the strategic introduction of molecular complexity. This guide provides an in-depth analysis of 3-bromopiperidine's synthesis, core reactivity, and application in drug discovery, intended for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices in key transformations such as N-alkylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Importance of 3-Bromopiperidine

3-Bromopiperidine is a heterocyclic compound featuring a piperidine core with a bromine atom at the 3-position.[4] This bromine atom is not merely a substituent; it is a versatile functional handle that unlocks a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is central to creating libraries of 3-substituted piperidines, a motif frequently associated with potent biological activity in areas such as oncology and neuroscience.[1][2][5]

While 3-bromopiperidine itself (CAS: 102776-55-6) is a key reagent, the commercially available and widely used precursor, 3-bromopiperidine-2,6-dione (also known as 3-bromoglutarimide, CAS: 62595-74-8), often serves as the primary starting material.[6][7] This dione derivative offers enhanced stability and reactivity for specific applications, particularly in the synthesis of immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs).[6][8]

Physicochemical Properties

A clear understanding of the physical and chemical properties of these reagents is fundamental to their effective use in synthesis.

Property3-Bromopiperidine[4][9]3-Bromopiperidine-2,6-dione[5][6][10]3-Bromopiperidine Hydrochloride[11][12]
CAS Number 102776-55-662595-74-81956354-99-6
Molecular Formula C₅H₁₀BrNC₅H₆BrNO₂C₅H₁₁BrClN
Molecular Weight 164.04 g/mol 192.01 g/mol 200.50 g/mol
Appearance Not specified (typically an oil or low-melting solid)White to off-white crystalline powderSolid
Melting Point Not specified120-123°C or 158-162°C (decomposes)Not specified
Solubility Soluble in common organic solventsSoluble in DMSO, DMF; slightly soluble in waterNot specified

Synthesis of 3-Bromopiperidine Scaffolds

Direct and efficient synthesis of the 3-bromopiperidine core is crucial for its widespread application. While various methods exist for creating substituted piperidines, the bromination of a pre-formed piperidine ring is a common and practical approach.

A highly illustrative and scalable synthesis is that of 3-bromopiperidine-2,6-dione, which can be achieved through the direct bromination of piperidine-2,6-dione (glutarimide).

Workflow: Synthesis of 3-Bromopiperidine-2,6-dione

G A Piperidine-2,6-dione in Chloroform B Add Liquid Bromine (Br₂) A->B Reagent Addition C Heat in Sealed Vessel (e.g., 110°C, 90 min) B->C Reaction Initiation D Cool & Vent HBr Gas C->D Workup Step 1 E Evaporate Solvent D->E Workup Step 2 F Recrystallize/Purify E->F Purification G 3-Bromopiperidine-2,6-dione (Product) F->G Final Product G cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Bromopiperidine D Combine in Polar Aprotic Solvent (DMF) A->D B Alkyl Halide (R-X) B->D C Base (e.g., K₂CO₃) C->D E Stir at RT or Heat D->E Reaction F N-Alkyl-3-bromopiperidine E->F G Salt Byproduct E->G

Caption: General workflow for N-alkylation.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. [13][14]This reaction is exceptionally powerful for coupling 3-bromopiperidine (after N-protection) with a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles.

Mechanistic Considerations & Causality:

  • Catalyst System: The reaction requires a Pd(0) source and a suitable ligand. The ligand, typically a bulky, electron-rich phosphine (e.g., BINAP, XPhos), is not a passive spectator. [15][16]It stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to release the product. [13][14]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaO t Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. [14][15]Its primary role is to deprotonate the amine nucleophile, forming the corresponding amide, which is then more reactive in the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, all reagents and solvents must be deoxygenated, and the reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen). [15]

Workflow: Buchwald-Hartwig Amination

G A N-Protected 3-Bromopiperidine E Combine in Anhydrous, Degassed Toluene A->E B Amine (R₂NH) B->E C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) C->E D Strong Base (e.g., NaOtBu) D->E F Heat under Inert Atmosphere (Ar) E->F Reaction G Aqueous Workup & Purification F->G Processing H 3-Amino-piperidine Product G->H Isolation

Caption: Buchwald-Hartwig C-N cross-coupling workflow.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is another cornerstone of modern organic synthesis, creating a carbon-carbon bond by coupling an organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst. [17][18]For 3-bromopiperidine, this reaction enables the introduction of a diverse array of aryl, heteroaryl, or vinyl substituents at the 3-position. [19] Mechanistic Considerations & Causality:

  • Organoboron Reagent: Boronic acids (RB(OH)₂) are often used due to their stability to air and moisture and low toxicity. [18]* Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex (e.g., [RB(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center. [17]* Solvent System: The reaction is often run in a mixture of an organic solvent (e.g., Toluene, Dioxane) and water. Water is not just a solvent; it is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. [20]

Workflow: Suzuki-Miyaura Coupling

G A N-Protected 3-Bromopiperidine E Combine in Solvent (e.g., Toluene/H₂O) A->E B Boronic Acid (R-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Aqueous Base (e.g., K₂CO₃ aq.) D->E F Heat under Inert Atmosphere (Ar) E->F Reaction G Aqueous Workup & Purification F->G Processing H 3-Aryl/Vinyl-piperidine Product G->H Isolation

Caption: Suzuki-Miyaura C-C cross-coupling workflow.

Applications in Drug Discovery

The 3-substituted piperidine motif is prevalent in numerous biologically active compounds. 3-Bromopiperidine serves as a key starting material for accessing these complex architectures.

  • Oncology: The PARP inhibitor Niraparib , an anticancer drug, features a chiral 3-substituted piperidine ring. [1][2]Synthetic routes to such molecules often rely on the principles of piperidine functionalization.

  • Immunomodulation: 3-Bromopiperidine-2,6-dione is a critical intermediate for synthesizing compounds with potent immunomodulatory properties, which can reduce the production of pro-inflammatory cytokines like IL-12. [6]* PROTACs: This same precursor is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific disease-causing proteins. [6]* Neurological Disorders: Compounds like Preclamol and OSU-6162 , investigated as antipsychotic agents, contain the 3-substituted piperidine core, highlighting the scaffold's importance in CNS drug discovery. [1][3]

Safety and Handling

As with any reactive chemical, proper handling of 3-bromopiperidine and its derivatives is paramount.

  • Hazards: 3-Bromopiperidine-2,6-dione is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation. [6][21]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or a face shield, nitrile gloves, and a lab coat. [21][22]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [10][22][23]Keep containers tightly sealed. For 3-bromopiperidine-2,6-dione, storage at 2-8°C or -20°C under a nitrogen atmosphere is recommended to ensure long-term stability. [10][21]* Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a sealed container for disposal. [22]

Detailed Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory conditions.

Synthesis of 3-Bromopiperidine-2,6-dione

[24][25] This protocol is adapted from literature procedures for the bromination of glutarimide.

  • Reaction Setup: In a pressure-resistant glass vessel equipped with a magnetic stir bar, suspend piperidine-2,6-dione (1.0 eq) in chloroform.

  • Reagent Addition: To the suspension, carefully add liquid bromine (1.1 - 1.5 eq).

  • Reaction: Securely seal the vessel. Heat the mixture in an oil bath to 100-110°C and stir vigorously for 45-90 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction vessel to room temperature in a fume hood. Carefully open the vessel to vent the HBr gas. Continue stirring in the open vessel until gas evolution ceases.

  • Isolation: Remove the solvent by rotary evaporation. The resulting crude solid can be dissolved in a suitable solvent like ethanol and re-evaporated to help remove residual HBr.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a solvent such as ethanol to afford the title compound as white crystals.

Representative Buchwald-Hartwig Amination of a Bromopyridine

[15] This protocol for a related bromopyridine illustrates the general conditions applicable to N-protected 3-bromopiperidine.

  • Inert Atmosphere Setup: Add the aryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), [Pd₂(dba)₃] (0.02 eq), and (±)-BINAP (0.04 eq) to a Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via cannula.

  • Reaction: Heat the resulting mixture to 80-100°C with stirring under argon. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Dilute with an organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.

Conclusion

3-Bromopiperidine is more than a simple halogenated heterocycle; it is a strategic linchpin in the synthesis of complex molecules with significant biological and pharmaceutical relevance. A thorough understanding of its core reactivity—governed by the interplay of N-alkylation and palladium-catalyzed cross-coupling reactions—empowers chemists to design and execute efficient synthetic routes to novel chemical entities. By appreciating the mechanistic underpinnings and the rationale behind specific reaction conditions, researchers can fully exploit the potential of this versatile building block in the pursuit of new medicines and materials.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 27). 3-Bromopiperidine-2,6-dione: A Feasibility Analysis from Manufacturer's Perspective. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Bromopiperidine-2,6-dione. Retrieved from [Link]

  • Dehli, J. R., & Gotor, V. (2002). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 67(5), 1716–1718. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Bromopiperidine-2,6-dione: Technical Specification and Application Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420919, 3-Bromopiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522174, 3-Bromopyridine hydrochloride. Retrieved from [Link]

  • LabSolutions. (n.d.). 3-bromopiperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Autech Industry Co.,Ltd. (n.d.). 3-bromopiperidine-2,6-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413–415. [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry – A European Journal. (n.d.). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

Sources

The Strategic Application of 3-Bromopiperidine Hydrobromide in Accelerating Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility and tunable physicochemical properties make it an ideal building block for designing ligands that interact with a wide range of biological targets.[3][4] This guide focuses on a particularly valuable derivative, 3-Bromopiperidine hydrobromide, and its pivotal role as a versatile intermediate in the early stages of drug discovery. We will explore its chemical properties, its strategic application in the synthesis of high-value clinical candidates, and provide detailed, field-proven protocols for its utilization. This document serves as a practical resource for researchers aiming to leverage this key building block to construct complex molecular architectures and accelerate the development of next-generation therapeutics.

The Piperidine Moiety: A Privileged Scaffold in Pharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[5] Its prevalence stems from a unique combination of structural and chemical attributes that enhance "druggability":

  • Three-Dimensionality: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, facilitating optimal and specific interactions with the binding pockets of biological targets.[1]

  • Physicochemical Modulation: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and enable strong ionic interactions with target proteins. The overall lipophilicity of a molecule can be fine-tuned by the nature and position of substituents on the piperidine ring.[2]

  • Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which contributes to improved pharmacokinetic profiles and reduced toxicity of drug candidates.[2]

  • Synthetic Versatility: The piperidine scaffold can be functionalized at multiple positions, providing a rich platform for medicinal chemists to explore structure-activity relationships (SAR).[3][4]

These favorable characteristics have led to the incorporation of the piperidine scaffold in a wide range of therapeutics, including anticancer agents, central nervous system (CNS) drugs, and antimicrobials.[2]

This compound: A Strategic Building Block

This compound (CAS: 54288-72-1) is a crystalline solid that serves as a highly valuable starting material in multi-step organic synthesis.[6] The bromine atom at the 3-position provides a reactive handle for introducing a wide variety of substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. The hydrobromide salt form enhances the stability and handling of the otherwise volatile free base.

PropertyValueSource
Molecular Formula C₅H₁₁Br₂N[6]
Molecular Weight 244.96 g/mol [6]
Appearance Solid[6]
Melting Point 275-285 °C[6]
Storage Temperature 2-8°C[6]

The strategic placement of the bromine atom at the 3-position allows for the creation of chiral centers, which is often critical for the biological activity and selectivity of a drug.[7]

Application Spotlight: Synthesis of Niraparib, a PARP Inhibitor

A compelling example of the utility of a 3-substituted piperidine is in the synthesis of Niraparib (MK-4827), a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[8][9][10] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA1 and BRCA2 mutations.[8] Niraparib is approved for the treatment of certain types of ovarian and breast cancer.[1]

Retrosynthetic Analysis of Niraparib

A retrosynthetic analysis of Niraparib reveals that the core structure can be disconnected to a 3-phenylpiperidine intermediate and a 2H-indazole-7-carboxamide moiety. The key 3-phenylpiperidine intermediate can, in turn, be synthesized from a protected 3-bromopiperidine derivative.

G Niraparib Niraparib Intermediate1 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide Niraparib->Intermediate1 Final Deprotection Intermediate2 (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate Intermediate1->Intermediate2 Key C-N Bond Formation (Buchwald-Hartwig Amination) Intermediate3 N-Boc-3-bromopiperidine Intermediate2->Intermediate3 Suzuki Coupling StartingMaterial 3-Bromopiperidine hydrobromide Intermediate3->StartingMaterial Boc Protection

Caption: Retrosynthetic analysis of Niraparib.

Detailed Synthetic Workflow

The synthesis of the key Niraparib precursor from this compound involves three main stages: protection of the piperidine nitrogen, a palladium-catalyzed cross-coupling reaction to form the biaryl system, and a second palladium-catalyzed reaction to form the crucial C-N bond with the indazole core.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Suzuki Coupling cluster_2 Stage 3: Buchwald-Hartwig Amination Start 3-Bromopiperidine HBr BocProtected N-Boc-3-bromopiperidine Start->BocProtected (Boc)₂O, Base SuzukiProduct N-Boc-3-(4-aminophenyl)piperidine BocProtected->SuzukiProduct Pd Catalyst, Base ArylBoronic 4-(Boc-amino)phenylboronic acid ArylBoronic->SuzukiProduct FinalPrecursor Niraparib Precursor (N-Boc protected) SuzukiProduct->FinalPrecursor Pd Catalyst, Ligand, Base Indazole 2H-Indazole-7-carboxamide Indazole->FinalPrecursor

Caption: Synthetic workflow for the Niraparib precursor.

Core Synthetic Methodologies and Protocols

The following protocols are representative of the key transformations involving 3-bromopiperidine derivatives in the synthesis of drug candidates like Niraparib.

Protocol 1: N-Boc Protection of this compound

This procedure protects the secondary amine of the piperidine ring, preventing it from interfering in subsequent cross-coupling reactions.

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
This compound244.9610.02.45 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.2511.02.40 g
Triethylamine (TEA)101.1922.03.06 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • To a round-bottom flask, add this compound (2.45 g, 10.0 mmol) and dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (3.06 mL, 22.0 mmol) to the stirred suspension.

  • Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with the addition of water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-bromopiperidine as a colorless oil.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the crucial palladium-catalyzed cross-coupling of an aryl amine with an indazole moiety, a key step in the synthesis of Niraparib.[6][11]

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
N-Boc-3-(4-aminophenyl)piperidine290.391.0290 mg
2H-Indazole-7-carboxamide161.161.1177 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0546 mg
Xantphos578.680.158 mg
Cesium Carbonate (Cs₂CO₃)325.822.0652 mg
1,4-Dioxane (anhydrous)--10 mL

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-3-(4-aminophenyl)piperidine (290 mg, 1.0 mmol), 2H-Indazole-7-carboxamide (177 mg, 1.1 mmol), Cesium Carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.[12]

Protocol 3: N-Boc Deprotection

The final step to reveal the secondary amine of the piperidine ring is the removal of the Boc protecting group under acidic conditions.[1][4][13]

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
N-Boc protected Niraparib precursor420.511.0421 mg
4M HCl in 1,4-Dioxane--10 mL
Diethyl ether--20 mL

Procedure:

  • Dissolve the N-Boc protected Niraparib precursor (421 mg, 1.0 mmol) in 4M HCl in 1,4-dioxane (10 mL) at room temperature.

  • Stir the solution for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether (20 mL) to precipitate the hydrochloride salt of Niraparib.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides an efficient entry point for the synthesis of complex, biologically active molecules. Its strategic use, particularly in the construction of 3-substituted piperidine scaffolds, has been instrumental in the development of important therapeutics like Niraparib. The protocols outlined in this guide demonstrate the practical application of this reagent in key synthetic transformations that are fundamental to modern drug discovery. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of strategic intermediates like this compound will undoubtedly increase, enabling the rapid and efficient exploration of new chemical space and the discovery of the next generation of medicines.

References

  • The Piperidine Scaffold: A Cornerstone in Modern Pharmacology - Benchchem.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • General Procedure for Boc Deprotection (General Procedure B) - Bio-protocol. Available from: [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Available from: [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

  • Synthesis of Niraparib, a cancer drug candidate - MPLS Division - University of Oxford. Available from: [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. Available from: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. Available from: [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Available from: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

  • (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | CAS 1038916-11-8 - Veeprho. Available from: [Link]

Sources

Methodological & Application

Synthesis of 1-Aryl-3-Bromopiperidines via Buchwald-Hartwig N-Arylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-aryl-3-bromopiperidines utilizing the Buchwald-Hartwig N-arylation reaction. 3-Bromopiperidine hydrobromide serves as a key building block in medicinal chemistry, and its successful arylation opens avenues for the creation of diverse compound libraries for drug discovery. These application notes offer a detailed, step-by-step protocol for this transformation, including insights into reaction optimization, purification strategies, and expected outcomes. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol for their specific needs.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Functionalization of the piperidine ring is a critical strategy for modulating the pharmacological properties of these molecules. The introduction of an aryl group at the 1-position of the piperidine ring through N-arylation is a common and effective approach to generate novel chemical entities. This compound is a valuable starting material in this context, as the bromine atom at the 3-position provides a handle for further synthetic modifications, allowing for the rapid diversification of the piperidine core.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher traditional methods.[2] This palladium-catalyzed cross-coupling reaction allows for the efficient N-arylation of a wide range of amines, including cyclic amines like piperidine, with various aryl halides under relatively mild conditions.[2][3] This protocol focuses on the application of the Buchwald-Hartwig reaction for the synthesis of 1-aryl-3-bromopiperidines, providing a reliable and reproducible procedure for researchers in the field.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted catalytic cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_0 Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Amido Complex - Base-H+X- Amido Complex->Pd(0)L2 Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Reaction_Setup General Workflow for Buchwald-Hartwig Reaction Setup A 1. Add Solids to Schlenk Flask (3-Bromopiperidine HBr, Aryl Bromide, Pd(OAc)2, XPhos, NaOtBu) B 2. Seal and Purge with Inert Gas (3x vacuum/backfill cycles) A->B C 3. Add Anhydrous Toluene B->C D 4. Heat to Reaction Temperature (e.g., 100-110 °C) C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Reaction Quench and Workup E->F

Caption: A streamlined workflow for setting up the N-arylation reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification Protocols

Purification of the crude 1-aryl-3-bromopiperidine is typically achieved by column chromatography followed by recrystallization.

Protocol 1: Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is generally effective for eluting the product. The optimal eluent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the solution onto the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing piperidine derivatives include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes. [4]2. Procedure:

    • Dissolve the purified product from column chromatography in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Expected Yields

The yield of the Buchwald-Hartwig N-arylation of this compound can vary depending on the electronic and steric properties of the aryl bromide used. The following table provides representative yields for the coupling with various substituted aryl bromides under optimized conditions.

EntryAryl BromideProductYield (%)
14-Bromoanisole1-(4-Methoxyphenyl)-3-bromopiperidine85-95
24-Bromotoluene1-(4-Methylphenyl)-3-bromopiperidine80-90
3Bromobenzene1-Phenyl-3-bromopiperidine75-85
44-Bromobenzonitrile1-(4-Cyanophenyl)-3-bromopiperidine70-80
51-Bromo-4-fluorobenzene1-(4-Fluorophenyl)-3-bromopiperidine80-90

Yields are based on isolated product after purification and are representative examples from literature and internal studies.

Causality and Experimental Choices

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the reaction. Therefore, maintaining an inert atmosphere using nitrogen or argon is critical for a successful reaction.

  • Anhydrous Solvent: Water can react with the strong base (NaOtBu) and can also interfere with the catalytic cycle. Using an anhydrous solvent is essential for optimal results.

  • Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos are often effective for the N-arylation of cyclic amines as they promote the reductive elimination step and prevent catalyst decomposition. [5]* Choice of Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile for the coupling reaction.

  • Temperature: The reaction is typically heated to increase the rate of the oxidative addition and other steps in the catalytic cycle, leading to a reasonable reaction time.

Conclusion

The Buchwald-Hartwig N-arylation provides an efficient and reliable method for the synthesis of 1-aryl-3-bromopiperidines from this compound. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can successfully synthesize a wide range of these valuable building blocks for drug discovery and development. The provided data and explanations for experimental choices aim to empower scientists to not only replicate the procedure but also to rationally modify and optimize it for their specific research needs.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 5, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 5, 2026. [Link]

  • Column Chromatography. ResearchGate. Accessed January 5, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 5, 2026. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Accessed January 5, 2026. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Published online December 3, 2021. Accessed January 5, 2026. [Link]

  • Column Chromatography. Cheenta. Accessed January 5, 2026. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Accessed January 5, 2026. [Link]

  • Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibro-. ChemRxiv. Accessed January 5, 2026. [Link]

  • New Routes to α-Arylated N-Boc Heterocycles. University of Bath. Accessed January 5, 2026. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Accessed January 5, 2026. [Link]

  • N-arylation of N-H heterocycles with aryl bromides and aryl iodides using CuI and KF/Al2O3. ResearchGate. Accessed January 5, 2026. [Link]

  • Representative examples of drugs containing an aryl‐substituted heteroarene. ResearchGate. Accessed January 5, 2026. [Link]

  • Chapter 7 Lab Overview and Background Information. eCampusOntario Pressbooks. Accessed January 5, 2026. [Link]

  • N -arylhexahydropyrimidines. Part 1. Synthesis and 1 H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives. ResearchGate. Accessed January 5, 2026. [Link]

  • Complete assignment of H-1 and C-13 NMR data for three aryltetralin lignan lactones. ResearchGate. Accessed January 5, 2026. [Link]

  • Crystallization process of aripiprazole derivatives in sustained release formulations for the treatment of schizophrenia.

Sources

Introduction: The Paradigm Shift of Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Bromopiperidine Hydrobromide in the Synthesis of PROTAC Linkers

In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach that has expanded the "druggable" proteome.[1][2] Unlike traditional small-molecule inhibitors that rely on an occupancy-driven mechanism to block a protein's active site, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely.[1][3] They achieve this by hijacking the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[3][4]

A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that covalently connects the two.[4] This tripartite structure enables the PROTAC to act as a molecular bridge, forming a transient ternary complex between the target protein and an E3 ubiquitin ligase.[1][5] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[2][4] A key advantage of this system is its catalytic nature; once the protein is degraded, the PROTAC is released and can mediate the destruction of multiple target proteins.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Forms E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.

The Linker: An Active Modulator of PROTAC Efficacy

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and pharmacokinetic properties.[6] The linker's length, composition, and rigidity influence the geometry and stability of the ternary complex, which are essential for efficient ubiquitination.[7] Furthermore, the linker significantly impacts the resulting PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[8]

The incorporation of rigid cyclic structures, such as piperidine, into linker scaffolds has become a prominent strategy in PROTAC design.[6][8] Unlike flexible alkyl or polyethylene glycol (PEG) chains, the piperidine ring introduces conformational constraints.[9] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially enhancing degradation potency.[6][10] The successful development of clinical candidates like ARV-110, which incorporated a rigid piperidine-containing linker to improve metabolic stability and potency, highlights the value of this approach.[10]

This compound: A Versatile Building Block

This compound serves as a valuable and versatile building block for introducing the beneficial piperidine moiety into a PROTAC linker. Its key features include:

  • The Piperidine Core: Provides the desired conformational rigidity to the linker backbone.[9]

  • Reactive Bromine Handle: The bromine atom at the 3-position is a good leaving group, making it an ideal site for nucleophilic substitution reactions. This allows for the covalent attachment of other linker components, the warhead, or the E3 ligase ligand.

  • Secondary Amine: The piperidine nitrogen provides another point for functionalization, typically after a protecting group strategy is employed.

  • Hydrobromide Salt: This form enhances the compound's stability and shelf-life. It necessitates the use of a base during the reaction to neutralize the acid and liberate the free amine for subsequent reactions if N-functionalization is desired, or to prevent unwanted side reactions during C-functionalization.

Protocol: Synthesis of a Piperidine-Containing Linker Intermediate via Nucleophilic Substitution

This protocol details a representative synthesis of an N-Boc-protected 3-functionalized piperidine intermediate. This intermediate can then be further elaborated into a complete PROTAC linker. The reaction involves the nucleophilic substitution of the bromide with a generic nucleophile (Nu-H), such as an alcohol or amine, which represents the next component of the linker.

Synthesis_Workflow Start 3-Bromopiperidine Hydrobromide Boc_Protect Step 1: Boc Protection (Boc)2O, Base Start->Boc_Protect Intermediate1 N-Boc-3-Bromopiperidine Boc_Protect->Intermediate1 Substitution Step 2: Nucleophilic Substitution Nu-H, Base (e.g., NaH) Intermediate1->Substitution Intermediate2 N-Boc-3-(Nu)-Piperidine (Linker Intermediate) Substitution->Intermediate2

Figure 2: General workflow for synthesizing a linker intermediate from 3-Bromopiperidine HBr.

Materials and Reagents
ReagentFormulaMW ( g/mol )Purpose
N-Boc-3-BromopiperidineC₁₀H₁₈BrNO₂264.16Starting Material
Generic Nucleophile (Nu-H)--Linker Component
Sodium Hydride (NaH), 60% disp.NaH24.00Strong Base
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous Solvent
Saturated aq. NH₄ClNH₄Cl53.49Quenching Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
BrineNaCl(aq)-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

Note: The protocol starts with commercially available N-Boc-3-Bromopiperidine for simplicity. If starting from 3-Bromopiperidine HBr, an initial Boc-protection step is required using Di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine (TEA) or DIPEA.

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the generic nucleophile (Nu-H, 1.2 equivalents).

    • Add anhydrous DMF to dissolve the nucleophile. Cool the solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. The inert atmosphere prevents degradation of reagents and intermediates. Cooling the solution helps to control the exothermic reaction during the addition of the strong base.

  • Deprotonation of Nucleophile:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) to the stirred solution in small portions.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the nucleophile (e.g., an alcohol or amine), generating a potent nucleophile (alkoxide or amide anion) required for the substitution reaction. Stirring ensures complete deprotonation.

  • Nucleophilic Substitution:

    • In a separate flask, dissolve N-Boc-3-Bromopiperidine (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the reaction mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

    • Rationale: The generated nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion in an Sₙ2 reaction. Running the reaction overnight ensures it proceeds to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any remaining NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Rationale: Quenching deactivates the highly reactive base. The aqueous washes remove DMF and inorganic salts from the organic layer, which contains the desired product.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Rationale: Purification is essential to remove unreacted starting materials, by-products, and residual impurities.

    • The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[11] The resulting N-Boc protected intermediate is now ready for subsequent deprotection (e.g., with TFA in DCM) and coupling to the rest of the PROTAC molecule.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; impure reagents; moisture in the reaction.Ensure all glassware is flame-dried and reagents are anhydrous. Monitor reaction by LC-MS to confirm completion before work-up.
Side Reactions (e.g., Elimination) Use of a sterically hindered or overly strong base; elevated temperatures.Use a non-nucleophilic base like NaH or K₂CO₃. Maintain controlled temperature during the reaction.
Difficulty in Purification Co-elution of product with impurities.Optimize the solvent system for column chromatography. Consider alternative purification methods like preparative HPLC for high-purity final products.[11]
N-Alkylation instead of C-Alkylation If starting with unprotected 3-Bromopiperidine, the piperidine nitrogen can act as a nucleophile.Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before performing the nucleophilic substitution.[12]

Conclusion

This compound is a strategic and highly effective building block in the synthesis of PROTAC linkers. Its incorporation allows for the rational design of linkers with increased rigidity, which can lead to improved metabolic stability and the formation of more productive ternary complexes.[9][10] The straightforward chemistry associated with its functionalization provides a reliable route for medicinal chemists to explore the vast chemical space of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
  • BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • BenchChem. (n.d.). Application Notes and Protocols for "Piperidine-C-Pip-C2-Pip-C2-OH" in PROTAC Synthesis.
  • PMC - PubMed Central. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.
  • BenchChem. (n.d.). The Strategic Role of Piperidine-Based Linkers in PARP1 Degrader Synthesis: A Technical Guide.
  • ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and....
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Revvity. (2024). Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy.
  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • BenchChem. (n.d.). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development.
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....

Sources

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the construction of complex biaryl structures is paramount.[1][2][3] This Nobel Prize-winning methodology provides a powerful and versatile tool for forming carbon-carbon bonds under relatively mild conditions, demonstrating remarkable tolerance for a wide array of functional groups.[1][4][5] This guide offers an in-depth exploration of the reaction, from its core mechanistic principles to detailed, field-proven protocols designed for immediate application in a research and development setting.

The Core Components: Understanding Each Player's Role

The success of a Suzuki-Miyaura coupling hinges on the interplay of several key components. A deep understanding of each element is crucial for troubleshooting and optimization. The reaction typically involves an organoboron species (like a boronic acid), an organic halide or triflate, a palladium catalyst, a ligand, a base, and a solvent system.[6]

ComponentExample(s)Role & Scientific Rationale
Organoboron Reagent Phenylboronic acid, Pinacol estersThe nucleophilic partner that transfers its organic group to the palladium center. Boronic acids are often used due to their stability in air and water and low toxicity.[4][6] Esters can be used to increase stability or for sequential couplings.[6]
Organic Halide/Triflate Aryl bromides, Aryl chlorides, Aryl triflatesThe electrophilic partner. The reactivity order is generally I > Br > OTf >> Cl.[6] The choice of halide affects the rate of oxidative addition, a key step in the catalytic cycle.[6][7]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The heart of the reaction. The active catalytic species is Pd(0), which can be added directly or generated in situ from a more stable Pd(II) precatalyst.[1][6] The catalyst facilitates all key bond-forming and breaking steps.
Ligand PPh₃, SPhos, XPhos, NHCsStabilizes the palladium center, prevents precipitation of palladium black, and critically influences reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) often accelerate the reaction, especially for less reactive substrates like aryl chlorides.[1][7][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFEssential for activating the boronic acid. The base converts the boronic acid into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[5][9][10][11] The choice of base can significantly impact yield and selectivity.[9][11]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF, DMFSolubilizes the reactants and facilitates the reaction. Often, a biphasic system with water is used, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[6]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][12] The catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout the cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_halide R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_halide Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² (Transmetalation Product) PdII_halide->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_halide Organoboron R²-B(OH)₂ (Boronic Acid) Organoboron->PdII_R1R2 Base Base (e.g., OH⁻) Base->Organoboron Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the organic halide (R¹-X). This step, which is often rate-limiting, forms a Pd(II) intermediate.[3] The reactivity of the halide (I > Br > Cl) directly influences the ease of this step.[6]

  • Transmetalation : This is the crucial step where the carbon-carbon bond formation is set up. First, the base reacts with the boronic acid (R²-B(OH)₂) to form a more reactive boronate species.[9][13] This "ate" complex then transfers its organic group (R²) to the palladium(II) center, displacing the halide (X) and forming a new Pd(II) intermediate with both organic groups attached.[12]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12] Bulky ligands on the palladium catalyst often promote this step.[6]

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the coupling of a generic aryl bromide with an arylboronic acid. It should be adapted and optimized based on the specific substrates used.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Seal the vessel with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this purge cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can deactivate the catalyst.[1][14]

  • Solvent Addition:

    • Degas the toluene and water by bubbling argon or nitrogen through them for 15-20 minutes.

    • Using a syringe, add the degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction flask.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 100 °C.

    • Stir the mixture vigorously. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 24 hours.[1]

  • Work-up:

    • Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[1]

Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The following workflow and troubleshooting guide address common challenges encountered in Suzuki-Miyaura couplings.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Execution cluster_finish Isolation Reagents 1. Select & Weigh Reagents Glassware 2. Prepare & Dry Glassware Reagents->Glassware Inert 3. Establish Inert Atmosphere Glassware->Inert Solvents 4. Add Degassed Solvents Inert->Solvents Heat 5. Heat & Stir Solvents->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 7. Quench & Work-up Monitor->Workup Purify 8. Purify (Chromatography) Workup->Purify Analyze 9. Characterize Product Purify->Analyze

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently strong or poorly soluble base. 3. Poor quality or decomposed boronic acid.1. Ensure rigorous degassing of solvents and inert atmosphere setup.[14] 2. Screen other bases (e.g., Cs₂CO₃, KF). Grind solid bases to a fine powder to increase surface area.[15] 3. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[6]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species can lead to oxidative homocoupling of the boronic acid to form R²-R².[6]Improve degassing techniques. Use a Pd(0) source directly [e.g., Pd(PPh₃)₄] or ensure precatalyst is fully reduced.
Protodeborylation The boronic acid (R²-B(OH)₂) is replaced by a proton (R²-H), especially under harsh basic or aqueous conditions.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), use anhydrous conditions if possible, or protect the boronic acid as an MIDA boronate ester for slow release.[6]
Starting Material Recovery Reaction temperature is too low, or the catalyst/ligand system is not active enough for the specific substrate (e.g., an electron-rich aryl chloride).Increase the reaction temperature. Switch to a more active ligand system, such as a bulky biarylphosphine (e.g., XPhos) or an NHC ligand, which are known to facilitate oxidative addition for challenging substrates.[7][15]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Cano, R., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Pérez-Temprano, M. H., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

Sources

Application of 3-Bromopiperidine Hydrobromide in the Synthesis of Central Nervous System (CNS) Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its prevalence in FDA-approved drugs stems from its ability to impart favorable pharmacokinetic properties, such as good oral bioavailability and the capacity to cross the blood-brain barrier.[1][4] The saturated heterocyclic structure of piperidine allows for precise three-dimensional arrangements of pharmacophoric groups, which is critical for selective interaction with complex biological targets like neurotransmitter receptors and transporters. 3-Bromopiperidine hydrobromide emerges as a versatile and highly valuable building block in this context. Its reactive bromine atom at the 3-position provides a key handle for introducing a wide array of substituents, while the piperidine nitrogen serves as a nucleophilic center for N-alkylation, enabling the construction of diverse molecular scaffolds with the potential to modulate various CNS pathways. This guide provides an in-depth exploration of the application of this compound in the synthesis of CNS drug candidates, complete with detailed protocols and the scientific rationale underpinning these synthetic strategies.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound primarily revolves around two key reactive sites: the secondary amine of the piperidine ring and the carbon-bromine bond at the 3-position.

N-Alkylation: The piperidine nitrogen is a nucleophile that readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides. The hydrobromide salt form requires neutralization with a suitable base to liberate the free secondary amine for the reaction to proceed. The choice of base is critical and is dictated by the reactivity of the alkylating agent and the desired reaction conditions. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.

C-Br Functionalization: The bromine atom at the 3-position can be displaced through nucleophilic substitution or participate in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functionalities, including aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this starting material.

Application in the Synthesis of a Dopamine D2 Receptor Ligand: (S)-(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine ((-)-3-PPP)

A notable example of the application of a 3-substituted piperidine scaffold is in the synthesis of Preclamol, the (-)-enantiomer of 3-PPP, which acts as a dopamine D2 receptor partial agonist and has been investigated as a potential antipsychotic agent.[5][6] The following protocol outlines a representative synthetic route to a key intermediate for such compounds, showcasing the N-alkylation of a 3-substituted piperidine.

Experimental Protocol: N-Propylation of 3-(3-Methoxyphenyl)piperidine

This protocol details the N-alkylation of a 3-arylpiperidine precursor, a common step in the synthesis of various CNS-active compounds.

Materials and Reagents:

  • 3-(3-Methoxyphenyl)piperidine

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-methoxyphenyl)piperidine (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-propyl-3-(3-methoxyphenyl)piperidine.

Causality Behind Experimental Choices:

  • Base: Anhydrous potassium carbonate is a mild inorganic base sufficient to neutralize the hydrobromic acid formed during the reaction without promoting significant side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Refluxing conditions provide the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Application in the Synthesis of Vesicular Acetylcholine Transporter (VAChT) Ligands

This compound is a crucial precursor for the synthesis of Vesamicol analogues, which are potent ligands for the vesicular acetylcholine transporter (VAChT).[1][7] These compounds are of significant interest as imaging agents for positron emission tomography (PET) to study cholinergic deficits in neurodegenerative diseases like Alzheimer's disease.

Synthetic Workflow for Vesamicol Analogues

The general synthetic strategy involves the coupling of 3-hydroxypiperidine with a substituted aromatic or heteroaromatic moiety, followed by further functionalization. The 3-bromo- or 3-hydroxy-piperidine core is a key element for VAChT binding.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Further Modification 3-Bromopiperidine_HBr 3-Bromopiperidine Hydrobromide Coupling Coupling Reaction (e.g., Williamson Ether Synthesis) 3-Bromopiperidine_HBr->Coupling Aryl_Nucleophile Aryl Nucleophile (e.g., Phenol) Aryl_Nucleophile->Coupling Intermediate 3-Aryloxypiperidine Intermediate Coupling->Intermediate N_Alkylation N-Alkylation Intermediate->N_Alkylation Final_Product Vesamicol Analogue N_Alkylation->Final_Product

Caption: Synthetic workflow for Vesamicol analogues.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving 3-substituted piperidine derivatives in the synthesis of CNS-active compounds.

EntryStarting MaterialReactantBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-(3-Methoxyphenyl)piperidine1-BromopropaneK₂CO₃Acetonitrile8216~85Adapted from general procedures
23-Bromopiperidine-2,6-dioneAnilineDIPEADMF901278[8]
33-Bromopiperidine-2,6-dionePhenylboronic acidK₂CO₃Dioxane/H₂O100892[8]

Signaling Pathway of the Vesicular Acetylcholine Transporter (VAChT)

VAChT is responsible for packaging acetylcholine (ACh) into synaptic vesicles, a critical step in cholinergic neurotransmission. Ligands synthesized from this compound can modulate this process.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline Uptake (CHT1) ACh_Synthesis ACh Synthesis (ChAT) Choline_Uptake->ACh_Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_Synthesis->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh loading ACh_Release ACh Release (Exocytosis) Synaptic_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh ACh_Receptor Acetylcholine Receptor (Nicotinic/Muscarinic) ACh->ACh_Receptor Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: The VAChT signaling pathway.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide range of CNS drug candidates. Its strategic importance lies in its ability to readily introduce the privileged piperidine scaffold and allow for diverse functionalization at both the nitrogen and the 3-position. The applications in the synthesis of dopamine receptor ligands and VAChT inhibitors highlight its utility in addressing complex neurological and psychiatric disorders. Future research will likely focus on the development of novel stereoselective methodologies for the synthesis of chiral 3-substituted piperidines, further enhancing the precision and efficacy of the resulting CNS therapeutics.

References

  • Wikipedia. (n.d.). 3-PPP. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Hacksell, U., et al. (1982). Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and Its Analogues: Central Dopamine Receptor Activity. Journal of Medicinal Chemistry, 25(7), 775-781.
  • Kitamura, Y., et al. (2016). Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter. Annals of Nuclear Medicine, 30(2), 123-132.
  • PubChem. (n.d.). 3-Bromopiperidine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available at: [Link]

  • National Institutes of Health. (2022). Applying Active Learning toward Building a Generalizable Model for Ni-Photoredox Cross-Electrophile Coupling of Aryl and Alkyl Bromides. National Library of Medicine. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 5, 2026, from [Link]

  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. Khan Academy. [Link]

  • ResearchGate. (2016). Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter. Retrieved January 5, 2026, from [Link]

  • PubMed. (1986). (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] but not (-)-3-PPP produces (+)-N-allylnormetazocine-like (SKF 10,047) discriminative stimuli. Retrieved January 5, 2026, from [Link]

Sources

Experimental setup for reactions with 3-Bromopiperidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Use of 3-Bromopiperidine Hydrobromide

Introduction: The Utility of the 3-Piperidinyl Moiety

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, making it a valuable design element in drug discovery. 3-Bromopiperidine, in particular, serves as a versatile bifunctional building block. The secondary amine provides a reactive handle for N-alkylation or N-arylation, while the bromine atom at the 3-position offers a site for C-C or C-N bond formation, typically through transition-metal-catalyzed cross-coupling reactions. This dual reactivity enables the synthesis of diverse and complex molecular architectures.

This guide provides a detailed overview of the experimental considerations and protocols for utilizing this compound in common synthetic transformations. As this reagent is supplied as a stable hydrobromide salt, a key focus will be on the necessary preliminary step of in situ neutralization to unmask the reactive free amine.

Physicochemical Properties & Safety

Before beginning any experimental work, it is crucial to understand the properties and handling requirements of the reagent.

PropertyValueSource
CAS Number 54288-72-1[2][3][4]
Molecular Formula C₅H₁₁Br₂N[2][3][4]
Molecular Weight 244.96 g/mol [2][3][4]
Appearance White to off-white solid/powder[2][4]
Melting Point 275-285 °C[2][4]
Storage Temperature 2-8°C[2][4]

Safety & Handling: this compound is classified as a hazardous substance.[2][4]

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

  • Precautions: Always handle in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[5][6] In case of accidental contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.[5]

Core Concept: The Hydrobromide Salt and In Situ Neutralization

3-Bromopiperidine is typically supplied as a hydrobromide salt (C₅H₁₀BrN · HBr) for enhanced stability and ease of handling as a solid. In this form, the piperidine nitrogen is protonated, forming a piperidinium cation. This protonation renders the nitrogen non-nucleophilic, preventing it from participating in reactions such as alkylation or arylation.

Therefore, the first and most critical step in nearly all reactions involving this reagent is the addition of a base to neutralize the hydrobromide salt and generate the free secondary amine in situ.

G cluster_0 Reagent Preparation cluster_1 Synthetic Pathways Reagent 3-Bromopiperidine·HBr (Stable Salt, Non-nucleophilic) Freebase 3-Bromopiperidine (Free Base) (Reactive, Nucleophilic) Reagent->Freebase + Base - HBr·Base Alkylation N-Alkylation (SN2 Reaction) Freebase->Alkylation + R-X Arylation N-Arylation (e.g., Buchwald-Hartwig) Freebase->Arylation + Ar-X, Pd Catalyst caption General workflow for utilizing this compound.

Diagram 1: General workflow for utilizing this compound.

The choice of base is critical and depends on the specific reaction conditions:

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents like DMF or acetonitrile. They are inexpensive and effective, but the resulting inorganic salts may have limited solubility, potentially affecting reaction kinetics.

  • Organic Amine Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are soluble in a wide range of organic solvents. DIPEA is a non-nucleophilic base, which is advantageous as it will not compete with the piperidine in alkylation reactions.

  • Strong Bases (e.g., NaH, KHMDS): Typically reserved for reactions requiring complete and irreversible deprotonation, such as certain palladium-catalyzed couplings.[7] These bases are highly reactive and require strictly anhydrous and inert conditions.

Protocol 1: General N-Alkylation

This protocol describes a standard nucleophilic substitution reaction to form a C-N bond at the piperidine nitrogen.

Causality: The reaction proceeds via an SN2 mechanism. The in situ generated 3-bromopiperidine free base acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or sulfonate) and displacing the leaving group. A slight excess of the alkylating agent is sometimes used to ensure full conversion of the piperidine, but a large excess should be avoided to minimize the risk of forming a quaternary ammonium salt.

Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile, approx. 0.1-0.5 M concentration). Stir the resulting suspension.

  • Base Addition: Add the chosen base (e.g., DIPEA, 2.2 equiv., or K₂CO₃, 2.5 equiv.). The excess base ensures complete neutralization of the HBr salt and scavenges the proton generated during the alkylation. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Electrophile: Add the alkyl halide (R-X) (1.1 equiv) to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (typically 60-85 °C) and monitor its progress by TLC or LC-MS.[8]

  • Workup:

    • Cool the reaction to room temperature.

    • If an inorganic base was used, filter off the solid salts.

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting & Optimization
ProblemPotential CauseSuggested Solution
Reaction is slow or incomplete Insufficiently reactive alkyl halide (e.g., R-Cl).Switch to a more reactive halide (R-Br or R-I) or add a catalytic amount of NaI or KI (Finkelstein reaction conditions).
Steric hindrance at the electrophile or nucleophile.Increase reaction temperature and/or time. Consider using a more polar solvent like DMF.
Formation of side products Quaternization of the product nitrogen.Add the alkylating agent slowly, perhaps via syringe pump, to maintain a relative excess of the secondary amine.[9]
Elimination of HBr from the piperidine ring.Use a non-nucleophilic, sterically hindered base like DIPEA instead of stronger, more aggressive bases.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is for forming a C-N bond between the piperidine nitrogen and an aryl halide, a common transformation in modern medicinal chemistry.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[7] The reaction involves a catalytic cycle where the Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates with the deprotonated amine (amidate). Reductive elimination then forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is crucial as it modulates the stability and reactivity of the palladium center.[7] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

G Setup 1. Setup Assemble dry glassware under Inert Atmosphere (N2 or Ar) Reagents 2. Add Reagents - 3-Bromopiperidine·HBr - Aryl Halide - Pd Catalyst & Ligand - Base (e.g., NaOtBu) Setup->Reagents Solvent 3. Add Solvent Anhydrous, degassed solvent (e.g., Toluene, Dioxane) Reagents->Solvent React 4. Reaction Heat to specified temperature (e.g., 80-110 °C) Solvent->React Monitor 5. Monitor Track progress by TLC or LC-MS React->Monitor Workup 6. Workup Quench, filter through Celite, extract, and concentrate Monitor->Workup Purify 7. Purification Flash Column Chromatography Workup->Purify caption Experimental workflow for a Buchwald-Hartwig N-Arylation reaction.

Sources

Analytical techniques for characterizing reaction products (NMR, LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the Comprehensive Characterization of Chemical Reaction Products

Introduction: From Synthesis to Certainty

In the landscape of chemical synthesis and drug development, the success of a reaction is not defined merely by the disappearance of starting materials, but by the precise, accurate, and comprehensive characterization of the products formed. The confirmation of the desired molecular structure, the quantification of yield, and the identification of often-elusive impurities are paramount for process optimization, regulatory compliance, and, ultimately, safety and efficacy.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as the two most powerful and indispensable analytical pillars for this purpose. They are not redundant, but rather deeply complementary. NMR offers an unparalleled, definitive view into the molecular structure and provides an intrinsic quantitative capability without the need for reference standards.[3][4] In parallel, LC-MS delivers exceptional sensitivity and separatory power, making it the gold standard for detecting trace-level impurities and confirming molecular weights within complex mixtures.[5][6][7]

This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. Herein, we provide not only the "how" but the "why," empowering you to move from synthesis to certainty with confidence.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Arbiter

NMR spectroscopy is a primary analytical technique that probes the magnetic properties of atomic nuclei, providing exquisitely detailed information about molecular structure, connectivity, and dynamics.[8][9] For reaction analysis, its strength lies in its ability to provide an unambiguous structural fingerprint of all components in a solution, making it a cornerstone of chemical research.[4]

The Causality Behind the Spectrum: Core NMR Principles

An NMR spectrum is a rich tapestry of data woven from several key parameters. Understanding these is critical to interpreting the outcome of a chemical reaction.

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the nucleus.[10][11] Electronegative atoms or groups deshield a nucleus, causing its signal to appear "downfield" (higher ppm). This allows for the immediate identification of functional groups and the tracking of transformations, such as the conversion of an aldehyde proton (~9-10 ppm) to an alcohol proton (variable, ~1-5 ppm).

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei it represents.[10] This is the foundation of NMR's quantitative power. By comparing the integral of a product peak to a reactant peak or an internal standard, one can determine reaction conversion and product yield without isolating the compound.[12][13]

  • Splitting (Multiplicity): Spin-spin coupling between non-equivalent neighboring nuclei splits a signal into a multiplet (e.g., doublet, triplet). The 'n+1 rule' dictates that a signal will be split into n+1 lines by 'n' equivalent neighboring protons.[11] This provides definitive information about atomic connectivity, confirming, for instance, that a -CH₂ group is adjacent to a -CH₃ group in the product.

Protocol: Preparation of a Crude Reaction Sample for NMR Analysis

The quality of an NMR spectrum is fundamentally dependent on proper sample preparation. For reaction monitoring, the goal is to create a representative, homogeneous solution free of particulates that could disrupt the magnetic field.[14][15]

Objective: To prepare a sample directly from a reaction mixture to assess conversion and identify major products.

Methodology:

  • Aliquot Collection: Once the reaction is deemed complete or at a specific time point, ensure the reaction mixture is homogeneous (well-stirred). Using a calibrated pipette, withdraw a representative aliquot (e.g., 50-100 µL).

    • Causality: A representative aliquot is crucial for accurate quantitative analysis. If the reaction mixture contains solids, ensure they are either fully dissolved or a sample of the supernatant is taken knowingly.

  • Solvent Removal (Workup): Transfer the aliquot to a small vial. If the reaction solvent is non-volatile or protonated (non-deuterated), it must be removed. This is typically done by blowing a gentle stream of nitrogen or argon over the sample or by using a rotary evaporator for larger volumes. For many organic reactions, a "mini-workup" may be necessary: dilute the aliquot with an organic solvent (e.g., ethyl acetate), wash with water or brine in a small vial, separate the organic layer, dry it with a drying agent (e.g., MgSO₄), filter, and then evaporate the solvent.[16]

    • Causality: Protonated solvents contain a vast excess of ¹H nuclei, which would create a massive signal that overwhelms the analyte signals.[17] A mini-workup removes salts and other aqueous impurities that can broaden NMR signals.

  • Solvent Selection & Dissolution: Select an appropriate deuterated solvent that will fully dissolve the sample residue.[14] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[18] Gently vortex or sonicate to ensure complete dissolution.

    • Causality: Complete dissolution is mandatory for high-resolution NMR.[14] Suspended solids lead to magnetic field inhomogeneity, resulting in broad, poorly resolved peaks.[15] The deuterated solvent provides a lock signal for the spectrometer to stabilize the magnetic field.[17]

  • Transfer and Filtration: Using a pipette with a small cotton or glass wool plug at the tip, transfer the solution into a clean, dry 5 mm NMR tube.

    • Causality: This step serves as a final filtration to remove any fine particulate matter or residual drying agent, ensuring a clean, homogeneous sample for analysis.[16]

  • Analysis: Cap the NMR tube, wipe the outside, and insert it into the spectrometer for data acquisition.

Common Deuterated SolventResidual Proton Signal (ppm)Use Case & Rationale
Chloroform-d (CDCl₃) 7.26Excellent for a wide range of non-polar to moderately polar organic compounds. The standard choice for routine analysis.[14]
Dimethyl sulfoxide-d₆ (DMSO-d₆) 2.50Strong solvating power for highly polar and ionic compounds, including many salts and polymers.[14] Useful for observing exchangeable protons (e.g., -OH, -NH) as separate signals.
Deuterium oxide (D₂O) ~4.79The primary solvent for water-soluble compounds like biomolecules and inorganic salts. Will exchange with labile protons (-OH, -NH, -COOH), causing their signals to disappear, which can be a useful diagnostic tool.[14]
Acetone-d₆ 2.05Good general-purpose solvent for moderately polar compounds. Its lower boiling point makes it easier to remove post-analysis.
Methanol-d₄ (CD₃OD) 3.31 (residual CHD₂)A polar, protic solvent useful for compounds soluble in methanol. Will exchange with labile protons.
Protocol: Quantitative NMR (qNMR) for In-Situ Yield Determination

qNMR is a powerful, non-destructive technique to determine the absolute concentration or purity of a substance by comparing its NMR signal integral to that of a certified internal standard.[12][13][19] This protocol allows for precise yield determination without product isolation.

Objective: To accurately calculate the molar yield of a product in a crude reaction mixture.

Methodology:

  • Internal Standard (IS) Selection: Choose an IS that has at least one sharp, well-resolved peak that does not overlap with any signals from the reactants, products, or byproducts. The IS must be chemically inert to the reaction components and completely soluble in the chosen NMR solvent.[20]

  • Sample Preparation:

    • Accurately weigh a precise amount of the chosen internal standard into a clean vial.

    • After the reaction is complete, transfer a precisely weighed amount of the final reaction mixture into the same vial.

    • Dissolve this combined mixture in a suitable deuterated solvent (0.6-0.7 mL). Ensure homogeneity.

    • Transfer the solution to an NMR tube as described in the previous protocol.

  • NMR Data Acquisition:

    • Critical Parameter - Relaxation Delay (d1): The most critical parameter for qNMR is the relaxation delay (d1). To ensure full relaxation of all nuclei between pulses (a requirement for accurate integration), d1 should be set to at least 5 times the longest T₁ relaxation time of any peak of interest (both IS and analyte). A conservative value of d1 = 30-60 seconds is often used when T₁ values are unknown.[21]

    • Acquire the spectrum with a sufficient number of scans (ns) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[22]

  • Data Processing & Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved peak for the internal standard (I_IS) and a well-resolved peak for the product (I_prod).

    • Calculate the molar amount of the product using the following equation:

    Moles_prod = (I_prod / N_prod) * (N_IS / I_IS) * Moles_IS

    Where:

    • I_prod = Integral of the product peak

    • N_prod = Number of protons giving rise to the product peak

    • I_IS = Integral of the internal standard peak

    • N_IS = Number of protons giving rise to the IS peak

    • Moles_IS = Moles of the internal standard added

Visualization: NMR Workflow for Reaction Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis & Interpretation Reaction Reaction Mixture Aliquot Take Representative Aliquot Reaction->Aliquot Workup Solvent Removal / Mini-Workup Aliquot->Workup Dissolve Dissolve in Deuterated Solvent (+ IS for qNMR) Workup->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire Spectrum (Optimize d1 for qNMR) Filter->Acquire Process Process Data (Phase, Baseline, Integrate) Acquire->Process Structure Structural Elucidation (δ, Splitting) Process->Structure Quantify Quantification (Yield, Conversion) Process->Quantify

Caption: General workflow for NMR analysis of reaction products.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) — The Master of Separation and Sensitivity

LC-MS is a hyphenated technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[23][24] Its power in reaction analysis stems from its ability to separate complex mixtures and detect components with extremely high sensitivity, making it the ideal tool for impurity profiling and product confirmation.[2][7]

The Causality Behind the Chromatogram: Core LC-MS Principles
  • Liquid Chromatography (LC): The LC system separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). In reversed-phase LC (the most common mode), a non-polar stationary phase is used with a polar mobile phase. Non-polar compounds are retained longer on the column, while polar compounds elute more quickly. This separation is critical for resolving the desired product from starting materials, reagents, and byproducts.

  • Mass Spectrometry (MS): As compounds elute from the LC column, they enter the MS ion source. Here, they are ionized (e.g., via Electrospray Ionization, ESI) to generate charged molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).[6] The output is a mass spectrum that reveals the molecular weight of the eluting compound, providing powerful confirmation of its identity. For many small molecules, ESI in positive mode generates the [M+H]⁺ ion, allowing for direct determination of the molecular weight (M).

Protocol: General Method Development for Reaction Mixture Analysis

Developing a robust LC-MS method is key to successfully profiling a reaction. The goal is to achieve good separation (resolution) between the main product and all relevant impurities in a reasonable timeframe.

Objective: To develop a screening gradient method to analyze a reaction mixture.

Methodology:

  • Column Selection: For most small organic molecules, a C18 reversed-phase column is the universal starting point. A standard dimension is 2.1 mm (ID) x 50 mm (length) with a particle size of <3 µm.

    • Causality: C18 columns provide excellent retention and separation for a wide range of hydrophobicities. The smaller particle size offers higher efficiency and better resolution.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN) or methanol with 0.1% formic acid.

    • Causality: Formic acid is a volatile modifier that aids in the ionization process (protonation) for ESI positive mode, enhancing MS signal intensity. Acetonitrile is a common organic solvent with low viscosity and good UV transparency.

  • Gradient Elution Setup: A "scouting" gradient is used to survey the polarity range of the mixture.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold at 95% B for 1-2 minutes, then return to 5% B and re-equilibrate for 2-3 minutes.

    • Causality: A broad gradient ensures that both polar (eluting early) and non-polar (eluting late) components of the reaction mixture are eluted from the column, providing a complete snapshot of the reaction's complexity.

  • MS Detector Settings:

    • Ionization Mode: Set to ESI, acquiring in both positive and negative modes simultaneously if possible, or in separate runs. Start with positive mode as [M+H]⁺ is most common for organic molecules.

    • Mass Range: Scan a broad range, for example, m/z 100 to 1000, to ensure detection of all expected and unexpected species.

  • Analysis and Optimization: Inject the prepared sample (see protocol 2.3). Examine the total ion chromatogram (TIC). If peaks are poorly resolved, the gradient can be made shallower (e.g., ramp from 20-60% B over a longer time) in the region where compounds are eluting.

Protocol: Sample Preparation for LC-MS Analysis

Proper sample preparation for LC-MS is critical to prevent instrument contamination and ensure reliable data. The primary goals are to quench the reaction, dilute the sample to an appropriate concentration, and remove particulates.

Objective: To prepare a reaction mixture for direct LC-MS injection.

  • Reaction Quenching: Take an aliquot of the reaction (e.g., 10 µL). If the reaction is ongoing, it must be stopped ("quenched"). This can be done by adding a quenching reagent or, more commonly for LC-MS analysis, by diluting it into a large volume of solvent, which effectively stops the reaction by dilution.

  • Dilution: In a clean vial, perform a serial dilution of the quenched aliquot. A typical starting point is a 1:1000 dilution (e.g., 10 µL into 1 mL, then 10 µL of that solution into 1 mL). The final dilution solvent should ideally be similar to the initial mobile phase conditions (e.g., 95:5 Water:ACN).

    • Causality: ESI sources are easily saturated. Overly concentrated samples lead to poor peak shape, signal suppression, and heavy contamination of the mass spectrometer.[25] Diluting into a weak solvent prevents peak distortion that can occur if the sample is injected in a solvent much stronger than the mobile phase.[26]

  • Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter into an LC vial.

    • Causality: This is a non-negotiable step. Particulate matter from the reaction mixture can irreversibly clog the very narrow tubing and channels of the LC system and column, leading to high backpressure and costly repairs.[26]

Data Analysis and Troubleshooting
Common LC-MS IssueLikely Cause(s)Troubleshooting Strategy
No/Low Signal Intensity Sample too dilute; incorrect ionization mode; ion suppression from matrix or salts; instrument fault.Prepare a more concentrated sample; switch ionization mode (pos/neg); dilute the sample further to mitigate suppression; check instrument tune and calibration.[25][27]
Retention Time Shifts Inconsistent mobile phase preparation; column temperature fluctuation; column degradation; insufficient equilibration time.Prepare fresh mobile phase; ensure column oven is stable; run a standard to check column health; increase equilibration time between injections.[28]
Peak Tailing/Broadening Column contamination or voiding; sample overload; incompatibility between sample solvent and mobile phase.Flush or replace the column; inject a more dilute sample; ensure sample solvent is weaker than or matches the initial mobile phase.[28]
High Background/Contamination Contaminated mobile phase, solvent lines, or ion source; sample carryover from a previous injection.Use high-purity LC-MS grade solvents; clean the ion source; run blank injections between samples to check for carryover.[28]
Visualization: LC-MS Workflow for Impurity Profiling

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Interpretation Reaction Reaction Mixture Quench Quench & Dilute Aliquot Reaction->Quench Filter Filter (0.22 µm) into LC Vial Quench->Filter Inject Inject onto LC Column Filter->Inject Separate Separation via Gradient Elution Inject->Separate Ionize Ionization (ESI/APCI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect TIC Analyze TIC & EIC Detect->TIC Confirm Confirm Product MW TIC->Confirm Identify Identify Impurities TIC->Identify

Caption: Workflow for LC-MS impurity profiling of reaction mixtures.

Part 3: A Synergistic Approach: Integrating NMR and LC-MS

The true power in reaction analysis comes from using NMR and LC-MS in a coordinated, synergistic workflow. Each technique compensates for the limitations of the other, providing a holistic and validated understanding of the reaction outcome.[1][5]

  • LC-MS for Screening: LC-MS is the ideal first-pass technique. Its speed and sensitivity allow for rapid screening of reaction conditions. It quickly answers the questions: "Did my product form?" (by checking for the expected molecular weight) and "What is the impurity profile?" (by revealing the number and mass of byproducts).[29]

  • NMR for Confirmation and Quantification: Following LC-MS screening, NMR provides the definitive structural proof. While LC-MS can suggest a product's identity by its mass, only NMR can confirm the precise atomic connectivity and stereochemistry. Furthermore, qNMR provides the "gold standard" for determining the final yield and purity without the need for isolating and purifying every component to generate a calibration curve, as would be required for quantitative LC-MS.[3]

Visualization: Integrated Analytical Workflow

Integrated_Workflow cluster_lcms Initial Screening cluster_nmr Definitive Characterization Start Chemical Reaction Complete LCMS_Analysis LC-MS Analysis Start->LCMS_Analysis LCMS_Results Product MW Confirmed? Impurity Profile Acceptable? LCMS_Analysis->LCMS_Results LCMS_Results->Start No, Optimize Reaction NMR_Analysis NMR Analysis (Crude) LCMS_Results->NMR_Analysis Yes NMR_Results Structure Confirmed? Side Products Identified? NMR_Analysis->NMR_Results NMR_Results->Start No, Re-evaluate Purify Purify Product NMR_Results->Purify Yes qNMR qNMR for Final Yield/Purity Purify->qNMR Final Characterized Product qNMR->Final

Caption: A synergistic workflow integrating LC-MS and NMR.

Conclusion

The characterization of reaction products is a multi-faceted challenge that no single technique can fully address. By leveraging the strengths of NMR spectroscopy for definitive structural elucidation and robust quantitation, and LC-MS for high-sensitivity separation and impurity detection, researchers can build a comprehensive and trustworthy profile of their reaction outcomes. The protocols and workflows described here provide a validated framework for obtaining high-quality, reproducible data, enabling faster process development, ensuring the quality and safety of synthesized materials, and accelerating the journey from laboratory discovery to real-world application.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved January 5, 2026, from [Link]

  • Ye, H., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Retrieved January 5, 2026, from [Link]

  • Zhang, T. Y., et al. (2012). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Journal of Liquid Chromatography & Related Technologies. Retrieved January 5, 2026, from [Link]

  • Ye, H., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. Retrieved January 5, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 5, 2026, from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved January 5, 2026, from [Link]

  • Unknown Author. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved January 5, 2026, from [Link]

  • Chaughule, R., & Wagh, P. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved January 5, 2026, from [Link]

  • Unknown Author. (n.d.). Nmr Spectroscopy Basic Principles Concepts And Applications In Chemistry. SlideShare. Retrieved January 5, 2026, from [Link]

  • Foley, D., & Tummala, S. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Retrieved January 5, 2026, from [Link]

  • Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Retrieved January 5, 2026, from [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Retrieved January 5, 2026, from [Link]

  • Reddit User Discussion. (2021). What are the best practices for sample preparation for NMR analysis?. Reddit. Retrieved January 5, 2026, from [Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved January 5, 2026, from [Link]

  • Gordin, A., & Amirav, A. (2019). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Retrieved January 5, 2026, from [Link]

  • Cai, S., & Short, K. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Development and Delivery. Retrieved January 5, 2026, from [Link]

  • Baars, O., & Perlman, D. H. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IDEAS/RePEc. Retrieved January 5, 2026, from [Link]

  • Unacademy CSIR NET. (2023). NMR Spectroscopy principle and application | CSIR NET unit 13 | Revision series. YouTube. Retrieved January 5, 2026, from [Link]

  • Waters. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Retrieved January 5, 2026, from [Link]

  • Silva Elipe, M. V. (2016). Application of hyphenated NMR in industry. IntechOpen. Retrieved January 5, 2026, from [Link]

  • Wills, G. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved January 5, 2026, from [Link]

  • Wills, G. (n.d.). Guide: Preparing a Sample for NMR analysis – Part II. Nanalysis. Retrieved January 5, 2026, from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved January 5, 2026, from [Link]

  • Dr. Vijay S SOC. (2021). NMR Yield Calculation using Internal Standard (IS). YouTube. Retrieved January 5, 2026, from [Link]

  • Schug, K. A. (2023). Troubleshooting LC-MS. LCGC International. Retrieved January 5, 2026, from [Link]

  • LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Wang, G. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved January 5, 2026, from [Link]

  • Unknown Author. (2020). Quantitative NMR Spectroscopy. SlidePlayer. Retrieved January 5, 2026, from [Link]

  • Unknown Author. (n.d.). Quantitative NMR Spectroscopy. University of Edinburgh. Retrieved January 5, 2026, from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved January 5, 2026, from [Link]

  • Singh, A., & Sharma, P. K. (2024). A review on liquid chromatography-mass spectroscopy and it's applications. World Journal of Advanced Research and Reviews. Retrieved January 5, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved January 5, 2026, from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved January 5, 2026, from [Link]

  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. Retrieved January 5, 2026, from [Link]

  • LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved January 5, 2026, from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved January 5, 2026, from [Link]

  • Clark, J. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Retrieved January 5, 2026, from [Link]

  • Ideal Publication. (2024). Review on Liquid Chromatography-Mass Spectroscopy Overview. Retrieved January 5, 2026, from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 5, 2026, from [Link]

  • Rao, R., et al. (2024). Liquid Chromatography-Mass Spectrometry: A Review. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Liquid Chromatography-Mass Spectrometry: A Review. Retrieved January 5, 2026, from [Link]

  • Chido, M. (2024). LC–MS for the Separation of Biopharmaceuticals Reviewed. LCGC International. Retrieved January 5, 2026, from [Link]

  • Sarker, S. D., & Nahar, L. (2007). Introduction to hyphenated techniques and their applications in pharmacy. PMC - NIH. Retrieved January 5, 2026, from [Link]

  • RSIS International. (2025). Emerging Hyphenated Techniques in Pharmaceutical Analysis: A Systematic Review. Retrieved January 5, 2026, from [Link]

Sources

Mastering the Bench: A Detailed Guide to Preparing 3-Bromopiperidine Hydrobromide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 3-Bromopiperidine in Synthesis

3-Bromopiperidine and its derivatives are valuable building blocks in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications through various coupling reactions. The hydrobromide salt form enhances the compound's stability and ease of handling. A precisely prepared stock solution is the cornerstone of reproducible and reliable experimental results, making this protocol an essential resource for any researcher utilizing this key intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 3-Bromopiperidine hydrobromide is paramount for its safe handling and the preparation of accurate solutions.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
Chemical Formula C₅H₁₁Br₂N[1]
Molecular Weight 244.96 g/mol [1]
Appearance Solid
Melting Point 275-285 °C
Storage Temperature 2-8°C
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P270, P301+P312, P302+P352, P305+P351+P338

Causality Behind Experimental Choices: Why the Hydrobromide Salt?

The use of the hydrobromide salt of 3-bromopiperidine offers several advantages over the free base. The salt form is typically a stable, crystalline solid, which is easier to weigh accurately and handle compared to the often oily or volatile free base. Furthermore, the hydrobromide salt can enhance the compound's shelf life by protecting the amine from oxidative degradation.

Solubility Profile: Selecting the Appropriate Solvent

Based on the chemical principles of "like dissolves like," polar solvents are the primary candidates for dissolving this polar salt.

Table 2: Recommended Solvents for this compound Stock Solutions

SolventTypeRationale for Use
Water (Deionized, Sterile) Polar ProticAs a hydrobromide salt, high solubility is expected due to ion-dipole interactions. Ideal for many biological applications.
Dimethyl Sulfoxide (DMSO) Polar AproticA powerful and versatile solvent for a wide range of organic compounds.[1][4] Often used for in vitro and in vivo studies.
Ethanol (Anhydrous) Polar ProticA common laboratory solvent that can be a good alternative to water, especially if subsequent reaction conditions require a non-aqueous environment.

Expert Insight: For most biological applications, sterile, deionized water or a buffered aqueous solution (e.g., PBS) is the preferred solvent to maintain physiological pH. For organic synthesis applications, anhydrous DMSO or ethanol may be more suitable. It is always recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in Water

This protocol provides a detailed, step-by-step method for preparing a 10 mg/mL stock solution of this compound in sterile, deionized water. This concentration is a practical starting point for many applications.

Materials:

  • This compound (CAS 54288-72-1)

  • Sterile, deionized water

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flask (e.g., 10 mL) with a stopper

  • Pipettes

  • Vortex mixer or magnetic stirrer with stir bar

  • Sterile, amber-colored storage vials

Personal Protective Equipment (PPE):

  • Safety goggles

  • Lab coat

  • Nitrile gloves

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh 1. Weigh Compound transfer 2. Transfer to Flask weigh->transfer Accurately add_solvent 3. Add Solvent transfer->add_solvent Quantitatively dissolve 4. Dissolve add_solvent->dissolve ~75% of final volume qs 5. QS to Volume dissolve->qs Ensure complete dissolution mix 6. Mix Thoroughly qs->mix Bring to mark store 7. Aliquot & Store mix->store Homogenize

Sources

Lab procedure for safe disposal of 3-Bromopiperidine hydrobromide waste

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Safe Disposal of 3-Bromopiperidine Hydrobromide Waste

Abstract

This document provides a detailed protocol for the safe handling, neutralization, and disposal of waste containing this compound (CAS No. 54288-72-1). As a halogenated piperidine derivative and a hydrobromide salt, this compound presents a dual chemical hazard that necessitates a specific waste management strategy. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, regulatory compliance, and environmental stewardship. The core of this protocol involves the careful neutralization of the acidic waste stream followed by segregation into the appropriate halogenated waste container for final disposal by certified personnel.

Introduction and Hazard Profile

This compound is a heterocyclic organic compound frequently used as a building block in pharmaceutical synthesis. Its structure combines a reactive brominated aliphatic ring with the hydrobromide salt of a secondary amine. This composition dictates its hazard profile and, consequently, its disposal requirements. Improper disposal can lead to the contamination of aqueous ecosystems and presents risks due to its irritant and toxic properties.

The primary hazards, as identified in the corresponding Safety Data Sheet (SDS), are summarized in Table 1.[1] The compound is classified as a halogenated organic substance, and its aqueous solutions are acidic due to the hydrobromide moiety. Therefore, waste streams containing this chemical must be treated to neutralize the acidity and then segregated as halogenated waste.[2][3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335May cause respiratory irritation.[1]

Guiding Principles for Waste Management

The fundamental principle for handling any laboratory chemical waste is to have a disposal plan in place before starting any experimental work.[4] For this compound, the strategy is based on two key chemical characteristics:

  • Acidity: The hydrobromide salt will dissociate in aqueous solutions, creating an acidic environment. This acidity must be neutralized to prevent corrosion of storage containers and to comply with institutional pH limits for waste.

  • Halogenation: The presence of a bromine atom classifies this compound as a halogenated organic.[2] Halogenated and non-halogenated waste streams must be kept separate, as the disposal methods (typically high-temperature incineration) and costs differ significantly.[5]

The following protocol provides a method to neutralize the waste, rendering it safer for temporary storage before final disposal via the designated institutional waste stream.

Mandatory Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, ensure that the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: All handling of the solid compound and all neutralization steps must be performed inside a certified chemical fume hood.[6]

Detailed Disposal Protocols

This section details the step-by-step procedures for different forms of this compound waste.

Protocol 1: Disposal of Aqueous Waste Solutions

This protocol applies to reaction mother liquors, extraction phase residues, and other aqueous solutions containing this compound.

Methodology:

  • Containment: Collect all aqueous waste containing this compound in a clearly labeled, chemically compatible container (borosilicate glass is recommended).

  • Preparation: Place the waste container in a secondary containment bin (e.g., a plastic tub) and create an ice-water bath around it. This is a critical step to dissipate any heat generated during the exothermic neutralization reaction.

  • Neutralization: While stirring the aqueous waste, slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality Explanation: Sodium bicarbonate is a weak base, which allows for a controlled neutralization of the hydrobromic acid component. Its use minimizes the risk of a runaway exothermic reaction that could occur with a strong base like NaOH. The reaction produces carbon dioxide gas, which will cause effervescence.[7] The slow, portion-wise addition is essential to prevent vigorous foaming and potential overflow. The reaction is: C₅H₁₀BrN·HBr + 2NaHCO₃ → C₅H₁₀BrN + 2NaBr + 2H₂O + 2CO₂(g).

  • Monitoring: Continue adding the sodium bicarbonate solution until all effervescence has ceased. This indicates that the acid has been consumed.

  • pH Verification: Using pH indicator strips or a calibrated pH meter, check the pH of the solution. The target pH is between 6.0 and 8.0. If the solution is still acidic, continue the addition of sodium bicarbonate. If it becomes too basic, it can be adjusted with a dilute acid (e.g., 1M HCl), but this is unlikely if a weak base is used carefully.

  • Final Segregation: Once neutralized, transfer the solution into your laboratory's designated "Aqueous Halogenated Organic Waste" container. Ensure the container is properly labeled with all constituents and their approximate concentrations.[3][5]

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to non-reusable items such as gloves, weighing paper, bench protectors, and silica gel contaminated with this compound.

Methodology:

  • Segregation: Collect all contaminated solid materials in a dedicated, heavy-duty plastic bag or a labeled, sealable container.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste - Solid Halogenated Organics" . List "this compound" as the primary contaminant.

  • Storage: Do not mix solid waste with liquid waste.[8] Store the sealed container in the designated satellite accumulation area for collection by EHS.

Protocol 3: Disposal of Unused or Expired Neat Compound

For pure, unused, or expired this compound in its original container, the preferred and safest method is direct disposal without chemical treatment.

Methodology:

  • Labeling: Ensure the original manufacturer's label is intact and legible. Affix a "Hazardous Waste" label to the container.

  • Documentation: Fill out a waste disposal tag as required by your institution, clearly identifying the contents.

  • Transfer: Arrange for collection by your EHS department. Do not open the container or attempt to treat the pure solid.[4]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.

  • Control: If safe to do so, prevent the spill from spreading by using a chemical spill absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Neutralize (for small spills): For very small spills, cautiously cover the area with solid sodium bicarbonate to neutralize the acidity before cleanup.

  • Collection: Wearing appropriate PPE, carefully sweep the absorbed material into a designated container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected spill debris must be disposed of as solid hazardous waste, following Protocol 2.

Waste Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the disposal of this compound waste.

G Workflow for Safe Disposal of this compound Waste start Identify Waste Containing 3-Bromopiperidine HBr waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Aqueous Liquid Waste waste_type->liquid_waste Aqueous neat_solid Unused/Neat Solid (in original container) waste_type->neat_solid Neat solid_container Place in Labeled 'Solid Halogenated Waste' Bag/Container solid_waste->solid_container fume_hood Work in Chemical Fume Hood liquid_waste->fume_hood neat_label Label as 'Hazardous Waste' neat_solid->neat_label ehs_transfer Store in Satellite Accumulation Area for EHS Collection solid_container->ehs_transfer neutralize 1. Cool in Ice Bath 2. Slowly Add NaHCO₃ Solution fume_hood->neutralize check_ph Verify pH is Neutral (6-8) neutralize->check_ph check_ph->neutralize No liquid_container Transfer to Labeled 'Aqueous Halogenated Waste' Container check_ph->liquid_container Yes liquid_container->ehs_transfer neat_label->ehs_transfer

Caption: Decision workflow for handling and segregating this compound waste.

References

  • University of California, Riverside, Environmental Health & Safety. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE B 20. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420919, 3-Bromopiperidine. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Chembeasy. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734676, 4-Bromopiperidine Hydrobromide. Retrieved from [Link]

  • ResearchGate. (2018). How to neutralize gaseous bromine?. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • The University of Edinburgh. (2021). Waste Management. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lafayette College, Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(11), 3985-3993. Retrieved from [Link]

  • Emory University, Environmental Health and Safety Office. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 3-Bromopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and standardized protocols for the structural elucidation and characterization of 3-bromopiperidine and its derivatives. This class of compounds is a significant scaffold in medicinal chemistry and drug development, necessitating robust analytical methodologies for unambiguous identification, conformational analysis, and purity assessment. This document offers an in-depth exploration of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of piperidine-based molecules.

Introduction: The Significance of 3-Bromopiperidine Derivatives

The piperidine ring is a privileged scaffold in pharmaceutical sciences, present in a vast array of approved drugs and clinical candidates. The introduction of a bromine atom at the 3-position creates a versatile synthetic handle for further functionalization and modulates the physicochemical properties of the molecule. The position of the bromine atom also introduces a chiral center, making the stereochemical analysis critical, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1]

Accurate and comprehensive spectroscopic analysis is therefore paramount for:

  • Structural Verification: Confirming the identity and connectivity of newly synthesized derivatives.

  • Stereochemical Assignment: Determining the relative and absolute configuration of chiral centers.

  • Conformational Analysis: Understanding the three-dimensional shape and flexibility of the piperidine ring, which is crucial for receptor binding.

  • Purity Assessment: Identifying and quantifying impurities and by-products.

This guide provides a structured approach to the multi-technique spectroscopic characterization of this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the detailed structural analysis of 3-bromopiperidine derivatives in solution.[2] It provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Key Considerations for NMR Analysis of 3-Bromopiperidine Derivatives
  • Conformational Dynamics: The piperidine ring exists in a dynamic equilibrium between two chair conformations. The position of the bromine atom (axial vs. equatorial) and the nature of the N-substituent significantly influence this equilibrium. Low-temperature NMR studies may be required to resolve distinct conformers.[3]

  • The "Heavy Atom Effect" of Bromine in ¹³C NMR: The bromine atom induces a significant upfield shift (to a lower ppm value) for the directly attached carbon (C3) due to spin-orbit coupling effects. This is a characteristic feature to look for in the ¹³C NMR spectrum.

  • Diastereotopic Protons: The methylene protons on the piperidine ring are often diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with mutual (geminal) coupling. This complexity provides rich structural information.

¹H NMR Spectroscopy

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 3-bromopiperidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O for salts) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Interpretation of ¹H NMR Spectra:

The ¹H NMR spectrum of a 3-bromopiperidine derivative will exhibit complex multiplets. The proton at C3 (the methine proton geminal to the bromine) is a key diagnostic signal, typically appearing as a multiplet in the range of 3.5-4.5 ppm, shifted downfield due to the electronegativity of the bromine atom. The protons on carbons adjacent to the nitrogen (C2 and C6) are also shifted downfield, typically in the range of 2.5-3.5 ppm. The remaining ring protons (C4 and C5) usually appear as complex overlapping multiplets in the upfield region (1.5-2.5 ppm). For N-substituted derivatives, the signals for the substituent will also be present (e.g., a singlet for an N-methyl group or aromatic signals for an N-benzyl group).[1]

Table 1: Typical ¹H NMR Chemical Shift Ranges for a 3-Bromopiperidine Ring

Proton PositionTypical Chemical Shift (δ) ppmMultiplicity
H-2 (axial & equatorial)2.8 - 3.5m
H-33.5 - 4.5m
H-4 (axial & equatorial)1.5 - 2.5m
H-5 (axial & equatorial)1.5 - 2.5m
H-6 (axial & equatorial)2.5 - 3.2m
N-H (if unsubstituted)1.0 - 3.0 (broad)br s

Note: These are approximate ranges and can vary depending on the solvent, N-substituent, and the axial/equatorial orientation of the bromine.

¹³C NMR Spectroscopy

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Acquire the spectrum on a spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the deuterated solvent signal.

Interpretation of ¹³C NMR Spectra:

The ¹³C NMR spectrum will typically show five distinct signals for the piperidine ring carbons if there is no N-substituent. The C3 carbon, directly attached to the bromine, will be significantly shielded (shifted upfield) and is a key diagnostic peak, often appearing in the 40-50 ppm range. The carbons adjacent to the nitrogen (C2 and C6) will be in the 45-60 ppm range. The C4 and C5 carbons will be the most upfield, typically between 20-35 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for a 3-Bromopiperidine Ring

Carbon PositionTypical Chemical Shift (δ) ppm
C-245 - 60
C-340 - 50
C-420 - 35
C-520 - 35
C-645 - 60

Note: These are approximate ranges and are highly dependent on the solvent and N-substituent.

2D NMR Spectroscopy for Unambiguous Assignments

For complex derivatives, 1D NMR spectra may not be sufficient for complete structural assignment. 2D NMR experiments are essential for establishing connectivity and stereochemistry.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of the entire spin system of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal it is directly attached to, enabling unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule, such as the N-substituent to the piperidine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. Cross-peaks indicate that protons are close to each other in space (typically < 5 Å), which is invaluable for determining the relative stereochemistry and conformational preferences (e.g., distinguishing between axial and equatorial protons).[4]

Workflow for 2D NMR-based Structure Elucidation

G cluster_nmr NMR Analysis Workflow 1D_H Acquire 1D ¹H NMR Assign_H Assign ¹H Signals 1D_H->Assign_H 1D_C Acquire 1D ¹³C & DEPT Assign_C Assign ¹³C Signals 1D_C->Assign_C COSY Acquire 2D COSY Connectivity Establish Connectivity COSY->Connectivity HSQC Acquire 2D HSQC HSQC->Assign_C HMBC Acquire 2D HMBC Structure Final Structure HMBC->Structure NOESY Acquire 2D NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Assign_H->COSY Confirm Assign_H->NOESY Assign_C->Structure Connectivity->HSQC Link H & C Connectivity->HMBC Long-range Stereochem->Structure

Caption: Workflow for structure elucidation using 2D NMR.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of 3-bromopiperidine derivatives and for gaining structural information through the analysis of fragmentation patterns.[5]

Ionization Techniques
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information. This is the method of choice for most 3-bromopiperidine derivatives, especially when coupled with liquid chromatography (LC-MS).

  • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While the molecular ion peak (M⁺) may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a "fingerprint" for the molecule, which is useful for structural confirmation and library matching. This technique is suitable for volatile and thermally stable derivatives, often coupled with gas chromatography (GC-MS).

Interpreting the Mass Spectrum of 3-Bromopiperidine Derivatives

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Common Fragmentation Pathways:

The fragmentation of the piperidine ring is often initiated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This is a favorable process as it leads to the formation of a stable, resonance-stabilized iminium ion.

Protocol for LC-MS (ESI) Analysis:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Chromatography: If separation is required, use a C18 reversed-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Mass Spectrometer Settings: Operate the ESI source in positive ion mode. Acquire data in full scan mode to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan on the isolated [M+H]⁺ precursor ion. Collision-induced dissociation (CID) is used to fragment the ion in the collision cell.

Expected Fragmentation in ESI-MS/MS:

For a generic N-substituted 3-bromopiperidine, a primary fragmentation would be the loss of the N-substituent. Another common fragmentation is the loss of HBr. Alpha-cleavage can also occur, leading to the opening of the piperidine ring.

General Fragmentation Workflow

G cluster_ms MS Fragmentation Logic Molecule 3-Bromopiperidine Derivative Ionization Ionization (e.g., ESI) Molecule->Ionization Precursor [M+H]⁺ Precursor Ion Ionization->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Fragment 1 (e.g., Loss of HBr) CID->Frag1 Frag2 Fragment 2 (e.g., Alpha-Cleavage) CID->Frag2 Frag3 Fragment 3 (e.g., Loss of N-Substituent) CID->Frag3 Spectrum Mass Spectrum Frag1->Spectrum Frag2->Spectrum Frag3->Spectrum

Caption: Logic flow for MS/MS fragmentation analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide the detailed structural map of NMR, it is an excellent tool for confirming the presence of key bonds and for monitoring reactions.

Protocol for FTIR Analysis:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation; the sample is simply placed in contact with the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Characteristic IR Absorption Bands for 3-Bromopiperidine Derivatives

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500 (weak, broad)
C-H (alkane)Stretch2850 - 3000
C-NStretch1020 - 1250
C-BrStretch500 - 600
C=O (e.g., N-acetyl)Stretch1630 - 1680 (strong)

The presence of a band in the 500-600 cm⁻¹ region is indicative of the C-Br bond. For N-acetylated derivatives, a strong absorption around 1650 cm⁻¹ for the amide carbonyl is a key diagnostic peak.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[6] It yields precise bond lengths, bond angles, and torsional angles, and unequivocally establishes the relative stereochemistry. For chiral molecules, it can be used to determine the absolute configuration if a heavy atom (like bromine) is present or by co-crystallization with a chiral reference.

Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: This is often the most challenging step. High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound, vapor diffusion, or slow cooling. For 3-bromopiperidine derivatives, which are often oils or low-melting solids as free bases, it is highly advantageous to form a salt (e.g., hydrochloride or hydrobromide) to increase the likelihood of obtaining crystalline material.[7]

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray diffractometer. Data is collected by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. Data collection is usually performed at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, which provides an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best fit with the experimental data.

Interpretation of Crystallographic Data:

The final output is a detailed 3D model of the molecule, confirming its connectivity and stereochemistry. For 3-bromopiperidine derivatives, the data will reveal:

  • The precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

  • The orientation of the bromine atom (axial or equatorial).

  • The conformation of the N-substituent.

  • Intermolecular interactions in the crystal lattice, such as hydrogen bonding.

Conclusion

The comprehensive spectroscopic analysis of 3-bromopiperidine derivatives requires a multi-technique approach. NMR spectroscopy, including 1D and 2D methods, is indispensable for detailed structural elucidation in solution. Mass spectrometry provides crucial molecular weight and fragmentation data, with the bromine isotopic pattern serving as a key diagnostic tool. FTIR spectroscopy offers a rapid method for functional group identification. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the solid-state structure. By employing the protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately characterize this important class of molecules, accelerating their research and development efforts.

References

  • The Royal Society of Chemistry. (2022). Supporting Information. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 3-Methylpiperidinium bromide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). University of Chemistry and Technology, Prague. Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Crystal structure of 3-amino-1-propylpyridinium bromide. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Br⋯π interactions in structure 3b shown as thick dashed lines. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Bromopiperidine. (n.d.). PubChem. Retrieved from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. Retrieved from [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved from [Link]

  • Crystal structure of 3-amino-1-propyl-pyridinium bromide. (2014). PubMed. Retrieved from [Link]

  • Search Results. (n.d.). Beilstein Journals. Retrieved from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). PubMed. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Open Access LMU. Retrieved from [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. (2016). Scientific & Academic Publishing. Retrieved from [Link]

  • Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational study of two substance P hexapeptides by two-dimensional NMR. (1993). PubMed. Retrieved from [Link]

  • Synthesis, NMR spectroscopic and X-ray crystallographic studies of N-acetyl-3-butanoyltetramic acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromopiperidine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromopiperidine hydrobromide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and improve the yield and purity of this critical building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable solutions to challenges encountered during synthesis.

Introduction

This compound is a valuable heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The bromine atom at the 3-position serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the piperidine core is a prevalent scaffold in bioactive molecules. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This guide addresses these issues directly in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common problems encountered during the synthesis of this compound.

FAQ 1: My overall yield is consistently low. What are the primary factors to investigate?

Low yield is the most frequent challenge, and it typically stems from one or more of the following areas: the choice of synthetic route, the efficiency of the bromination step, and losses during workup and purification.

A. Sub-optimal Brominating Agent or Conditions

The selection and handling of the brominating agent are critical. The reactivity of the piperidine ring must be carefully managed to prevent side reactions.

  • Causality: The piperidine nitrogen can be protonated or complex with reagents, altering the ring's electron density and reactivity. The choice of brominating agent dictates the reaction mechanism (electrophilic vs. radical) and, consequently, the side-product profile.[1][2] Liquid bromine (Br₂) is highly reactive and can lead to over-bromination and the formation of colored impurities, while solid reagents like N-Bromosuccinimide (NBS) or Tribromoisocyanuric Acid (TBICA) offer milder conditions and easier handling.[2][3]

  • Troubleshooting Steps:

    • Evaluate Your Brominating Agent: If using liquid bromine, consider switching to NBS or TBICA for improved selectivity and safety.[3] TBICA, in particular, has been cited as a safe and effective alternative for large-scale production.[3]

    • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Use of a significant excess can drastically increase the formation of di-brominated and other impurities.

    • Optimize Temperature: Bromination reactions can be highly exothermic.[1] Maintain strict temperature control. Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature or as dictated by the specific protocol. High temperatures can promote elimination and other side reactions.[4]

Brominating AgentAdvantagesDisadvantagesTypical Solvents
**Liquid Bromine (Br₂) **Inexpensive, highly reactive.Highly toxic, corrosive, difficult to handle; can lead to over-bromination.[3]Chloroform, Acetic Acid.[5][6]
N-Bromosuccinimide (NBS) Solid, easier to handle, more selective for allylic/benzylic bromination.[2]More expensive than Br₂, requires a radical initiator for some pathways.Acetonitrile, Dichloromethane.[7]
Tribromoisocyanuric Acid (TBICA) Solid, stable, safe, high bromine content by weight.[3]Can be more expensive.Ethanol.[3]

B. Inefficient Precursor Strategy

The yield of the final product is entirely dependent on the successful synthesis of its immediate precursor. A common strategy involves the bromination of a protected piperidine derivative or the chemical modification of a more accessible intermediate like 3-bromopiperidine-2,6-dione.

  • Causality: Direct bromination of piperidine is not feasible due to the high reactivity of the amine. Therefore, an N-protected piperidine is required. Alternatively, starting from a molecule like piperidine-2,6-dione allows for α-bromination, but this intermediate must then be reduced to yield the desired piperidine. Each path has unique challenges.

  • Troubleshooting Workflow: The following diagram outlines a decision-making process for troubleshooting precursor issues.

G cluster_route Evaluate Synthetic Route cluster_bromination Troubleshoot Key Transformation start Low Overall Yield route_check Is the precursor synthesis high-yielding? start->route_check route_no Problem is likely in precursor synthesis. route_check->route_no No route_yes Proceed to troubleshoot bromination/reduction step. route_check->route_yes Yes step_check Which key step is failing? (e.g., Bromination or Reduction) route_yes->step_check bromination_issue Focus on optimizing bromination conditions (reagent, temp, solvent). step_check->bromination_issue Bromination reduction_issue Focus on optimizing reduction conditions (reagent, temp, workup). step_check->reduction_issue Reduction

Caption: Troubleshooting workflow for low yield.

FAQ 2: I am observing significant amounts of a di-brominated impurity. How can this be prevented?

The formation of 3,3-dibromo or other di-brominated species is a common issue, especially when using highly reactive brominating agents.

  • Causality: The mono-brominated product can sometimes be more reactive towards further bromination than the starting material, or the reaction conditions may be too harsh. This is often the case with liquid bromine at elevated temperatures.[5]

  • Preventative Measures:

    • Slow Reagent Addition: Add the brominating agent dropwise or in small portions at a reduced temperature to maintain a low instantaneous concentration, minimizing the chance of double addition.

    • Use a Milder Reagent: As mentioned, switching from Br₂ to NBS often provides better control and reduces the formation of di-brominated byproducts.[5]

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.[4][8] Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Purification Strategy: If di-bromination cannot be completely avoided, the difference in polarity between the mono- and di-brominated products can be exploited for separation via column chromatography.[5]

FAQ 3: My product is difficult to isolate and purify, leading to significant material loss. What are the best practices?

Isolation of the hydrobromide salt requires careful control of pH and solvent selection.

  • Causality: 3-Bromopiperidine is a base and can exist as the free base or as a salt. The hydrobromide salt is typically a crystalline solid, which aids in purification, but its solubility can be challenging.[9] The workup must effectively remove unreacted reagents and byproducts without losing the product.

  • Optimized Isolation Protocol:

    • Quenching: After the reaction is complete, it is crucial to quench any excess brominating agent. A saturated solution of sodium thiosulfate is effective for this purpose and is used until the characteristic reddish-brown color of bromine disappears.[4]

    • pH Adjustment: During aqueous workup, the pH must be carefully controlled. Basifying the solution will generate the free base, which can be extracted into an organic solvent. Subsequent treatment with HBr will then precipitate the desired hydrobromide salt.

    • Crystallization: Recrystallization is a powerful purification technique. For the related compound 3-bromopiperidine-2,6-dione, ethanol is a common recrystallization solvent.[4][5] A solvent screen should be performed to find the optimal system for this compound to maximize recovery of pure crystals.

    • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents, which can affect accurate weighing and subsequent reactions.[3]

Optimized Experimental Protocols

The following protocols provide a starting point for synthesis. Note: These are generalized procedures and may require optimization based on your specific substrate and laboratory conditions.

Protocol 1: Synthesis via Bromination of Piperidine-2,6-dione Intermediate

This two-step process is a common route, starting from readily available materials.[3]

G A Cyclopentanedioic Anhydride step1 Step 1: Amidation A->step1 B Piperidine-2,6-dione step2 Step 2: Bromination B->step2 C 3-Bromopiperidine-2,6-dione step3 Step 3: Reduction C->step3 D 3-Bromopiperidine (as free base or salt) step1->B step2->C step3->D

Caption: General synthetic pathway via a dione intermediate.

Step 1 & 2: Synthesis of 3-Bromopiperidine-2,6-dione (Adapted from Benchchem[4][5] and patent literature[3])

  • Amidation: In a reaction vessel, dissolve cyclopentanedioic anhydride in a suitable solvent like isopropanol. Add aqueous ammonia and heat the mixture to reflux for 4 hours. Monitor the reaction for consumption of the starting material by TLC. Cool the reaction mixture to room temperature to allow the product, piperidine-2,6-dione, to crystallize. Filter and dry the solid.

  • Bromination: Suspend the piperidine-2,6-dione in a solvent such as chloroform or ethanol.

  • Add the brominating agent (e.g., 1.1-1.5 equivalents of liquid bromine or TBICA) portion-wise at 0-10 °C.

  • After the addition is complete, heat the reaction mixture to reflux (e.g., 85-110°C) and maintain for 1-2 hours.[3][4]

  • Monitor the reaction by TLC or HPLC.

  • Cool the mixture and quench excess bromine with saturated sodium thiosulfate solution.

  • Isolate the crude 3-bromopiperidine-2,6-dione by filtration or extraction.

  • Purify the crude product by recrystallization from ethanol.

Step 3: Reduction to 3-Bromopiperidine (Conceptual Protocol)

  • Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), suspend a reducing agent (e.g., Lithium Aluminum Hydride, LiAlH₄, 2-3 equivalents) in an anhydrous ether solvent (e.g., THF, Diethyl ether).

  • Addition: Cool the suspension to 0 °C. Dissolve the 3-bromopiperidine-2,6-dione from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Salt Formation: Combine the organic filtrates and concentrate. Dissolve the resulting crude oil (free base) in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HBr in acetic acid or gaseous HBr until precipitation is complete.

  • Purification: Collect the solid this compound by filtration, wash with cold ether, and dry under vacuum.

References

  • Google Patents. (2023). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • Google Patents. (2007). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • ResearchGate. (2018). Bromination of derivatives. Reagents and conditions: (a) Br2, AcOH, 55 °C, 1 h, 73% yield. [Link]

  • Green Chemistry. (n.d.). Br2 and Electorphilic Br+ reagents. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromopiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Bromopiperidine hydrobromide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of its reactivity and achieve optimal results in your synthetic endeavors.

Core Concepts: Understanding the Dual Reactivity of 3-Bromopiperidine

This compound (CAS: 54288-72-1) is a bifunctional molecule. The key to its successful application lies in understanding its two reactive centers: the secondary amine (piperidine nitrogen) and the electrophilic carbon bearing the bromine atom (C3). The hydrobromide salt form, in which the piperidine nitrogen is protonated, presents a unique set of challenges and opportunities. Before initiating any reaction, the primary decision involves which part of the molecule is intended to react.

The flowchart below illustrates the fundamental strategic decision required when working with this reagent.

G start Start: this compound decision What is your synthetic goal? start->decision path1_node1 Functionalize the Piperidine Nitrogen (e.g., N-alkylation, N-arylation) decision->path1_node1  Nitrogen is the  reactive site path2_node1 Functionalize the C3 Position (e.g., Nucleophilic Substitution with Nu-) decision->path2_node1  Carbon-3 is the  reactive site path1_node2 Step 1: Free-Basing Neutralize HBr with a suitable base to expose the lone pair on the nitrogen. path1_node1->path1_node2 path1_node3 Step 2: N-Functionalization Reaction React the free base with an electrophile. path1_node2->path1_node3 path2_node2 Step 1: N-Protection Protect the piperidine nitrogen to prevent it from acting as a competing nucleophile. path2_node1->path2_node2 path2_node3 Step 2: C3-Substitution Reaction React the N-protected intermediate with a nucleophile. path2_node2->path2_node3 path2_node4 Step 3: N-Deprotection Remove the protecting group to yield the final product. path2_node3->path2_node4 G cluster_main Desired SN2 Pathway cluster_side Undesired E2 Pathway start_main N-Protected 3-Bromopiperidine product_main C3-Substituted Product start_main->product_main + Nucleophile (Nu-) - Br- start_side N-Protected 3-Bromopiperidine product_side Dehydropiperidine Byproduct start_side->product_side + Strong/Bulky Base - HBr

Technical Support Center: Purification of 3-Bromopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from 3-bromopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The inherent basicity of the piperidine nitrogen, combined with the reactivity of the bromine atom, often presents unique purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the knowledge to achieve high purity for your target molecules.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-bromopiperidine derivatives in a question-and-answer format.

Column Chromatography

Question 1: My 3-bromopiperidine derivative is streaking or tailing significantly on a standard silica gel column. What is causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[1] The lone pair of electrons on the piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to irreversible adsorption or slow elution, resulting in significant tailing or streaking of your compound's peak.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a competing base to your mobile phase. This base will "neutralize" the acidic silanol groups, preventing your target compound from interacting strongly with the stationary phase.[1]

    • Recommended Additives: A small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or diethylamine is typically added to the eluent.[2]

    • Causality: The added amine is more abundant and often more basic than your product, so it preferentially interacts with the silica, allowing your compound to elute more symmetrically.

  • Use of Amino-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica column.[1][2]

    • Mechanism: These columns have aminopropyl groups bonded to the silica surface, which creates a less acidic environment and reduces the unwanted interactions with basic analytes.[2]

  • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography (e.g., C18) can be an excellent alternative.[1]

    • Rationale: In reversed-phase, the separation is based on hydrophobicity. The polar, basic nature of your compound will cause it to elute early with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with better peak shape. Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the amine is protonated.

Question 2: My product is co-eluting with a non-polar impurity during normal-phase chromatography, even with a modified mobile phase. What are my options?

Answer:

Co-elution of compounds with different polarities can be frustrating. If modifying the mobile phase with a basic additive doesn't resolve the issue, you may need to consider alternative chromatographic techniques or a pre-purification step.

Troubleshooting Steps:

  • Gradient Elution: If you are using an isocratic (constant solvent composition) method, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic alumina, in particular, will have favorable interactions with your piperidine derivative and may provide different selectivity for your impurities.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like silica or an amino column) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[3][4] This technique is excellent for polar compounds and may offer unique selectivity to resolve your mixture.[3][4]

  • Acid-Base Extraction (Work-up): Before chromatography, you can perform an acid-base extraction to remove non-polar (neutral) or acidic impurities.[5][6][7]

    • Procedure: Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). Your basic piperidine derivative will be protonated and move to the aqueous layer, while neutral impurities will remain in the organic layer.[5] You can then basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.[5][8]

Recrystallization

Question 3: I'm trying to recrystallize my 3-bromopiperidine derivative, but it's "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the solubility of the compound changes too rapidly upon cooling.

Troubleshooting Steps:

  • Solvent System Selection: The choice of solvent is critical for successful recrystallization.[9]

    • Ideal Solvent Properties: Your compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Finding the Right Solvent: Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[10] For example, you could dissolve your compound in a minimal amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes cloudy. Then, reheat to clarify and cool slowly.

  • Slower Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Scratching and Seeding:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

General Issues

Question 4: I'm concerned about the stability of the C-Br bond during purification. Are there any conditions I should avoid?

Answer:

The carbon-bromine bond in 3-bromopiperidine is susceptible to nucleophilic substitution, especially if the piperidine nitrogen is not protected.

Conditions to Approach with Caution:

  • Strongly Basic Conditions at High Temperatures: While a small amount of a mild base like triethylamine is generally fine in chromatography, prolonged exposure to strong bases (like NaOH or KOH) at elevated temperatures during work-up or purification could potentially lead to side reactions, such as elimination to form a double bond or substitution with hydroxide.

  • Reactive Nucleophiles: Be mindful of other nucleophiles in your reaction mixture or purification system. For example, if your reaction uses other amines, they could potentially displace the bromine.

  • Protecting Groups: If the piperidine nitrogen is protected (e.g., with a Boc or Cbz group), the C-Br bond is generally more stable as the basicity and nucleophilicity of the nitrogen are attenuated.[11] The choice of protecting group should be compatible with your downstream reaction and purification conditions.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for N-substituted 3-bromopiperidine derivatives?

A1: Flash column chromatography on silica gel is often the most versatile and widely used technique.[13] However, to ensure success, it is crucial to use a mobile phase containing a small percentage of a basic modifier like triethylamine (e.g., 0.1-1% in a hexane/ethyl acetate or dichloromethane/methanol eluent system) to prevent peak tailing.[1]

Q2: Can I use acid-base extraction as my sole purification method?

A2: Acid-base extraction is an excellent technique for removing neutral or acidic impurities from your basic 3-bromopiperidine derivative.[5][6][7][14] It can be highly effective and may yield a product of sufficient purity for some applications. However, it will not separate your target compound from other basic impurities. For the highest purity, it is often used as a preliminary purification step before chromatography or recrystallization.

Q3: Are there any specific safety precautions I should take when working with 3-bromopiperidine and its derivatives?

A3: Yes. 3-Bromopiperidine and its derivatives should be handled with care. They are typically irritants and may be harmful if inhaled, swallowed, or absorbed through the skin. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.

Q4: My 3-bromopiperidine derivative is a salt (e.g., hydrochloride). How does this affect my purification strategy?

A4: If your compound is a salt, it will be much more polar and likely water-soluble.

  • Chromatography: Direct chromatography on silica gel can be challenging. You might need to use a highly polar mobile phase (e.g., dichloromethane/methanol/ammonium hydroxide). Alternatively, you can neutralize the salt with a base during an aqueous work-up to obtain the free base, which can then be purified using standard normal-phase chromatography.[5] Reversed-phase chromatography is also a very good option for polar salts.

  • Recrystallization: Salts often have higher melting points and different solubility profiles than their free-base counterparts. Recrystallization from polar solvents like ethanol/water or isopropanol might be effective.

Experimental Protocols

Protocol 1: Purification of a Basic 3-Bromopiperidine Derivative by Flash Column Chromatography

This protocol outlines a general procedure for purifying a moderately polar, N-substituted 3-bromopiperidine derivative using silica gel chromatography with a modified mobile phase.

1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate. c. Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with and without the addition of 0.5% triethylamine (TEA). d. Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. The addition of TEA should result in a more defined, less streaky spot.

2. Column Packing: a. Select an appropriately sized flash chromatography column based on the amount of crude material. b. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). c. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. b. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading." c. Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the chosen mobile phase (containing 0.5% TEA). b. Collect fractions in test tubes or vials. c. Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Product Isolation: a. Combine the pure fractions containing your desired product. b. Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting a purification strategy for a product derived from a 3-bromopiperidine synthesis.

Purification_Workflow start Crude Reaction Mixture acid_base Perform Acid-Base Extraction? start->acid_base extraction_step 1. Dissolve in Organic Solvent 2. Wash with Aqueous Acid 3. Basify Aqueous Layer 4. Extract Product into Organic Solvent acid_base->extraction_step Yes chromatography_choice Is the Compound Amenable to Silica Gel Chromatography? acid_base->chromatography_choice No yes_ab Yes no_ab No extraction_step->chromatography_choice normal_phase Normal-Phase Chromatography (Silica Gel) - Add 0.1-1% TEA to Eluent chromatography_choice->normal_phase Yes alternative_chrom Alternative Chromatography chromatography_choice->alternative_chrom No (e.g., very polar, unstable on silica) yes_chrom Yes no_chrom No final_product Pure Product normal_phase->final_product recrystallization Attempt Recrystallization alternative_chrom->recrystallization Consider Reversed-Phase or Alumina recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Tailing in Column Chromatography

This diagram illustrates the cause of peak tailing for basic compounds on silica gel and the mechanism of action for basic additives.

Tailing_Troubleshooting cluster_0 Without Basic Additive cluster_1 With Triethylamine (TEA) Additive piperidine_1 Piperidine Derivative (Basic) interaction_1 Strong Acid-Base Interaction piperidine_1->interaction_1 silica_1 Silica Gel Surface (Acidic Si-OH groups) silica_1->interaction_1 result_1 Peak Tailing / Streaking interaction_1->result_1 piperidine_2 Piperidine Derivative result_2 Symmetrical Peak Shape piperidine_2->result_2 silica_2 Silica Gel Surface interaction_2 TEA Neutralizes Si-OH Sites silica_2->interaction_2 tea Triethylamine (TEA) (Competing Base) tea->interaction_2

Caption: Mechanism of peak tailing and its resolution.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • Fisher, K., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 11(15), 9419–9425. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113–122. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Wang, E.-C., et al. (2006). Concise Synthesis of 3-Arylpiperidines. Heterocycles, 68(6), 1177. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved from [Link]

  • Technology Networks. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • ResearchGate. (2016, February 11). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant? Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubMed. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • Google Patents. (n.d.). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New synthesis of 3-aryl- N- n-propyl-piperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopiperidine. PubChem. Retrieved from [Link]

  • Google. (n.d.). 3-bromopiperidine-2,6-dione.

Sources

Technical Support Center: Troubleshooting 3-Bromopiperidine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromopiperidine hydrobromide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this common yet nuanced transformation. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing success and failure. Our goal is to empower you with the knowledge to diagnose issues, implement effective solutions, and prevent future reaction failures.

Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a starting point for your troubleshooting process.

Q1: My reaction has stalled or shows very low conversion of the starting material (e.g., N-Boc-3-hydroxypiperidine). What are the most likely initial causes?

A1: Low or no conversion is typically rooted in one of three areas: reagent activity, reaction conditions, or starting material quality.

  • Reagent Inactivity: The most common culprit is the brominating agent. Aqueous hydrobromic acid (HBr) is frequently used, but its concentration can decrease over time. Ensure you are using a fresh, properly stored bottle of concentrated (e.g., 48%) HBr. If using other reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), ensure they have not been deactivated by atmospheric moisture.

  • Insufficient Activation of the Hydroxyl Group: The conversion of an alcohol to an alkyl bromide with HBr proceeds via protonation of the hydroxyl group to form a good leaving group (water).[1][2] If the reaction medium is not sufficiently acidic, this activation step is inefficient. If your substrate is a secondary alcohol like 3-hydroxypiperidine, gentle heating is typically required to drive the reaction forward.[2][3]

  • Starting Material Quality: Ensure your 3-hydroxypiperidine precursor is pure and dry. The presence of water can dilute the acid, while other impurities may interfere with the reaction.

Q2: I've formed the product, but the yield is significantly lower than expected after workup and isolation. Where should I look for product loss?

A2: Low isolated yield, assuming good initial conversion, often points to issues during the workup and purification phases.

  • Incomplete Extraction: 3-Bromopiperidine exists as a free base after neutralization. This amine is organic-soluble but can have some aqueous solubility, especially if the aqueous layer is not sufficiently saturated with salt (salting out). Ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.

  • Product Volatility/Instability: While the hydrobromide salt is a stable solid, the free base can be less stable, particularly at elevated temperatures. Avoid excessive heat during solvent removal.

  • Precipitation Issues: The final step often involves precipitating the hydrobromide salt from an organic solvent by adding HBr (e.g., as a solution in acetic acid or isopropanol). If the product concentration is too low or the incorrect solvent system is used, precipitation will be incomplete, leaving a significant amount of your product in the mother liquor.

Q3: My final product is discolored (e.g., yellow or brown) and shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are these impurities?

A3: Discoloration and multiple TLC spots are indicative of side reactions. The most common side product is the elimination product, 1,2,3,4-tetrahydropyridine, which can polymerize to form colored materials. This is particularly prevalent if the reaction is overheated or run for an extended period.[2] Over-bromination or other degradation pathways can also contribute to impurities.

Part 2: Deep-Dive Troubleshooting by Failure Mode

This section provides a more detailed analysis of specific problems, their chemical origins, and actionable solutions.

Failure Mode 1: Low or No Product Yield

If your initial diagnosis points to a fundamental reaction failure, a more systematic approach is required.

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Cause Scientific Rationale & Explanation Recommended Action & Validation Step
Inefficient Leaving Group Formation The reaction proceeds via an SN2 or SN1 mechanism, both of which require the hydroxyl group to be protonated to form water, a good leaving group.[1][2] For secondary alcohols, this activation is the rate-limiting step and requires strong acidic conditions and often thermal energy.[4]Action: Ensure you are using concentrated HBr (48%). If the reaction is still slow, the addition of a Lewis acid like zinc bromide (ZnBr₂) or a small amount of concentrated sulfuric acid can act as a catalyst to facilitate the protonation and subsequent substitution.[2] Validation: Monitor a small aliquot of the reaction by TLC every hour. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
Sub-optimal Reaction Temperature Nucleophilic substitution reactions on secondary alcohols require energy to overcome the activation barrier.[5] Room temperature may be insufficient for a reasonable reaction rate.[3] Conversely, excessive heat can favor the competing E2 elimination reaction, leading to the formation of an alkene byproduct and reducing the yield of the desired substitution product.[1]Action: Gently heat the reaction mixture. A typical starting point for the bromination of a secondary alcohol like 3-hydroxypiperidine is a reflux in 48% aqueous HBr. Validation: Perform small-scale trials at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor by LC-MS to find the optimal balance between reaction rate and byproduct formation.
N-Protecting Group Interference If you are using an N-protected starting material (e.g., N-Boc-3-hydroxypiperidine), the strong acidic conditions required for the bromination will simultaneously cleave the Boc group. This is often the intended route. However, if the reaction is not driven to completion, you may have a mixture of starting material, deprotected starting material, and product, complicating purification.Action: Use a sufficient excess of HBr to ensure both deprotection and bromination occur. The reaction often requires heating to reflux to ensure both transformations are complete. Validation: Use an analytical technique like LC-MS that can distinguish between the N-Boc starting material, the deprotected 3-hydroxypiperidine intermediate, and the final 3-bromopiperidine product.
Failure Mode 2: Product is Impure After Isolation

Symptom: The isolated this compound is off-white, oily, or shows significant impurities by NMR or LC-MS.

Potential Cause Scientific Rationale & Explanation Recommended Action & Validation Step
Formation of Elimination Byproducts As mentioned, high temperatures can favor the E2 elimination of HBr to form 1,2,3,4-tetrahydropyridine. This byproduct is often unstable and can polymerize, leading to discoloration.[2]Action: Re-evaluate the reaction temperature and time. Run the reaction at the lowest temperature that provides a reasonable rate. Upon completion, immediately proceed to the workup to avoid prolonged exposure to heat. Validation: Characterize the impurity by NMR (look for vinylic proton signals) or GC-MS to confirm the presence of the elimination product.
Incomplete Neutralization during Workup Before extracting the free base, the acidic reaction mixture must be neutralized (e.g., with NaOH or K₂CO₃). If neutralization is incomplete, a portion of the product will remain in the aqueous layer as the water-soluble hydrobromide salt, leading to low recovery. If the pH becomes too high (strongly basic), it can promote degradation or elimination.[6]Action: Carefully add a base, monitoring the pH with litmus paper or a pH meter, until the aqueous phase is basic (pH > 10). Ensure the mixture is well-stirred during neutralization. Validation: After the first extraction, check the pH of the aqueous layer again to ensure it has remained basic.
Ineffective Purification The hydrobromide salt can sometimes precipitate with trapped solvent or impurities. Recrystallization is often necessary to achieve high purity.Action: Choose an appropriate recrystallization solvent system. A common choice is a mixture like isopropanol/ether or ethanol/ether, where the product is soluble in the alcohol at elevated temperatures but insoluble upon cooling and addition of the non-polar co-solvent. Validation: Assess the purity of the recrystallized material by melting point analysis (a sharp melting point indicates high purity) and NMR spectroscopy.

Part 3: Protocol Validation & Workflow Visualization

To provide a reliable baseline, a validated experimental workflow is indispensable.

Reference Experimental Protocol: Synthesis from N-Boc-3-hydroxypiperidine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-Boc-3-hydroxypiperidine (1 equivalent).

  • Reagent Addition: Add 48% aqueous hydrobromic acid (5-10 equivalents).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling & Neutralization: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully add a saturated solution of sodium hydroxide or potassium carbonate with vigorous stirring until the pH of the aqueous layer is >10.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crucially, do not heat the free base excessively.

  • Salt Formation: Dissolve the crude 3-bromopiperidine free base in a minimal amount of isopropanol. Add a solution of HBr in isopropanol or acetic acid dropwise until precipitation is complete.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Visual Workflow for Synthesis

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase start 1. Combine N-Boc-3-hydroxypiperidine & 48% aq. HBr reflux 2. Heat to Reflux (4-8 hours) start->reflux Activate & Substitute monitor 3. Monitor by TLC/LC-MS reflux->monitor cool 4. Cool to 0-5 °C monitor->cool neutralize 5. Basify to pH > 10 (e.g., NaOH, K2CO3) cool->neutralize extract 6. Extract with DCM (3x) neutralize->extract dry 7. Dry & Concentrate (Anhydrous Na2SO4) extract->dry salt 8. Dissolve in IPA, Add HBr Solution dry->salt precipitate 9. Precipitate & Filter salt->precipitate final 10. Wash & Dry Product precipitate->final

Caption: Experimental workflow for 3-Bromopiperidine HBr synthesis.

Troubleshooting Decision Tree

Caption: A logical troubleshooting guide for common synthesis issues.

References

  • Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). (2025). YouTube.
  • Chemia. (2023). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2). Chemia.
  • Chemia. (2023). Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. Chemia.
  • Grunwald, E., & Winstein, S. (n.d.). Kinetics and Mechanism of the Reaction of Hydrogen Bromide with Ethanol. Journal of the American Chemical Society.
  • Chemistry Stack Exchange. (2013). Why is alcohol boiled with HBr for preparing alkyl bromide?. Chemistry Stack Exchange.
  • BenchChem. (2025). Managing and characterizing impurities in 3-Bromopiperidine-2,6-dione production. BenchChem.
  • Sigma-Aldrich. (n.d.). This compound 54288-72-1. Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopiperidine-2,6-dione. BenchChem.

Sources

Managing stability and degradation of 3-Bromopiperidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromopiperidine hydrobromide (CAS: 54288-72-1). This document provides in-depth guidance for researchers, chemists, and drug development professionals on the proper storage, handling, and troubleshooting of this versatile synthetic building block. Our goal is to empower you to ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound.

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container at 2-8°C.[1] It is crucial to protect it from moisture and light. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen.

Q2: Is this compound hygroscopic?

Yes, like many hydrohalide salts of amines, it is hygroscopic. Absorbed moisture can not only affect the accuracy of weighing but can also initiate chemical degradation through hydrolysis. Always handle the material in a dry environment, such as a glove box or under a stream of dry inert gas, and minimize its exposure to the ambient atmosphere.

Q3: What are the primary safety hazards associated with this compound?

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[1] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

Q4: What are the key physicochemical properties of this reagent?

Summarized below are the essential properties for this compound.

PropertyValueSource(s)
CAS Number 54288-72-1
Molecular Formula C₅H₁₁Br₂N
Molecular Weight 244.96 g/mol
Appearance Solid
Melting Point 275-285 °C
Storage Temperature 2-8°C

Section 2: Understanding Stability and Degradation

The utility of this compound in synthesis is directly tied to its purity. Understanding its degradation pathways is critical for troubleshooting and ensuring reaction success. The primary modes of degradation are hydrolysis and elimination.

G A 3-Bromopiperidine Hydrobromide B 3-Hydroxypiperidine A->B Hydrolysis C Tetrahydropyridine Derivatives A->C Elimination (Dehydrohalogenation) F1 Moisture (H₂O) F1->B F2 Basic Conditions (High pH) F2->C F3 Heat / Light F3->B F3->C

Caption: Primary degradation pathways for 3-Bromopiperidine.

Q5: What is hydrolysis and how can I prevent it?

Hydrolysis is the reaction of the C-Br bond with water, substituting the bromine atom with a hydroxyl group to form 3-hydroxypiperidine. This impurity can compete in subsequent reactions, leading to unwanted byproducts.

  • Causality: The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack by water. This process can be accelerated by elevated temperatures.

  • Prevention: The most effective prevention is strict moisture control. Use anhydrous solvents, store the reagent in a desiccator or glovebox, and avoid prolonged exposure to air. The hydrobromide salt form is more stable against hydrolysis than the free base.

Q6: What is elimination and how is it related to my reaction conditions?

Elimination, or dehydrohalogenation, involves the removal of HBr from the molecule to form an unsaturated tetrahydropyridine derivative.

  • Causality: This reaction is typically promoted by the presence of a base. The base abstracts a proton from a carbon adjacent to the C-Br bond, leading to the formation of a double bond and the expulsion of the bromide ion. While the hydrobromide salt form protects the piperidine nitrogen from acting as an internal base, external bases used in your reaction can trigger this side reaction.

  • Prevention: When using this reagent in a nucleophilic substitution reaction, carefully select your base. Non-nucleophilic, sterically hindered bases may be preferable. Consider the reaction temperature, as higher temperatures often favor elimination over substitution.

Section 3: Troubleshooting Experimental Issues

This guide provides a systematic approach to resolving common experimental issues.

G Start Experimental Issue (e.g., Low Yield, Impurity) Check1 Step 1: Verify Starting Material Integrity Start->Check1 Action1 Action: Perform QC Analysis (¹H NMR, HPLC) Check1->Action1 Result1 Is material >95% pure? Action1->Result1 Check2 Step 2: Review Reaction Conditions Result1->Check2 Yes Sol1 Solution: Purify reagent or use a new batch. Result1->Sol1 No Action2 Consider: - Base Choice & Stoichiometry - Solvent Anhydrous? - Temperature too high? Check2->Action2 Result2 Are conditions optimized to minimize side reactions? Action2->Result2 Sol2 Solution: Adjust conditions. (e.g., use weaker base, lower temperature) Result2->Sol2 No End Proceed with Optimized Reaction Result2->End Yes Sol1->Check1 Re-verify Sol2->Check2 Re-evaluate

Caption: A logical troubleshooting guide for reactions involving 3-Bromopiperidine.

Q7: My reaction yield is consistently low. What are the likely causes related to the reagent?

  • Degraded Starting Material: The most common cause is the use of partially degraded this compound. If the material has been improperly stored, a significant portion may have converted to 3-hydroxypiperidine, which is unreactive in many desired transformations. Action: Verify the purity of your starting material using the protocols in Section 4.

  • Competing Elimination: Your reaction conditions, particularly the choice of base and temperature, may be favoring the elimination side reaction. This consumes your starting material without forming the desired product. Action: Screen different bases (e.g., K₂CO₃ vs. triethylamine) and run the reaction at the lowest feasible temperature.

Q8: I observe an unexpected polar spot on my TLC/LC-MS that doesn't correspond to my product or starting material. What could it be?

This is often indicative of the 3-hydroxypiperidine byproduct from hydrolysis. Being more polar due to the hydroxyl group, it will typically have a lower Rf value on normal-phase TLC and an earlier retention time on reverse-phase HPLC compared to the starting material. Action: Co-spot your reaction mixture with a sample of the starting material. If the starting material itself shows this impurity, it confirms degradation prior to the reaction.

Q9: My reaction workup is difficult, and I'm getting a complex mixture of products. Could this be related to the reagent?

Yes. If elimination has occurred, the resulting tetrahydropyridine can be reactive and may polymerize or react further under your reaction or workup conditions, leading to a complex mixture. Furthermore, if the free base of 3-bromopiperidine is liberated at high temperatures, it can undergo self-condensation or other side reactions.[3] Action: Ensure the reaction temperature is well-controlled. During workup, avoid unnecessarily strong basic conditions that could promote further side reactions.

Section 4: Analytical and Purification Protocols

A self-validating system requires routine checks of reagent purity. Below are standard protocols for quality control.

Protocol 1: Incoming Quality Control via ¹H NMR Spectroscopy

This protocol allows for a quick assessment of purity and structural integrity.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Expected Peaks: Look for the characteristic multiplets corresponding to the piperidine ring protons. The proton on the carbon bearing the bromine (H-3) will be downfield and coupled to adjacent protons. The N-H protons will likely appear as a broad peak, the chemical shift of which is concentration and solvent-dependent.

    • Signs of Degradation:

      • Hydrolysis: The appearance of new peaks, particularly a new signal in the region expected for a proton adjacent to a hydroxyl group (~3.5-4.0 ppm), may indicate the presence of 3-hydroxypiperidine.

      • Elimination: The presence of signals in the olefinic region (~4.5-6.0 ppm) would suggest the formation of unsaturated byproducts.

Protocol 2: Purity Analysis via High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying purity and detecting non-volatile impurities.[4]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.

  • Analysis: The main peak should correspond to this compound. Impurities like 3-hydroxypiperidine will typically elute earlier. Purity can be calculated based on the area percentage of the main peak.

Section 5: References

  • Safety data sheet - THOR. (2019). THOR.[Link]

  • Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.[Link]

  • 3-Bromopiperidine-2,6-dione | C5H6BrNO2 | CID 12570775 - PubChem. (n.d.). PubChem.[Link]

  • 3-Bromopiperidine | C5H10BrN | CID 420919 - PubChem. (n.d.). PubChem.[Link]

  • 3-bromopiperidine-2,6-dione. (n.d.). Guiding-Bio.[Link]

Sources

Technical Support Center: A Guide to Scaling Up Synthesis with 3-Bromopiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical syntheses that utilize 3-Bromopiperidine hydrobromide. Our focus is to equip you with the necessary knowledge to transition your small-scale laboratory experiments into robust, safe, and efficient large-scale productions.

Introduction: The unique challenges of this compound in scale-up synthesis

This compound is a crucial building block in medicinal chemistry, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it often forms the core of the Cereblon (CRBN) E3 ligase ligand. While its application in small-scale synthesis is well-documented, scaling up reactions involving this reagent introduces a unique set of challenges. The presence of the hydrobromide salt, the inherent reactivity of the piperidine ring, and the potential for side reactions all require careful consideration to ensure a successful and reproducible large-scale synthesis.

This guide will walk you through the critical aspects of working with this compound, from understanding its properties to implementing a scaled-up reaction and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when scaling up reactions with this compound.

Q1: How does the hydrobromide salt of 3-Bromopiperidine affect my reaction?

The hydrobromide salt has several implications for your reaction. Firstly, the piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, at least one equivalent of a base is required to neutralize the hydrobromide and free the piperidine for subsequent reactions. On a large scale, this neutralization step can be exothermic and must be carefully controlled. Secondly, the salt form affects the solubility of the reagent. This compound is a solid with limited solubility in many common organic solvents, which can impact reaction kinetics and homogeneity at scale.

Q2: What is the best base to use for neutralizing this compound in a large-scale reaction?

The choice of base is critical and depends on the specific reaction. For a typical N-alkylation, a common choice is an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA).

BaseAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) Inexpensive, easy to remove by filtration.Limited solubility in some organic solvents, can lead to heterogeneous reaction mixtures.
DIPEA Soluble in most organic solvents, leading to a homogeneous reaction.More expensive, can be challenging to remove during workup.

For large-scale operations, the ease of removal and cost-effectiveness of potassium carbonate often make it a preferred choice.

Q3: What are the primary side reactions to be aware of when scaling up, and how can I mitigate them?

The two most common side reactions are elimination of HBr to form an enamine, and over-alkylation (dialkylation) if the product of the initial reaction is also a nucleophile.

  • Elimination: This is favored by strong, non-nucleophilic bases and higher temperatures. To minimize elimination, use a milder base and maintain the lowest effective reaction temperature.

  • Over-alkylation: This can be controlled by careful management of stoichiometry. Using a slight excess of the this compound relative to the alkylating agent can help. Slow, controlled addition of the alkylating agent to the reaction mixture is also a key strategy on a large scale to maintain a low concentration of the electrophile and favor the desired mono-alkylation.

Q4: What are the key safety considerations when working with this compound on a large scale?

As with any chemical process, a thorough safety assessment is crucial. Key considerations include:

  • Exothermic reactions: The neutralization of the hydrobromide salt and the subsequent N-alkylation can be exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat evolution.

  • Handling: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Solvent safety: Large volumes of flammable organic solvents require proper grounding and handling procedures to prevent static discharge.

A Representative Scaled-Up Protocol: N-Alkylation of this compound

This protocol details a representative N-alkylation reaction on a multi-gram scale.

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • This compound (1.0 eq)

  • Alkylating agent (e.g., Benzyl bromide, 0.95 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • TLC or HPLC for reaction monitoring

Step-by-Step Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Charge the reactor with this compound and potassium carbonate.

  • Solvent Addition: Add DMF to the reactor. The volume should be sufficient to allow for effective stirring, typically aiming for a concentration of 0.5-1.0 M.

  • Initial Stirring: Begin stirring the mixture. Note that the initial mixture will be a slurry due to the limited solubility of the reagents.

  • Controlled Addition of Alkylating Agent: Slowly add the alkylating agent via the addition funnel over a period of 1-2 hours. Monitor the internal temperature of the reactor. The rate of addition should be adjusted to maintain a safe internal temperature, typically below 40°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture.

    • Filter the solid potassium salts.

    • The filtrate contains the product. The DMF can be removed under reduced pressure, but care should be taken as this can be a lengthy process on a large scale. An alternative is to perform an extractive workup.

    • Dilute the DMF solution with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual DMF and salts.

  • Purification: The crude product can be purified by crystallization or column chromatography. For large-scale purification, crystallization is often the more practical method.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Reactor Setup: Clean, dry, inert atmosphere prep2 Charge Reagents: 3-Bromopiperidine HBr Potassium Carbonate prep1->prep2 prep3 Add Solvent (DMF) prep2->prep3 react1 Controlled Addition: Alkylating Agent (Monitor Temperature) prep3->react1 react2 Reaction Stirring (Monitor by TLC/HPLC) react1->react2 workup1 Cool and Filter Solids react2->workup1 workup2 Extractive Workup or Solvent Removal workup1->workup2 purify Purification (Crystallization) workup2->purify final_product final_product purify->final_product Final Product G cluster_low_conversion Low Conversion Troubleshooting cluster_side_products Side Product Troubleshooting cluster_workup Workup Troubleshooting start Problem with Scale-up Reaction q1 Low Conversion? start->q1 q2 Side Products? start->q2 q3 Workup Issues? start->q3 lc_a1 Check Base Stoichiometry (>= 2 eq) q1->lc_a1 sp_q1 Elimination or Over-alkylation? q2->sp_q1 wu_a1 Filter through Celite q3->wu_a1 lc_a2 Improve Solubility (Co-solvent) lc_a1->lc_a2 lc_a3 Increase Temperature (Monitor) lc_a2->lc_a3 sp_a1 Use Milder Base Lower Temperature sp_q1->sp_a1 Elimination sp_a2 Adjust Stoichiometry Slow Addition sp_q1->sp_a2 Over-alkylation wu_a2 Increase Wash Volumes wu_a1->wu_a2

References

Technical Support Center: Resolving Solubility Challenges with 3-Bromopiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromopiperidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. As a salt of a heterocyclic amine, this compound presents a unique set of physicochemical properties that require a nuanced approach to achieve successful dissolution. This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively, ensuring the integrity and success of your experimental workflows.

Understanding the Molecule: The Key to Solubility

This compound (C₅H₁₁Br₂N, MW: 244.96 g/mol ) is a crystalline solid.[1] Its structure, featuring a polar piperidine ring and an ionic hydrobromide salt, dictates its solubility behavior. The protonated nitrogen atom makes the molecule highly polar and capable of forming strong interactions with polar solvents. This is the fundamental principle that will guide our troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What am I doing wrong?

This is a common issue that typically stems from a mismatch between the solute and solvent polarities. This compound is a salt and is, therefore, highly polar. It will exhibit poor solubility in nonpolar or weakly polar organic solvents.

Core Principle: The solubility of amine hydrohalide salts is dominated by ion-dipole interactions and hydrogen bonding.[2] Solvents that can effectively solvate both the protonated amine and the bromide anion will be the most effective.

Troubleshooting Steps:

  • Solvent Selection: Re-evaluate your choice of solvent. Prioritize polar protic solvents. If your reaction chemistry allows, consider switching to or adding a co-solvent from the "Likely Soluble" or "Moderately Soluble" categories in the table below.

  • Temperature: Gently warming the mixture can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation at elevated temperatures. Always monitor for any color change or other signs of decomposition.

  • Mechanical Agitation: Ensure the mixture is being vigorously stirred or sonicated. This increases the interaction between the solvent and the surface of the solid particles, accelerating dissolution.

Q2: In which solvents can I expect this compound to be soluble?

While specific quantitative data is not widely published, a qualitative solubility profile can be inferred based on the principles of "like dissolves like" and data from analogous amine hydrohalides.[2][3]

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolLikely SolubleThe high polarity and ability to form strong hydrogen bonds and ion-dipole interactions make these solvents ideal for dissolving amine salts.[2][4]
Polar Aprotic DMSO, DMF, AcetonitrileModerately to Sparingly SolubleThese solvents are polar but lack the ability to donate hydrogen bonds. Solubility is possible, especially with heating, but may be limited compared to protic solvents.
Ethers THF, Diethyl EtherLikely InsolubleThe low polarity of these solvents makes them poor choices for dissolving ionic salts.
Hydrocarbons Hexanes, TolueneLikely InsolubleThese nonpolar solvents cannot effectively solvate the charged species of the salt.
Q3: My compound dissolved initially in an aqueous buffer, but then precipitated out. What happened?

This is likely due to a change in pH. The piperidine nitrogen in its free base form is basic.[5] The hydrobromide salt exists as the protonated, charged form, which is water-soluble. If the pH of the solution is raised, the protonated amine will be deprotonated to the free base. The free base (3-Bromopiperidine) is significantly less polar and therefore less soluble in water, causing it to precipitate.

Chemical Explanation:

C₅H₁₀BrN·HBr (aq, soluble) + OH⁻ → C₅H₁₀BrN (s, insoluble) + H₂O + Br⁻

Preventative Measures:

  • Maintain a Low pH: Ensure your aqueous solution is acidic to neutral (pH < 7) to keep the piperidine nitrogen protonated and the compound fully dissolved.

  • Buffering: Use a suitable buffer system to maintain a stable acidic pH, especially if other reagents in your experiment could alter the pH.

Q4: Can I convert the hydrobromide salt to the free base to dissolve it in an organic solvent?

Yes, this is a standard and effective strategy if your subsequent experimental steps require the compound to be in a nonpolar organic solvent.

Workflow for Free Base Conversion:

  • Dissolution: Dissolve the this compound in water.

  • Basification: Slowly add an aqueous base (e.g., sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution) while stirring. Monitor the pH with a pH meter or pH paper, aiming for a pH > 10 to ensure complete deprotonation. You may observe the formation of a cloudy precipitate or an oil, which is the free base.

  • Extraction: Extract the aqueous layer with a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether. The less polar free base will preferentially move into the organic layer.

  • Drying and Evaporation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to isolate the 3-Bromopiperidine free base.

Troubleshooting Workflows

The following diagrams illustrate the decision-making process for addressing common solubility challenges.

cluster_0 Initial Dissolution Failure start Compound fails to dissolve solvent_check Is the solvent polar protic (e.g., Water, MeOH)? start->solvent_check heat_agitate Apply gentle heat (e.g., 40-50°C) and/or sonication solvent_check->heat_agitate Yes reassess Reassess solvent choice. Can a polar co-solvent be added? solvent_check->reassess No success Dissolution Achieved heat_agitate->success reassess->success Yes failure Consider alternative strategy (e.g., free-basing) reassess->failure No

Caption: Troubleshooting workflow for initial dissolution failure.

cluster_1 Precipitation in Aqueous Solution precipitate Precipitate forms in aqueous solution check_ph Measure the pH of the solution precipitate->check_ph ph_high Is pH > 7? check_ph->ph_high add_acid Add dilute acid (e.g., 0.1M HCl) dropwise to re-acidify ph_high->add_acid Yes other_issue Precipitation is likely due to another issue (e.g., exceeding solubility limit, reaction) ph_high->other_issue No redissolved Precipitate redissolves add_acid->redissolved use_buffer For future experiments, use an acidic buffer system redissolved->use_buffer

Caption: Troubleshooting workflow for precipitation in aqueous media.

Experimental Protocol: Determining Solubility

If a quantitative measure of solubility is required for your specific solvent system, the following shake-flask method is a reliable approach.

Objective: To determine the approximate solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer and/or shaker

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Syringe and syringe filter (e.g., 0.45 µm PTFE or other chemically resistant filter)

  • HPLC or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (ensure there is undissolved solid at the end).

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Check that excess solid remains.

  • Sampling: Allow the vial to stand undisturbed at the same temperature until the solid has settled. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[5]

  • Analysis: Dilute the filtered solution with a suitable solvent and analyze its concentration using a calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility based on the measured concentration and report it in units such as mg/mL or mol/L at the specified temperature.

This guide provides a foundational understanding and practical steps to overcome the solubility challenges associated with this compound. By applying these principles, researchers can ensure the successful preparation of solutions for their synthetic and analytical needs.

References

  • PubChem. 3-Bromopiperidine Compound Summary. National Institutes of Health. [Link]

  • Specialty Chemicals. 3-Bromopiperidine-2,6-dione: Technical Specification and Application Guidelines. [Link]

  • CK-12 Foundation. Physical Properties of Amines. [Link]

  • Solubility of Things. Piperidine. [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Identifying and Removing Impurities from Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification sciences. As a Senior Application Scientist, I understand that the success of any chemical synthesis is ultimately judged by the purity of the final compound. This guide is structured to provide you with not just protocols, but the underlying logic and troubleshooting strategies honed from years of experience in the field. We will explore the common challenges in identifying and removing impurities, providing you with the tools to approach these problems systematically and effectively.

Part 1: Impurity Identification - Knowing Your Enemy

The first step in any purification strategy is to understand the nature of the impurities you are dealing with. Are they starting materials, byproducts, or reagents? How do their physicochemical properties differ from your target compound? Answering these questions will guide your choice of purification technique.

Thin-Layer Chromatography (TLC): The First Line of Assessment

TLC is a rapid and inexpensive technique to assess the complexity of your reaction mixture and monitor the progress of a purification.

Troubleshooting TLC

  • Q: My spots are streaking. What's causing this?

    • A: Streaking on a TLC plate is often due to the compound being too polar for the chosen solvent system, causing it to interact too strongly with the silica gel. Consider adding a small amount of a more polar solvent like methanol or acetic acid to your mobile phase to improve spot shape. Another common cause is overloading the plate; try spotting a more dilute solution of your sample.

  • Q: My spots are not moving from the baseline.

    • A: This indicates that your mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of your solvent system. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%.

  • Q: I can't differentiate my product from a byproduct because their Rf values are too similar.

    • A: To improve separation, you need to change the selectivity of your solvent system. Instead of just varying the ratio of your current solvents, try a completely different solvent system. For instance, if you are using an ethyl acetate/hexanes system, consider trying a dichloromethane/methanol system. Additionally, using a different type of TLC plate, such as alumina instead of silica, can sometimes provide the necessary selectivity.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Analysis

HPLC is a powerful tool for quantifying the purity of your sample and resolving closely related impurities.

Troubleshooting HPLC

  • Q: I'm seeing peak fronting or tailing in my chromatogram. Why?

    • A: Peak asymmetry is a common issue. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol groups on the silica support. Adding a small amount of a competing base, like triethylamine, to your mobile phase can mitigate this. Peak fronting is typically a result of column overload. Try injecting a smaller volume or a more dilute sample.

  • Q: My retention times are drifting between injections.

    • A: Fluctuating retention times can be due to several factors. Ensure your mobile phase is well-mixed and degassed, as changes in solvent composition can affect retention. Temperature fluctuations in the lab can also play a role; a column oven provides a stable temperature environment. Finally, check for leaks in the system, as a drop in pressure will affect flow rate and, consequently, retention time.

  • Q: I'm observing a high backpressure in my system.

    • A: High backpressure is usually a sign of a blockage. This could be due to a clogged frit in your column or guard column, or precipitated sample or buffer salts in the system. Try reversing the column and flushing it with a strong solvent. If that doesn't work, you may need to replace the frit or the column itself.

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For volatile compounds, GC-MS is an excellent technique for separation and identification. For structural elucidation of your compound and any isolated impurities, NMR is the gold standard.

Workflow for Impurity Identification

G cluster_0 Initial Assessment cluster_1 Isolation cluster_2 Characterization cluster_3 Identification TLC Run TLC in various solvent systems Column Column Chromatography TLC->Column HPLC_Screen Initial HPLC purity screen Prep_HPLC Preparative HPLC HPLC_Screen->Prep_HPLC NMR NMR Spectroscopy (1H, 13C, COSY) Column->NMR MS Mass Spectrometry (LC-MS, GC-MS) Column->MS Prep_HPLC->NMR Prep_HPLC->MS Identify Identify Impurity Structure NMR->Identify MS->Identify G Is_Solid Is the target compound a solid? Is_Volatile Is the target compound volatile? Is_Solid->Is_Volatile No Solvent_Found Suitable recrystallization solvent found? Is_Solid->Solvent_Found Impurity_Polarity Are impurities of different polarity? Is_Volatile->Impurity_Polarity No Distillation Distillation Is_Volatile->Distillation Yes Solvent_Found->Impurity_Polarity No Recrystallize Recrystallization Solvent_Found->Recrystallize Yes Column_Chrom Column Chromatography Impurity_Polarity->Column_Chrom Yes Prep_HPLC Preparative HPLC Impurity_Polarity->Prep_HPLC No

Post-reaction workup procedure for 3-Bromopiperidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Post-Reaction Workup of 3-Bromopiperidine Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the post-reaction workup for this compound. This guide is structured to address common challenges and provide scientifically-grounded solutions, ensuring the integrity and success of your synthesis.

Section 1: Foundational Knowledge & Pre-Workup Considerations

A successful workup is predicated on understanding the physicochemical properties of the target molecule. This compound is an amine salt, and its behavior in different solvent and pH conditions is the cornerstone of its purification.

Why it Matters: The protonated piperidine nitrogen makes the hydrobromide salt highly polar and water-soluble. To isolate the molecule using standard liquid-liquid extraction with organic solvents, it must be converted to its neutral, "free base" form, which is significantly more organosoluble. This pH-dependent solubility is the key principle we will exploit.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for WorkupSource(s)
Molecular Formula C₅H₁₁Br₂NConfirms the presence of the hydrobromide salt.[1]
Molecular Weight 244.96 g/mol Used for all stoichiometric calculations.[1]
Physical Form SolidThe final, pure product should be a solid. An oily or syrupy consistency indicates impurities or residual solvent/water.[1]
Melting Point 275-285 °CA high melting point is characteristic of an ionic salt. A broad or depressed range suggests impurity.[1]
Storage Temperature 2-8°CIndicates potential long-term stability issues at room temperature.[1]
Safety Hazards Irritant (skin, eyes, respiratory), Harmful if swallowedAll handling must be performed in a fume hood with appropriate personal protective equipment (PPE).[1]

Section 2: The Core Workup Protocol: From Crude Mixture to Pure Product

This section details a standard, robust protocol for the workup of a reaction mixture containing this compound. The objective is to neutralize the salt, extract the resulting free base, and then either isolate the free base or re-form a purified salt.

Workup_Workflow start Crude Reaction Mixture (Contains 3-Bromopiperidine HBr) quench Step 1: Quench Reaction (If necessary, e.g., with Na₂S₂O₃ for excess Br₂) start->quench basify Step 2: Neutralization (Basification) Add aq. NaHCO₃ or K₂CO₃ solution slowly until pH > 9. quench->basify extract Step 3: Liquid-Liquid Extraction Extract with organic solvent (e.g., DCM, EtOAc) 3 times. basify->extract wash Step 4: Wash Organic Phase Wash with water, then brine to remove salts and break emulsions. extract->wash dry Step 5: Dry Organic Phase Dry over anhydrous Na₂SO₄ or MgSO₄, then filter. wash->dry concentrate Step 6: Solvent Removal Concentrate under reduced pressure. dry->concentrate product Crude 3-Bromopiperidine (Free Base) (Often an oil) concentrate->product purify Step 7: Purification (e.g., Column Chromatography) product->purify salt_formation Optional: Salt Formation Dissolve in ether, add HBr solution. product->salt_formation end_freebase Pure Free Base purify->end_freebase end_salt Pure Hydrobromide Salt salt_formation->end_salt

Caption: General workflow for the workup and purification of 3-Bromopiperidine.

Detailed Step-by-Step Methodology

Objective: To isolate pure 3-Bromopiperidine from a crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator

Protocol:

  • Cooling & Quenching: Ensure the crude reaction mixture is cooled to room temperature. If the reaction involved reagents like bromine (Br₂) that may persist, a quenching step may be necessary. For instance, unreacted bromine can be quenched by adding a solution of sodium thiosulfate until the characteristic color disappears[2].

  • Neutralization:

    • Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (like THF or isopropanol), it may be necessary to first remove it under reduced pressure and then redissolve the residue in water and an immiscible organic solvent.

    • Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate or potassium carbonate. Causality: A strong base like NaOH can promote side reactions, whereas a mild base is sufficient to deprotonate the piperidinium salt (pKa ~11) to its free base form.

    • Monitor the pH of the aqueous layer using pH paper, aiming for a pH of 9-10 to ensure complete deprotonation. Swirl gently after each addition and vent the funnel frequently to release any CO₂ gas that evolves.

  • Extraction:

    • Add a portion of your extraction solvent (e.g., DCM or EtOAc) to the separatory funnel, stopper it, and shake vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate. The organic layer (containing the free base) will be on the bottom if using DCM or the top if using EtOAc.

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.

  • Washing:

    • Combine all organic extracts in the separatory funnel.

    • Wash the combined extracts once with deionized water to remove residual water-soluble impurities.

    • Perform a final wash with brine. Causality: The high ionic strength of brine helps to remove dissolved water from the organic layer and breaks up any emulsions that may have formed[3].

  • Drying:

    • Drain the washed organic layer into a new, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

    • Let it sit for 15-20 minutes to ensure all water is absorbed.

    • Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Concentration:

    • Remove the solvent using a rotary evaporator. Be mindful of the temperature, as the free base may have some volatility.

    • The resulting crude product is 3-Bromopiperidine free base, which may be a solid or an oil.

Section 3: Troubleshooting Guide (Q&A Format)

Question 1: My final yield is very low. Where could my product have gone?

Answer: Low yield is a common issue that can stem from several stages of the workup.

  • Potential Cause 1: Incomplete Neutralization. If the pH of the aqueous layer is not sufficiently basic (i.e., pH < 9), a significant portion of your product will remain in its protonated, water-soluble salt form and will not be extracted into the organic layer.

    • Solution: Always check the pH of the aqueous layer after basification and before the first extraction. If you have already completed the extractions, you can re-basify the original aqueous layer to pH > 9 and re-extract it to recover the lost product.

  • Potential Cause 2: Insufficient Extraction. 3-Bromopiperidine free base may still have some water solubility. A single extraction is often not enough to transfer all the product into the organic phase.

    • Solution: Perform at least three separate extractions and combine the organic layers. This is far more efficient than one single extraction with the same total volume of solvent.

  • Potential Cause 3: Product Degradation. If the reaction workup involves high temperatures or very strong bases, the 3-bromopiperidine could potentially undergo elimination (to form a dehydropiperidine) or other side reactions.

    • Solution: Use mild bases (K₂CO₃, NaHCO₃) for neutralization and avoid heating during the workup. If degradation is suspected, analyze the crude product by NMR or LC-MS to identify byproducts, which may inform changes to the reaction conditions themselves[4].

Question 2: I've followed the protocol, but a stubborn emulsion formed during extraction. How can I break it?

Answer: Emulsions are common when performing a basic extraction of an amine. They are a suspension of microscopic droplets of one liquid within another, preventing clean phase separation.

  • Solution 1: Add Brine. The most common and effective method is to add a significant volume of saturated brine to the separatory funnel. The increased ionic strength of the aqueous phase makes it more polar, forcing the organic droplets to coalesce.

  • Solution 2: Patience. Sometimes, simply letting the separatory funnel stand undisturbed for 20-30 minutes can allow the phases to separate on their own.

  • Solution 3: Filtration. For very persistent emulsions, you can drain the entire mixture and filter it through a pad of Celite®. This can physically disrupt the emulsion. Wash the Celite pad with fresh organic solvent to recover your product.

  • Solution 4: Reduce the pH. If the emulsion is stabilized by basic conditions, a very careful, dropwise addition of dilute acid (e.g., 1M HCl) can sometimes help, but this risks re-protonating your product back into the aqueous layer. This should be a last resort.

Question 3: The final product is a dark-colored oil, but I expected a white solid. What does this mean?

Answer: The expected final product, this compound, is a white solid[1]. If you have isolated the free base, it may be an oil or a low-melting solid. However, a dark color typically indicates impurities.

  • Potential Cause 1: You have isolated the free base, not the hydrobromide salt. The free base is expected to have a much lower melting point and may exist as an oil at room temperature. The color could be from minor impurities.

    • Solution: If the free base is desired, you should purify it, typically by column chromatography on silica gel[5] or vacuum distillation.

  • Potential Cause 2: Presence of colored impurities. If the reaction was run at high temperatures or with excess brominating agent, colored byproducts may have formed[2].

    • Solution: Purify the material. For the free base, column chromatography using a gradient of ethyl acetate in hexanes is a good starting point. You can also try recrystallizing the hydrobromide salt. To do this, dissolve the crude free base in a minimal amount of a solvent like ether or EtOAc, and then add a solution of HBr (e.g., HBr in acetic acid or ethereal HBr) dropwise until precipitation is complete. The resulting solid can then be recrystallized from a solvent system like isopropanol/ether.

Section 4: Advanced Purification Techniques

If the standard workup yields an impure product, further purification is necessary.

  • Column Chromatography: This is typically performed on the free base, not the salt. The free base is less polar and will move on a silica gel column. The highly polar hydrobromide salt would stick irreversibly to the silica. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (~1%) of triethylamine added to the solvent to prevent the basic amine from streaking on the acidic silica gel[3].

  • Recrystallization: This is the preferred method for purifying the hydrobromide salt. The goal is to find a solvent or solvent system in which the salt is soluble when hot but poorly soluble when cold. Common solvents to try include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate or methanol/ether.

Section 5: Frequently Asked Questions (FAQs)

Q: How do I convert the purified free base back into the hydrobromide salt? A: Dissolve the purified 3-bromopiperidine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, add one equivalent of a hydrobromic acid solution (e.g., 48% aqueous HBr, HBr in acetic acid, or anhydrous HBr in ether) dropwise with stirring. The hydrobromide salt will typically precipitate out of solution. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.

Q: What are the key safety precautions when handling this compound? A: Based on safety data, this compound is a skin, eye, and respiratory irritant and is harmful if swallowed. Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles[6][7]. Avoid creating dust when handling the solid material[8].

Q: My starting material was 3-bromopiperidine-2,6-dione. Is the workup similar? A: While both are piperidine derivatives, the workup for 3-bromopiperidine-2,6-dione is different because it is not basic. It is a glutarimide derivative and is weakly acidic. An acid-base extraction would not be the primary purification method. Workups for this compound typically involve quenching excess reagents, solvent removal, and purification by recrystallization or column chromatography directly on the crude product[2][5].

References

  • Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position, Google P
  • 3-Bromopiperidine-2,6-dione: A Feasibility Analysis, Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Safety Data Sheet, 3M. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, PubMed Central (PMC). [Link]

  • 3-Bromopiperidine-2,6-dione Compound Summary, PubChem. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments. The following guides and FAQs are structured to provide not only solutions but also the underlying mechanistic reasoning to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in electrophilic aromatic substitution, offering diagnostic advice and actionable protocols.

Issue 1: Polysubstitution in Friedel-Crafts Alkylation

Q: I am observing significant amounts of di- and tri-alkylated products in my Friedel-Crafts alkylation. How can I favor mono-alkylation?

A: This is a classic challenge in Friedel-Crafts alkylation. The root cause is that the initial alkyl group introduced to the aromatic ring is an electron-donating group (EDG), which activates the ring.[1][2][3] This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting material, leading to subsequent alkylations.[1][2]

Diagnostic Checks & Solutions:

  • Molar Ratio of Reactants: The simplest approach is to use a large excess of the aromatic substrate.[1] This statistically favors the electrophile reacting with the starting material over the more reactive, but less abundant, mono-alkylated product.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second and third alkylation reactions, which often have a higher activation energy.[1][4] Start the reaction at 0°C and allow it to slowly warm to room temperature while monitoring progress.[4]

  • Catalyst Choice: Consider using a less active Lewis acid catalyst. While AlCl₃ is common, milder catalysts like FeCl₃ or solid acid catalysts such as zeolites can offer better control.[5][6][7]

  • The Acylation-Reduction Strategy (Most Robust Solution): The most reliable method to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step.[1][8] The acyl group is an electron-withdrawing group (EWG) that deactivates the aromatic ring, effectively shutting down further substitution.[1][2][9] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[8]

Workflow: Mono-alkylation via Acylation-Reduction

Caption: Acylation-reduction workflow to prevent polyalkylation.

Issue 2: Poor Regioselectivity (Ortho/Para Isomer Mixtures)

Q: My reaction is yielding a difficult-to-separate mixture of ortho and para isomers. How can I improve the selectivity for a single isomer?

A: Achieving high regioselectivity between ortho and para positions is a common goal. The distribution is governed by a combination of electronic and steric effects.[10] While most activating groups direct to both positions, the para product is often favored due to steric hindrance at the ortho positions.[11][12]

Diagnostic Checks & Solutions:

  • Steric Hindrance:

    • Substrate: If your directing group is small, ortho substitution is more likely. Conversely, a bulky directing group like a tert-butyl group will strongly favor para substitution.[13][14]

    • Electrophile: A larger, bulkier electrophile will also preferentially attack the less sterically hindered para position.[12]

  • Temperature Control: In some cases, the ortho and para isomers are formed under kinetic and thermodynamic control, respectively. Running the reaction at lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.

  • Use of Blocking Groups (Forcing Ortho Substitution): To selectively obtain the ortho product, a "blocking group" strategy is highly effective.[11][15][16] The reversible nature of sulfonation makes the sulfonic acid group an excellent blocking agent.[17][18][19][20][21][22]

Experimental Protocol: Ortho-Bromination of Anisole using a Sulfonyl Blocking Group

This protocol demonstrates how to force substitution to the ortho position by temporarily blocking the more accessible para position.

Step 1: Sulfonation (Blocking the Para Position)

  • Treat anisole with fuming sulfuric acid (SO₃ in H₂SO₄).[11][23] The bulky sulfonic acid group will predominantly add to the sterically favored para position.

Step 2: Electrophilic Aromatic Substitution (Bromination)

  • With the para position blocked, treat the p-methoxybenzenesulfonic acid with Br₂ and a Lewis acid catalyst (e.g., FeBr₃). The bromine will now be directed to the available ortho positions.[16]

Step 3: Removal of the Blocking Group

  • Heat the resulting product in the presence of dilute aqueous acid (e.g., dilute H₂SO₄).[11][16] This reverses the sulfonation, removing the SO₃H group and yielding the desired ortho-bromoanisole.[19]

Workflow: Using a Blocking Group for Ortho-Selectivity

Caption: Ortho-selective synthesis using a removable blocking group.

Issue 3: Unwanted Side Reactions in Nitration and Sulfonation

Q: During the nitration of my aromatic compound, I'm observing oxidation byproducts and dinitration. How can I get a cleaner reaction?

A: Nitration and sulfonation, while fundamental, require careful control of reaction conditions to avoid byproducts.

Nitration Troubleshooting:

  • Dinitration: This occurs when the reaction temperature is too high or the reaction is left for too long. For the nitration of benzene to nitrobenzene, the temperature should be carefully maintained below 60°C.[24][25]

  • Oxidation: The nitrating mixture (concentrated HNO₃ and H₂SO₄) is a powerful oxidizing agent.[23][26] This is particularly problematic for substrates with electron-rich rings or activating groups that are sensitive to oxidation (e.g., phenols, anilines).

    • Solution: For sensitive substrates, use milder nitrating agents. Acetyl nitrate (formed from nitric acid and acetic anhydride) can be an effective alternative.

Sulfonation Troubleshooting:

  • Reversibility: Sulfonation is a reversible process.[19][23] To drive the reaction to completion and form the sulfonic acid, use fuming sulfuric acid (oleum), which provides a high concentration of the SO₃ electrophile.[23]

  • Desulfonation: Conversely, if you wish to remove a sulfonic acid group, heating the compound with dilute aqueous acid will reverse the reaction.[19]

Frequently Asked Questions (FAQs)

Q1: How do I predict whether a substituent will direct incoming electrophiles to the ortho/para or meta positions?

A1: The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[8][14][27][28]

  • Ortho/Para Directors: These are typically electron-donating groups (activating groups) that stabilize the positive charge of the intermediate through resonance or induction.[13][29][30] This stabilization is most effective when the electrophile adds to the ortho or para positions. Examples include -OH, -OR, -NH₂, and alkyl groups. Halogens are an exception; they are deactivating yet ortho/para directing due to the competing effects of induction and resonance.[27][31]

  • Meta Directors: These are electron-withdrawing groups (deactivating groups) that destabilize the carbocation intermediate.[13][29] This destabilization is most pronounced when the electrophile adds to the ortho or para positions, making the meta position the least unfavorable site for attack.[28] Examples include -NO₂, -CN, -SO₃H, and carbonyl groups (-CHO, -COR).

Q2: Can I perform a Friedel-Crafts reaction on a deactivated aromatic ring?

A2: Generally, no. Friedel-Crafts alkylation and acylation fail with strongly deactivated rings (e.g., nitrobenzene).[3][8] The electron-withdrawing groups make the ring too electron-poor to act as a nucleophile and attack the electrophile. Additionally, substrates with amine groups (-NH₂, -NHR, -NR₂) are unsuitable because the lone pair on the nitrogen coordinates with the Lewis acid catalyst, forming a strongly deactivating ammonium salt.[3]

Q3: What is the role of the solvent in controlling byproduct formation?

A3: The solvent can influence both the rate and selectivity of electrophilic aromatic substitution.

  • Polarity: Reactions that proceed through charged intermediates, like the arenium ion, can be stabilized by more polar solvents.[32][33] This can sometimes affect the energy landscape and the relative rates of competing pathways.

  • Solvent as a Base: In the final step of EAS, a weak base removes a proton to restore aromaticity.[14] The solvent itself can play this role.[32]

  • Practical Considerations: Solvents must be inert to the reaction conditions. For example, in Friedel-Crafts reactions, solvents like dichloromethane or carbon disulfide are often used because they are unreactive towards the strong Lewis acids and electrophiles.

Q4: Are there greener alternatives to traditional Lewis acid catalysts like AlCl₃?

A4: Yes, there is significant research into more environmentally friendly catalysts. Solid acid catalysts, such as zeolites and clays, offer advantages like easier separation from the reaction mixture, reusability, and sometimes higher selectivity.[5][34] Other alternatives include metal triflates and even photochemical methods that avoid catalysts altogether in some specific applications.[35][36]

Data Summary Table

Substituent Type Effect on Ring Directing Effect Common Examples Key to Avoiding Byproducts
Strongly Activating Electron DonatingOrtho, Para-NH₂, -OH, -ORProtect group if sensitive to oxidation; control for polysubstitution.
Moderately Activating Electron DonatingOrtho, Para-NHCOR, -OCORGenerally well-behaved; monitor for polysubstitution.
Weakly Activating Electron DonatingOrtho, Para-Alkyl, -ArylProne to polyalkylation (use acylation-reduction); steric effects can control o/p ratio.[1][2]
Weakly Deactivating Electron WithdrawingOrtho, Para-F, -Cl, -Br, -ISlower reaction rates; ortho/para directing.[27][31]
Strongly Deactivating Electron WithdrawingMeta-NO₂, -CN, -SO₃H, -CF₃, -CORRequires harsh conditions; generally resistant to further substitution.[28][29]

References

  • Chad's Prep. (2021, March 8). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • DAT Bootcamp. (n.d.). How to Easily Distinguish Ortho, Meta, and Para Directors in EAS Reactions. Retrieved from [Link]

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Praxis Academic. (2021, November 24). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything! Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri. Retrieved from [Link]

  • Unknown. (n.d.).
  • StudySmarter. (2023, October 20). Regioselectivity of Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Request PDF. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • ACS Publications. (2020, May 7). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. Retrieved from [Link]

  • Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]

  • YouTube. (2020, November 9). Aromatic Electrophilic Substitution Reactions | Nitration of benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]

  • Filo. (2025, May 24). Poly-substitution products are observed in friedel crafts alkylation but. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction. Retrieved from [Link]

  • YouTube. (2018, April 5). Using sulfonic acid as a blocking group. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • YouTube. (2024, February 22). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • YouTube. (2015, February 23). Blocking Groups Sulfonic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Khan Academy. (n.d.). Sulfonation. Retrieved from [Link]

  • YouTube. (2021, May 11). Aromatic Sulfonation. Retrieved from [Link]

  • Pearson+. (n.d.). Why is sulfonation considered reversible in aromatic compounds? Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Bromopiperidine and 4-Bromopiperidine Hydrobromide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be tailored to interact with a wide range of biological targets. Among the most valuable building blocks for elaborating this scaffold are the isomeric bromopiperidines. This guide provides an in-depth comparison of two key positional isomers, 3-Bromopiperidine hydrobromide and 4-Bromopiperidine hydrobromide, for researchers, chemists, and drug development professionals.

We will dissect the nuanced differences in their structure, conformation, and reactivity that dictate their synthetic utility. By understanding the causality behind their distinct chemical behaviors, scientists can make more informed decisions in designing synthetic routes, optimizing reaction conditions, and ultimately, accelerating the discovery of novel chemical entities.

Structural and Physicochemical Properties

At a glance, the two isomers differ only in the position of the bromine atom on the piperidine ring. However, this seemingly minor structural change has profound implications for their chemical reactivity and steric profile. Both are typically supplied as hydrobromide salts to improve stability and handling, requiring a basification step prior to most reactions involving the secondary amine.

Figure 1: Chemical structures of 3-Bromopiperidine and 4-Bromopiperidine.

PropertyThis compound4-Bromopiperidine Hydrobromide
Molecular Formula C₅H₁₁Br₂NC₅H₁₁Br₂N
Molecular Weight 244.96 g/mol 244.96 g/mol [3][4]
CAS Number 15850-51-854288-70-9[3][4]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Position of Bromine C-3 (meta to Nitrogen)C-4 (para to Nitrogen)

Conformational Analysis: The Root of Reactivity Differences

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[5][6] In this conformation, substituents can occupy either an axial or equatorial position. The energetic preference for one position over the other is a critical determinant of the molecule's reactivity, particularly concerning steric hindrance.

For both 3- and 4-bromopiperidine, the bromine atom, being larger than hydrogen, generally prefers the more sterically accessible equatorial position to avoid 1,3-diaxial interactions. However, an equilibrium between the two chair conformers always exists.

G cluster_3 3-Bromopiperidine Conformers cluster_4 4-Bromopiperidine Conformers cluster_key Key Steric Interactions A Equatorial-Br (More Stable) B Axial-Br (Less Stable) A->B Ring Flip B->A Ring Flip C Equatorial-Br (More Stable) D Axial-Br (Less Stable) C->D Ring Flip D->C Ring Flip K1 3-Axial-Br: Experiences 1,3-diaxial strain with axial H at C-1 and C-5. K2 4-Axial-Br: Experiences 1,3-diaxial strain with axial H at C-2 and C-6. K3 3-Equatorial-Br: C-Br bond is gauche to adjacent C-C bonds, impacting orbital overlap. K4 4-Equatorial-Br: C-Br bond is anti-periplanar to adjacent C-C bonds.

Figure 2: Conformational equilibrium in bromopiperidine isomers.

  • 4-Bromopiperidine: The environment around the C4 position is symmetric. In the preferred equatorial conformation, the C-Br bond is relatively unhindered. Access for a reagent in a substitution reaction (e.g., oxidative addition in a cross-coupling) is straightforward.

  • 3-Bromopiperidine: The C3 position is asymmetric, located adjacent to the C2 methylene group and the nitrogen atom. This proximity leads to greater steric congestion around the C-Br bond compared to the 4-position, even in the equatorial conformation.[7] This increased steric hindrance can significantly slow down reactions occurring at the C-3 position.[8][9][10]

Comparative Reactivity in Key Synthetic Transformations

The choice between 3- and 4-bromopiperidine hydrobromide is most critical when the C-Br bond is directly involved in the reaction. For reactions at the nitrogen atom, the differences are often less pronounced but still noteworthy.

N-Alkylation and N-Arylation

These reactions occur at the nitrogen atom. Since the bromine substituent is two or three bonds away, its direct steric influence is minimal. However, its electronic inductive effect can subtly influence the nucleophilicity of the nitrogen. In practice, both isomers behave similarly in standard N-alkylation protocols. The primary challenge is the initial deprotonation of the hydrobromide salt to liberate the free secondary amine.[11]

Typical Reaction: Piperidine·HBr + Alkyl-X + Base → N-Alkylpiperidine + Base·HBr + H-X

  • Choice of Base: A non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or a hindered organic base like N,N-diisopropylethylamine (DIPEA) is required to neutralize the HBr salt and the acid generated during the reaction without competing in the alkylation.[11][12]

  • Isomer Impact: The kinetic and thermodynamic properties of N-alkylation are largely comparable for both isomers. The choice between them for this reaction is typically dictated by the desired final position of the bromine atom for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki, etc.)

This is where the distinction between the isomers becomes paramount. These reactions involve the C-Br bond and are highly sensitive to both steric and electronic factors.[13][14] The rate-determining step is often the oxidative addition of the C-Br bond to a low-valent palladium(0) complex.

G node_start node_start node_process node_process node_compare node_compare node_outcome node_outcome node_outcome_bad node_outcome_bad start Start: Bromopiperidine·HBr step1 1. N-Protection (e.g., Boc) (If N is not the reaction site) start->step1 step2 2. Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) step1->step2 compare Isomer Choice? step2->compare outcome3 3-Bromo Isomer compare->outcome3 Positional Need outcome4 4-Bromo Isomer compare->outcome4 Positional Need reactivity3 Slower Oxidative Addition (Steric Hindrance at C3) outcome3->reactivity3 reactivity4 Faster Oxidative Addition (Less Hindrance at C4) outcome4->reactivity4 step3 3. N-Deprotection / Further Functionalization reactivity3->step3 reactivity4->step3

Figure 3: Generalized synthetic workflow highlighting the key decision point.

4-Bromopiperidine:

  • Reactivity: Generally exhibits higher reactivity in Pd-catalyzed couplings. The C4 position is sterically accessible, facilitating the approach of the bulky palladium catalyst for oxidative addition.

  • Typical Outcome: Higher yields and faster reaction times under standard conditions compared to its 3-bromo counterpart. It is the preferred isomer when the synthetic route allows for substitution at the 4-position.

3-Bromopiperidine:

  • Reactivity: Markedly less reactive. The steric environment adjacent to the C-Br bond hinders the oxidative addition step.[15] This can lead to sluggish or incomplete reactions.

  • Optimization: Overcoming this lower reactivity often requires more forcing conditions:

    • Higher Temperatures: To provide the necessary activation energy.

    • More Active Catalysts: Utilizing electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or RuPhos) can promote the difficult oxidative addition step.[16]

    • Longer Reaction Times: To allow the slower reaction to proceed to completion.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we provide representative protocols for a key transformation: the Buchwald-Hartwig amination. Note that the N-Boc protected bromopiperidine is used to prevent self-coupling or reaction at the piperidine nitrogen.

Protocol 1: Buchwald-Hartwig Amination of N-Boc-4-bromopiperidine (Higher Reactivity)

  • Objective: To synthesize N-Boc-4-(phenylamino)piperidine.

  • Materials:

    • N-Boc-4-bromopiperidine (1.0 equiv)

    • Aniline (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried reaction vessel, add N-Boc-4-bromopiperidine, NaOtBu, and Xantphos.

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add Pd₂(dba)₃, followed by anhydrous toluene and aniline via syringe.

    • Heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Expected Outcome: Good to excellent yield (typically >80%) due to the high reactivity of the 4-bromo substrate.

Protocol 2: Buchwald-Hartwig Amination of N-Boc-3-bromopiperidine (Lower Reactivity)

  • Objective: To synthesize N-Boc-3-(phenylamino)piperidine.

  • Materials:

    • N-Boc-3-bromopiperidine (1.0 equiv)

    • Aniline (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • RuPhos (7.5 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Dioxane

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add N-Boc-3-bromopiperidine, Cs₂CO₃, RuPhos, and Pd(OAc)₂.

    • Add anhydrous dioxane and aniline via syringe.

    • Heat the mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.

    • Work-up and purification are performed as described in Protocol 1.

  • Expected Outcome: Moderate to good yield (typically 50-75%). The more forcing conditions (higher temperature, more active/higher loading of catalyst and ligand) are necessary to overcome the steric hindrance at the C-3 position.

Conclusion and Strategic Recommendations

The choice between this compound and 4-Bromopiperidine hydrobromide is a strategic decision in synthesis design, driven primarily by the reactivity of the C-Br bond.

  • Choose 4-Bromopiperidine hydrobromide when:

    • The synthetic plan involves cross-coupling or other substitutions at the C-Br bond.

    • Milder reaction conditions, lower catalyst loadings, and shorter reaction times are desired.

    • The 4-substituted pattern is compatible with the target molecule's structure-activity relationship (SAR).

  • Choose this compound when:

    • The 3-substituted piperidine scaffold is an absolute structural requirement for the target molecule.

    • The synthetic chemist is prepared to employ more forcing conditions and highly active catalyst systems to drive the reaction to completion.

    • The reaction occurs at the nitrogen (N-alkylation), where the reactivity difference is minimal, but the 3-bromo-substituent is required for a subsequent, non-coupling transformation.

By understanding these fundamental differences rooted in conformational analysis and steric hindrance, researchers can better navigate the synthesis of complex piperidine-containing molecules, saving valuable time and resources in the process.

References

  • Abraham, R. J., & Medforth, C. J. (1988). NMR spectra of the porphyrins. 34—Determination of the conformational equilibria of monosubstituted piperidines at room temperature using cobalt(III) porphyrin shift reagents. Magnetic Resonance in Chemistry, 26(4), 334-344.
  • Ningbo Inno Pharmchem Co., Ltd. (2023). 3-Bromopiperidine-2,6-dione: A Feasibility Analysis from Manufacturer's Perspective. Pharma-Sources.
  • Pandiarajan, K., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Indian Journal of Chemistry, 47B, 527-533.
  • Manimekalai, A., et al. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(2), 125-135.
  • Hartmann, R. W., & Batzl, C. (1989). Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. Journal of Medicinal Chemistry, 32(11), 2412-2418.
  • Boeyens, J. C., & Mphahlele, M. J. (2015).
  • Sigma-Aldrich. (n.d.). 4-Bromopiperidine hydrobromide product page. Sigma-Aldrich.
  • LookChem. (n.d.). Cas 54288-70-9, 4-Bromopiperidine hydrobromide. LookChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
  • Viciu, M. S., et al. (2004). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics, 23(11), 2829-2838.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11951-11959.
  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306.
  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years.
  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.
  • Kumar, S., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(105), 86265-86269.
  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1568-1574.
  • Changzhou Guiding Bio-tech Co., Ltd. (n.d.). 3-bromopiperidine-2,6-dione. Guiding Chem. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopiperidine Hydrobromide. PubChem. Retrieved from [Link]

  • Foley, D. J., et al. (2022).
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Retrieved from [Link]

  • Mátyus, P., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(23), 846.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
  • ResearchGate. (2025). N-alkylation of 1, 4-dihydropyridine derivatives. ResearchGate. Retrieved from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of the American Chemical Society, 144(10), 4301-4310.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]

  • Wang, Z., & Engle, K. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14165-14171.
  • Aliev, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1084.
  • Chhabra, N., Aseri, M., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16-18.
  • Zahn, N. M., et al. (2023). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PLOS ONE, 18(6), e0286801.

Sources

A Senior Application Scientist's Guide to Alternatives for 3-Bromopiperidine Hydrobromide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex nitrogen-containing heterocycles, the 3-substituted piperidine motif is a cornerstone of modern drug discovery. It is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates.[1][2] Traditionally, 3-Bromopiperidine hydrobromide has served as a reliable, commercially available building block for introducing this core structure. Its utility lies in the direct electrophilicity at the C3 position, allowing for nucleophilic substitution to forge new bonds.

However, reliance on a single reagent can be limiting. Challenges such as modest reactivity, the need for N-protection/deprotection sequences, and the sometimes-harsh conditions required for substitution prompt the exploration of more versatile and efficient alternatives. This guide provides a comparative analysis of alternative synthetic strategies, moving beyond direct halogen displacement towards more flexible and powerful methods centered on common, readily available piperidine precursors. We will explore the strategic advantages, present comparative data, and provide detailed experimental protocols for key transformations, empowering researchers to select the optimal synthetic route for their specific target.

Strategic Alternatives Centered on N-Protected 3-Hydroxypiperidine

One of the most powerful and flexible alternatives to 3-bromopiperidine is the use of N-protected 3-hydroxypiperidine, particularly the N-Boc derivative, (S)-N-Boc-3-hydroxypiperidine.[3][4] This chiral building block is readily available and serves as a precursor to an electrophilic C3 center through activation of the hydroxyl group. This strategy offers significant advantages in terms of stereocontrol and reaction scope.

A. In Situ Activation to Form Sulfonate Esters (Tosylates/Mesylates)

The conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, is a classic and effective strategy. This two-step, one-pot procedure involves the formation of the sulfonate ester followed by nucleophilic displacement.

Causality of Experimental Choice: The sulfonate esters (tosylate, mesylate) are excellent leaving groups because their corresponding anions are highly stabilized by resonance, making them very weak bases.[5] This activation allows the S_N2 displacement to proceed under milder conditions than with the bromide, often leading to higher yields and cleaner reactions. The choice of N-Boc protection is strategic; it deactivates the piperidine nitrogen, preventing self-quenching reactions, and is easily removed under acidic conditions.

B. The Mitsunobu Reaction: A One-Pot Inversion

The Mitsunobu reaction provides a powerful method for directly converting the alcohol into a variety of functional groups with complete inversion of stereochemistry.[6][7][8] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ.

Expert Insight: The key advantage of the Mitsunobu reaction is its stereospecificity. The S_N2 attack by the nucleophile on the activated oxyphosphonium salt intermediate guarantees inversion of configuration at the C3 center.[9] This is invaluable for controlling stereochemistry in chiral drug synthesis. However, the reaction is sensitive to the pKa of the nucleophile (typically < 13) and can generate triphenylphosphine oxide and hydrazine byproducts that require careful chromatographic separation.[6]

Diagram: Mechanism of the Mitsunobu Reaction

Mitsunobu_Mechanism PPh3 PPh₃ Betaine ⁺PPh₃-N(CO₂R)-N⁻-CO₂R (Betaine) PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) IonPair [⁺PPh₃-NH(CO₂R)-N⁻-CO₂R] [Nuc⁻] Betaine->IonPair + Nuc-H NucH Nuc-H Oxyphosphonium [R'-O-⁺PPh₃] [Nuc⁻] (Oxyphosphonium Salt) IonPair->Oxyphosphonium + R'-OH Hydrazine RO₂C-NH-NH-CO₂R IonPair->Hydrazine Alcohol R'-OH (N-Boc-3-hydroxypiperidine) Product R'-Nuc (Inverted Product) Oxyphosphonium->Product SN2 Attack TPPO O=PPh₃ Oxyphosphonium->TPPO

Caption: The mechanism of the Mitsunobu reaction, proceeding via a key oxyphosphonium salt intermediate.

The Versatility of N-Protected 3-Piperidone

N-Boc-3-piperidone is another crucial and highly versatile alternative starting material.[10][11][12] As a ketone, it opens up a vast landscape of carbonyl chemistry, most notably reductive amination, for the direct installation of nitrogen-based substituents at the C3 position.

Reductive Amination: A Direct Route to 3-Amino-Piperidines

Reductive amination is a robust and widely used method for forming C-N bonds. The reaction proceeds via the in situ formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced by a hydride reagent.

Causality of Experimental Choice: This method is highly convergent, forming the desired C-N bond in a single synthetic operation. The choice of reducing agent is critical for controlling the outcome. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of a wide range of functional groups, and selectively reduces the iminium ion in the presence of the starting ketone. More aggressive reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. The use of a protic solvent like methanol or an aprotic solvent like dichloromethane (DCM) with a catalytic amount of acetic acid to facilitate iminium formation is standard practice.[10]

Table 1: Comparison of Synthetic Routes to a Model 3-Substituted Piperidine

Parameter Route 1: 3-Bromopiperidine Route 2: Mitsunobu Reaction Route 3: Reductive Amination
Starting Material N-Boc-3-Bromopiperidine(R/S)-N-Boc-3-hydroxypiperidineN-Boc-3-piperidone
Key Transformation S_N2 DisplacementS_N2 Displacement (in situ activation)Imine/Iminium formation & Reduction
Typical Nucleophile Primary/Secondary Amines, ThiolsCarboxylic Acids, Phenols, ImidesPrimary/Secondary Amines
Stereocontrol Inversion if chiral bromide is usedPredictable InversionAchiral product (unless chiral amine or catalyst is used)
Pros Direct, conceptually simpleExcellent stereocontrol, one-potHighly convergent, broad amine scope
Cons Modest reactivity, potential side reactionsByproduct removal, limited to acidic nucleophilesForms a racemic mixture from an achiral ketone
Typical Yield 60-80%70-95%80-98%

Advanced Strategies: Beyond Classical Functionalization

For research groups at the forefront of synthetic chemistry, several modern strategies offer powerful, albeit more complex, alternatives.

A. Ring-Opening of Azabicycles

Bicyclic systems, such as 1-azabicyclo[3.1.0]hexanes, can be synthesized and then regioselectively opened by nucleophiles to yield 3-substituted piperidines.[13][14][15] This approach can provide access to unique substitution patterns and stereochemical arrangements that are difficult to achieve through other means. The selectivity of the ring-opening is often controlled by the nature of the nucleophile and the reaction conditions.[14]

B. Catalytic Dearomatization and Asymmetric Functionalization

A cutting-edge approach involves the dearomatization of readily available pyridines. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can couple aryl boronic acids with a dihydropyridine intermediate to generate 3-aryl tetrahydropyridines in high yield and excellent enantioselectivity.[1][2] Subsequent reduction provides access to a wide array of enantioenriched 3-substituted piperidines.

Diagram: Synthetic Pathways to 3-Substituted Piperidines

Synthetic_Pathways cluster_electrophilic Electrophilic C3 Precursors cluster_advanced Advanced Precursors Bromide 3-Bromopiperidine (Starting Point) Product 3-Substituted Piperidine Bromide->Product Direct SN2 Hydroxypiperidine 3-Hydroxypiperidine Hydroxypiperidine->Product Mitsunobu or Tosylation/SN2 Piperidone 3-Piperidone Piperidone->Product Reductive Amination Pyridine Pyridine Pyridine->Product Dearomatization/ Asymmetric Catalysis Azabicycle 1-Azabicyclo[3.1.0]hexane Azabicycle->Product Nucleophilic Ring-Opening

Caption: Overview of major synthetic strategies to access the 3-substituted piperidine core.

Detailed Experimental Protocols

Protocol 1: Mitsunobu Reaction with (S)-N-Boc-3-hydroxypiperidine and Phthalimide

This protocol describes the synthesis of (R)-tert-butyl 3-phthalimidopiperidine-1-carboxylate, demonstrating the characteristic inversion of stereochemistry.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv.), phthalimide (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution over 20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the resulting residue in diethyl ether. The triphenylphosphine oxide and hydrazine byproducts will partially precipitate. Filter the solids and wash with cold diethyl ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reductive Amination of N-Boc-3-piperidone with Benzylamine

This protocol details a reliable method for synthesizing N-Boc-3-(benzylamino)piperidine.

  • Reaction Setup: To a solution of N-Boc-3-piperidone (1.0 equiv.)[10][11] and benzylamine (1.1 equiv.) in dichloromethane (DCM, 0.3 M), add glacial acetic acid (0.1 equiv.).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. An effervescence may be observed.

  • Reaction Progression: Stir the reaction mixture at room temperature for 8-12 hours until the starting ketone is consumed (monitor by TLC or LC-MS).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used without further purification or can be purified by flash chromatography if necessary.

Conclusion

While this compound remains a viable entry point to 3-substituted piperidines, its utility is often surpassed by strategies employing more versatile and readily available precursors. The use of N-Boc-3-hydroxypiperidine offers unparalleled control over stereochemistry through methods like the Mitsunobu reaction, a critical consideration in modern pharmaceutical synthesis. For rapid and convergent access to 3-amino-piperidines, N-Boc-3-piperidone is an exceptional starting material, with reductive amination being a robust and high-yielding transformation. By understanding the mechanistic principles and practical considerations of these alternative routes, researchers can design more efficient, flexible, and stereocontrolled syntheses to accelerate the discovery and development of novel chemical entities.

References

Sources

A Researcher's Guide to the Structural Validation of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, crucial for molecular recognition at biological targets. However, this structural versatility also presents a significant analytical challenge. The non-planar, conformationally flexible nature of the piperidine ring, combined with the stereochemical possibilities at the C3 position, demands a rigorous, multi-technique approach to confirm the identity and structure of newly synthesized analogues.

This guide provides an in-depth comparison of the essential analytical techniques required for the unambiguous structural validation of 3-substituted piperidines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers in designing a robust validation strategy.

The Core Challenge: Conformational and Stereochemical Ambiguity

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In a 3-substituted piperidine, the substituent can occupy one of two positions: axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing outwards from the side of the ring). These two conformers are often in rapid equilibrium, and their relative populations are influenced by factors like the steric bulk of the substituent, the nature of the N-substituent, and solvent effects.[3][4]

Accurate structural elucidation, therefore, is not merely about confirming atom connectivity but requires definitively answering two key questions:

  • Regiochemistry: Is the substituent correctly positioned at C3?

  • Stereochemistry: Is the substituent in the axial or equatorial orientation, and what is the dominant conformation of the ring?

Answering these questions is critical, as the spatial orientation of the substituent can dramatically impact a molecule's pharmacological activity.

A Multi-Technique Strategy for Unambiguous Validation

No single technique can provide a complete structural picture. A self-validating system relies on the convergence of data from orthogonal methods. The workflow below illustrates a typical strategy, starting with foundational techniques and progressing to the definitive, but more demanding, methods.

G cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Initial Connectivity & Conformational Clues MS->NMR_1D Provides MW for NMR Interpretation IR Infrared (IR) Spectroscopy Identify Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirm C-H Framework & Regiochemistry NMR_1D->NMR_2D Guides 2D Experiment Setup NOESY NOESY / ROESY Determine Stereochemistry & Conformation NMR_2D->NOESY Confirms assignments for NOE analysis XRD Single-Crystal X-Ray Diffraction (SC-XRD) Absolute Structure & Solid-State Conformation NOESY->XRD Provides solution-state model for comparison

Caption: Integrated workflow for structural validation.

Part 1: The Foundation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure and conformation of piperidine derivatives.[5][6]

¹H NMR: The First Look into Conformation

Beyond simple chemical shifts, the key information in the ¹H NMR spectrum lies in the scalar coupling constants (J-values) between protons on the piperidine ring. These J-values are highly sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In a rigid chair conformation, this allows for the direct determination of a substituent's orientation.

  • Large coupling constants (J ≈ 10-13 Hz) are observed between protons in a diaxial relationship (180° dihedral angle).

  • Small coupling constants (J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (approx. 60° dihedral angle).

By analyzing the multiplicity and coupling constants of the proton at C3 (H3) and the adjacent protons at C2 and C4, one can deduce its orientation. For instance, if H3 appears as a triplet or doublet of doublets with large J-values, it indicates that H3 is axial, and therefore the substituent at C3 must be equatorial . Conversely, small couplings to H3 suggest an equatorial proton and an axial substituent.

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)Implication for C3 Substituent
H2ax - H3ax~180°10 - 13Substituent is Equatorial
H2ax - H3eq~60°2 - 5Substituent is Axial
H2eq - H3ax~60°2 - 5Substituent is Equatorial
H2eq - H3eq~60°2 - 5Substituent is Axial
Caption: Table 1. Typical ¹H-¹H coupling constants for determining substituent orientation in a piperidine chair conformation.
2D NMR: Assembling the Molecular Jigsaw

While ¹H NMR provides conformational clues, 2D NMR is essential for unambiguously establishing the atomic connectivity (regiochemistry).

  • COSY (Correlation Spectroscopy): Maps all ¹H-¹H scalar couplings, allowing for the tracing of proton networks within the piperidine ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for assigning the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is the definitive experiment for confirming regiochemistry. For a 3-substituted piperidine, correlations from the substituent's protons to carbons C2, C3, and C4 of the piperidine ring provide undeniable proof of the substitution site.

NOESY: Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. A NOESY (or ROESY) experiment is the ultimate NMR tool for confirming stereochemistry and conformation.

For a 3-substituted piperidine, key NOE correlations to look for are between the substituent and the axial protons on the same side of the ring.

  • An axial substituent at C3 will show NOE correlations to the axial protons at C5 and C1 (if N-substituted).

  • An equatorial substituent at C3 will show NOE correlations to the axial proton at C2 and C4, as well as the equatorial protons at C2 and C4.

G start Synthesized Compound nmr_1d Acquire ¹H & ¹³C NMR start->nmr_1d analyze_j Analyze J-Couplings (Initial Conformation Hypothesis) nmr_1d->analyze_j nmr_2d Acquire COSY, HSQC, HMBC analyze_j->nmr_2d confirm_conn Confirm Connectivity & Regiochemistry nmr_2d->confirm_conn noesy Acquire NOESY/ROESY confirm_conn->noesy confirm_stereo Confirm Stereochemistry & Final Conformation noesy->confirm_stereo final Validated Structure confirm_stereo->final

Caption: NMR workflow for structural validation.

Part 2: Confirming the Basics - MS and IR

While NMR provides the detailed structural map, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide foundational, complementary data.

Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of the synthesized compound.

  • Low-Resolution MS (LRMS): Provides the nominal mass, quickly confirming if the reaction produced a product of the expected weight.

  • High-Resolution MS (HRMS): This is the gold standard. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the compound's elemental formula. This is a critical piece of data for publication and regulatory submission.

Tandem MS (MS/MS) experiments can also reveal characteristic fragmentation patterns of the piperidine ring, which can support the proposed structure.[7][8] Common fragmentation pathways include α-cleavage next to the nitrogen atom and ring fission events.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to verify the presence of key functional groups. For a 3-substituted piperidine, one would look for characteristic stretches such as:

  • N-H stretch: A medium-intensity peak around 3300-3500 cm⁻¹ for N-H piperidines.

  • C-H stretches: Peaks just below 3000 cm⁻¹ for sp³ C-H bonds.

  • Substituent groups: Strong, characteristic peaks for groups like carbonyls (C=O, ~1700 cm⁻¹), hydroxyls (O-H, broad ~3400 cm⁻¹), etc.

Part 3: The Definitive Answer - Single-Crystal X-ray Diffraction

When an unambiguous, solid-state structure is required, or when NMR data is ambiguous (e.g., due to conformational averaging), Single-Crystal X-ray Diffraction (SC-XRD) is the ultimate arbiter.[9] It provides a precise 3D model of the molecule as it exists in the crystal lattice, detailing exact bond lengths, bond angles, and relative stereochemistry.

When is SC-XRD Necessary?

  • For novel scaffolds where NMR data is difficult to interpret.

  • To determine the absolute stereochemistry of a chiral compound.

  • When the compound exists as a mixture of conformers in solution.

  • For patent applications or regulatory filings requiring definitive proof of structure.

The primary challenge of SC-XRD is growing a high-quality single crystal of the compound, which can often be a trial-and-error process.[9]

Experimental Protocol: A Snapshot of SC-XRD
  • Crystal Growth: The compound is dissolved in a suitable solvent or solvent system, and the solution is allowed to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization.[9]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in an X-ray diffractometer, cooled under a stream of nitrogen, and irradiated with X-rays. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and build an electron density map from which the atomic positions are determined and refined.

Comparative Analysis: Choosing the Right Tools

TechniqueInformation ProvidedStrengthsWeaknessesSample Requirement
¹H NMR Connectivity, stereochemistry, conformation, purityRich structural detail, non-destructive, fastCan be complex, averaging can obscure conformation1-5 mg, soluble
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good dispersionLow sensitivity, longer acquisition times5-20 mg, soluble
2D NMR Unambiguous connectivity (HMBC), C-H correlation (HSQC)Resolves ambiguity, essential for complex moleculesRequires more instrument time and expertise5-20 mg, soluble
HRMS Exact mass, elemental formulaHighly accurate, definitive formula confirmationProvides no conformational or stereochemical info<1 mg, soluble
IR Presence of functional groupsFast, simple, inexpensiveProvides limited structural information<1 mg, solid or liquid
SC-XRD Absolute 3D structure, bond lengths/anglesUnambiguous, "gold standard" proof of structureRequires a suitable single crystal, solid-state onlySingle crystal (~0.1mm)

Conclusion

The structural validation of 3-substituted piperidines is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. While initial confirmation of molecular weight and functional groups can be achieved with MS and IR, a deep dive into the molecular architecture relies heavily on a suite of NMR experiments. ¹H NMR provides the first crucial insights into conformation through coupling constants, while 2D NMR techniques like HMBC and HSQC are non-negotiable for confirming the correct regiochemistry. For the final, definitive word on stereochemistry and through-space structure in solution, NOESY is the tool of choice. Finally, when absolute proof is required, single-crystal X-ray diffraction provides an unparalleled, unambiguous picture of the molecule's solid-state structure. By integrating data from each of these methods, researchers can build a self-validating case, ensuring the scientific integrity of their work and providing a solid foundation for further drug development.

References

  • Benchchem Application Notes. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Chemical Sciences, 58(4), 804-808.
  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.
  • Manimekalai, A., et al. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • Bernardi, L. et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Chemical Information and Modeling.
  • Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. Magnetic Resonance in Chemistry.
  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • Zefirov, N. S., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Ding, C. Z., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry.
  • Iqbal, J., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules.

Sources

Spectroscopic Data Interpretation for 3-Bromopiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

3-Bromopiperidine is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its strategic importance necessitates rigorous quality control, where the unambiguous confirmation of its structure and purity is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstone for the molecular characterization of such compounds.[2][3] This guide provides an in-depth analysis of the spectroscopic data of 3-bromopiperidine, offering a comparative perspective against potential isomers and impurities, and furnishing detailed protocols for data acquisition.

The Spectroscopic Signature of 3-Bromopiperidine

A comprehensive understanding of the expected spectroscopic data for 3-bromopiperidine is the first step in its successful identification and quality assessment. The piperidine ring's conformational flexibility and the presence of the electronegative bromine atom and the nitrogen heteroatom create a distinct spectroscopic fingerprint.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5][6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-bromopiperidine is characterized by a series of multiplets in the aliphatic region. The proton attached to the carbon bearing the bromine atom (H3) is expected to be the most downfield of the ring protons due to the deshielding effect of the bromine. The protons on the carbons adjacent to the nitrogen (H2 and H6) will also be shifted downfield. The conformational equilibrium of the piperidine ring (chair conformations) will influence the coupling constants and the complexity of the signals.[7]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 3-bromopiperidine will display five distinct signals corresponding to the five carbon atoms of the piperidine ring. The carbon atom bonded to the bromine (C3) will be significantly shifted downfield. The carbons adjacent to the nitrogen (C2 and C6) will also show a downfield shift compared to the other carbons in the ring.[8]

Comparative Analysis: Distinguishing 3-Bromopiperidine from its Isomers

In a synthetic context, the formation of isomeric byproducts is a common challenge.[9] Differentiating 3-bromopiperidine from its constitutional isomers, 2-bromopiperidine and 4-bromopiperidine, is critical.

Spectroscopic Feature 3-Bromopiperidine (Predicted) 2-Bromopiperidine (Predicted) 4-Bromopiperidine (Predicted)
¹H NMR: Key Signal Multiplet for H3 proton, significantly downfield.Multiplet for H2 proton, significantly downfield.Multiplet for H4 proton, significantly downfield.
¹³C NMR: Key Signal C3 signal significantly downfield.C2 signal significantly downfield.C4 signal significantly downfield.
Symmetry AsymmetricAsymmetricSymmetric (leading to fewer ¹³C signals if rapidly equilibrating)

Note: The predicted chemical shifts are relative and the actual values can vary based on the solvent and other experimental conditions.

The key to distinguishing these isomers lies in the unique chemical shift of the carbon and proton directly attached to the bromine atom. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively establish the connectivity and confirm the correct isomeric structure.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] For 3-bromopiperidine, the IR spectrum will be characterized by:

  • N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the piperidine ring.

  • C-Br Stretch: An absorption in the fingerprint region, typically between 515-690 cm⁻¹, which is indicative of the carbon-bromine bond.[12]

While the C-Br stretch can be a useful diagnostic peak, the overall fingerprint region (below 1500 cm⁻¹) is unique for each molecule and can be used for definitive identification when compared to a reference spectrum.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[14]

For 3-bromopiperidine (C₅H₁₀BrN, Molecular Weight: 164.04 g/mol ), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[15][16] This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Fragmentation Pathways

The fragmentation of 3-bromopiperidine is primarily driven by the cleavage of bonds adjacent to the nitrogen atom (α-cleavage) and the loss of the bromine atom.[17] Common fragmentation pathways include the loss of a bromine radical to form a stable iminium ion.[18]

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for accurate interpretation. The following are generalized protocols for the analysis of 3-bromopiperidine.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-bromopiperidine sample for ¹H NMR or 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.[2][19]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.

Protocol 2: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the liquid or solid 3-bromopiperidine sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly after analysis.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the 3-bromopiperidine sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The characteristic bromine isotopic pattern should be observed for the [M+H]⁺ ion.

    • If fragmentation data is required, perform tandem mass spectrometry (MS/MS) on the parent ion.[17]

Visualizing the Data Interpretation Workflow

A systematic approach is crucial for the accurate interpretation of spectroscopic data.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed NMR Interpretation cluster_3 Structure Verification & Purity Assessment A Acquire ¹H NMR, ¹³C NMR, IR, and MS Data B Analyze MS for Molecular Ion & Bromine Isotope Pattern A->B C Analyze IR for Key Functional Groups (N-H, C-Br) A->C D Assign ¹H and ¹³C NMR Signals A->D G Propose Structure B->G Confirms Molecular Formula C->G Confirms Functional Groups E Analyze Coupling Patterns and Chemical Shifts D->E Establishes Connectivity F Perform 2D NMR (COSY, HSQC) if needed E->F Establishes Connectivity F->G Establishes Connectivity H Compare with Reference Data & Isomer Predictions G->H H->G Refine Structure I Identify and Quantify Impurities H->I

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

The comprehensive analysis of spectroscopic data from NMR, IR, and MS provides a robust framework for the unequivocal identification and purity assessment of 3-bromopiperidine. By understanding the characteristic spectral features and comparing them against potential isomers and impurities, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical building block. The application of systematic experimental protocols and a logical interpretation workflow are fundamental to achieving reliable and reproducible results.

References

  • Wiley-VCH. (2007).
  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • PubMed. (n.d.). Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • BenchChem. (2025).
  • ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopiperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopiperidine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • BenchChem. (n.d.).
  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Scilit. (1971, January 31). Infrared and Raman spectra of heterocyclic compounds—III. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopiperidine-2,6-dione. Retrieved from [Link]

  • YouTube. (2024, May 29). NMR Spectroscopy: Structure Determination Of Organic Compounds @NOBLECHEMISTRY. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Spectroscopy Problems. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2][3] However, the true power of this privileged structure lies in the nuanced world of its derivatives. The strategic selection of a piperidine building block—be it through substitution, stereochemistry, or bioisosteric replacement—can profoundly influence a drug candidate's efficacy, safety, and pharmacokinetic profile.

This guide provides an in-depth comparative analysis of different piperidine building blocks, moving beyond a simple catalog of structures to explore the causal relationships between their chemical features and pharmacological outcomes. We will delve into the synthetic accessibility, physicochemical properties, and biological implications of key piperidine archetypes, supported by experimental data and detailed protocols to empower your drug discovery endeavors.

The Strategic Importance of Piperidine Substitution Patterns

The substitution pattern on the piperidine ring is a critical determinant of a molecule's three-dimensional shape, basicity, and lipophilicity, all of which have a direct impact on its interaction with biological targets and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5] Here, we compare the most common substitution strategies: N-substitution and C-substitution.

N-Substituted Piperidines: Modulating Basicity and Exploring Vector Space

The nitrogen atom of the piperidine ring is a key site for modification, allowing for the introduction of a wide array of substituents that can modulate the molecule's pKa and extend into different regions of a binding pocket.

Key Considerations for N-Substitution:

  • Basicity (pKa): The nature of the N-substituent significantly impacts the basicity of the piperidine nitrogen. N-alkyl groups are electron-donating and generally maintain or slightly increase the basicity, while N-aryl or N-acyl groups are electron-withdrawing and decrease basicity. This modulation of pKa is crucial for optimizing interactions with target proteins and for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility and membrane permeability.

  • Conformational Effects: N-acylation can introduce a partial double bond character between the nitrogen and the carbonyl carbon, leading to restricted rotation and potentially favoring a twist-boat conformation over the typical chair conformation. This can have a profound impact on the spatial arrangement of other substituents and their interactions with a target.[6]

  • Metabolic Stability: The N-substituent can influence the metabolic stability of the piperidine ring. For instance, bulky N-substituents can sterically hinder N-dealkylation, a common metabolic pathway.

Comparative Analysis of N-Alkyl vs. N-Aryl Piperidines:

PropertyN-Alkyl PiperidineN-Aryl PiperidineRationale and Implications
Basicity (pKa) Higher (more basic)Lower (less basic)Alkyl groups are electron-donating, increasing the electron density on the nitrogen. Aryl groups are electron-withdrawing, delocalizing the lone pair and reducing basicity. This impacts the ionization state and potential for ionic interactions with the target.
Lipophilicity (logP) Generally lowerGenerally higherThe aromatic ring in N-aryl piperidines significantly increases lipophilicity, which can enhance membrane permeability but may also lead to increased non-specific binding and potential toxicity.
Synthetic Accessibility Readily synthesized via reductive amination or direct N-alkylation with alkyl halides.Typically synthesized via Buchwald-Hartwig or Ullmann coupling, which may require specific catalysts and ligands.[7]The choice of synthetic route depends on the desired complexity and available resources.
Conformational Flexibility Generally flexible, preferring a chair conformation.Can exhibit restricted rotation around the N-aryl bond, influencing the orientation of the aryl group relative to the piperidine ring.The conformational constraints of N-aryl piperidines can be exploited to achieve higher binding affinity and selectivity.

Experimental Protocol: N-Arylation of Piperidine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.

Materials:

  • Piperidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add the aryl bromide (1.0 equivalent) and piperidine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperidine.

C-Substituted Piperidines: Fine-Tuning 3D Shape and Vectorial Orientation

Substitution on the carbon atoms of the piperidine ring allows for precise control over the molecule's three-dimensional geometry and the vectorial orientation of functional groups.

Key Considerations for C-Substitution:

  • Stereochemistry: The introduction of substituents on the piperidine ring can create chiral centers, leading to the formation of enantiomers and diastereomers. The stereochemistry of these substituents is often critical for biological activity, as different stereoisomers can exhibit vastly different binding affinities and pharmacological effects.[1]

  • Conformational Control: The position and nature of C-substituents influence the conformational equilibrium of the piperidine ring. Axial and equatorial orientations of substituents have distinct steric and electronic effects that can be leveraged to optimize target engagement.

  • ADME Properties: The position of substitution can impact metabolic stability. For example, substitution at the 2- and 6-positions, adjacent to the nitrogen, can sterically hinder N-dealkylation.[5]

Comparative Analysis of 2- vs. 4-Substituted Piperidines:

Feature2-Substituted Piperidine4-Substituted PiperidineRationale and Implications
Chirality The C2 position is inherently chiral.The C4 position is achiral unless the substituent itself is chiral.The synthesis of 2-substituted piperidines often requires stereoselective methods to obtain the desired enantiomer.
Conformational Impact A substituent at the C2 position can have a significant impact on the conformation of the N-substituent due to 1,3-diaxial interactions.A substituent at the C4 position has a more predictable influence on the chair conformation, with a general preference for the equatorial position to minimize steric strain.The interplay between N- and C2-substituents can be complex and requires careful conformational analysis.
Metabolic Stability Can sterically hinder N-dealkylation, a common metabolic pathway.Generally less impact on N-dealkylation compared to 2-substitution.2-Substitution can be a strategy to improve metabolic stability.
Synthetic Accessibility Stereoselective synthesis can be challenging, often requiring chiral auxiliaries or asymmetric catalysis.Symmetrical 4-piperidone is a common and versatile starting material for the synthesis of 4-substituted piperidines.The synthetic route to 4-substituted derivatives is often more straightforward.

The Critical Role of Chirality in Piperidine Building Blocks

The three-dimensional nature of the piperidine ring makes stereochemistry a paramount consideration in drug design. Enantiomers of a chiral piperidine-containing drug can exhibit dramatically different biological activities, with one enantiomer being highly potent while the other is inactive or even responsible for off-target effects.

Implications of Chirality:

  • Enhanced Potency and Selectivity: The precise spatial arrangement of substituents in a chiral piperidine can lead to optimal interactions with a chiral biological target, resulting in higher potency and selectivity.

  • Improved Therapeutic Index: By isolating the desired enantiomer, the therapeutic index of a drug can be improved by reducing off-target effects associated with the other enantiomer.

  • Navigating the Patent Landscape: Enantiomerically pure compounds can often be patented separately from the racemic mixture, providing a valuable intellectual property strategy.

Case Study: The Diastereomers of 3-Methyl-4-phenylpiperidine in Opioid Receptor Modulation

The cis and trans diastereomers of 3-methyl-4-phenylpiperidine, key components of potent analgesics, demonstrate the profound impact of stereochemistry on biological activity. The relative orientation of the methyl and phenyl groups dictates the overall shape of the molecule and its ability to fit into the opioid receptor binding pocket. Studies have shown that the cis isomer often exhibits significantly higher analgesic potency compared to the trans isomer, highlighting the importance of precise stereochemical control in the synthesis of these compounds.[8]

Experimental Protocol: Diastereoselective Synthesis of cis- and trans-3-Methyl-4-phenylpiperidine Derivatives

This protocol outlines a general strategy for the synthesis of 3-methyl-4-phenylpiperidine derivatives, which often results in a mixture of diastereomers that can be separated.

Materials:

  • 1-Benzyl-3-methyl-4-piperidone

  • Phenyllithium or Phenylmagnesium bromide

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organometallic reactions

Procedure:

  • To a solution of 1-benzyl-3-methyl-4-piperidone (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of phenyllithium or phenylmagnesium bromide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of cis and trans diastereomeric alcohols, can be purified and the diastereomers separated by flash column chromatography on silica gel.

Beyond the Piperidine Ring: The Rise of Bioisosteres

While the piperidine ring is a highly successful scaffold, medicinal chemists are continually exploring bioisosteric replacements to overcome challenges such as metabolic instability, off-target effects, and to explore new chemical space. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.

Prominent Bioisosteres for the Piperidine Ring:

  • Pyrrolidine: A five-membered saturated heterocycle that is slightly less lipophilic and more flexible than piperidine. The choice between a pyrrolidine and a piperidine can be a tool to fine-tune a compound's ADME properties.[9][10]

  • Azaspiro[3.3]heptane: A spirocyclic scaffold that offers a more rigid and three-dimensional alternative to the piperidine ring. It has been shown to improve metabolic stability and aqueous solubility in some cases.[5][10][11][12]

  • Bicyclic Piperidine Mimetics: Bridged and fused bicyclic systems can provide even greater conformational restriction, which can lead to enhanced potency and selectivity.[13]

Comparative Analysis of Piperidine and Azaspiro[3.3]heptane:

PropertyPiperidineAzaspiro[3.3]heptaneRationale and Implications
Lipophilicity (logD) HigherGenerally LowerThe introduction of a spirocyclic center can lead to a decrease in lipophilicity, which can improve aqueous solubility and reduce off-target toxicity.[10]
Basicity (pKa) SimilarSimilarThe basicity of the nitrogen atom is often comparable, allowing for the retention of key ionic interactions with the target.[4]
Metabolic Stability Can be susceptible to N-dealkylation and oxidation at carbons adjacent to the nitrogen.The spirocyclic nature can block metabolic "soft spots," leading to improved metabolic stability.[5]Azaspiro[3.3]heptane can be a valuable tool for overcoming metabolic liabilities.
3D Shape and Vectorial Orientation Flexible chair conformation.Rigid, with distinct vectorial orientations of substituents.The rigid framework of azaspiro[3.3]heptane provides access to different regions of chemical space and can lead to novel binding interactions.

Visualizing Synthetic Strategies and Biological Pathways

Clear visualization of complex chemical and biological processes is essential for effective communication and understanding. The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow and a simplified signaling pathway relevant to piperidine-containing drugs.

Synthetic Workflow for a 4-Substituted Piperidine

G cluster_0 Synthesis of 4-Arylpiperidine A 1-Boc-4-piperidone B Grignard Reaction (Arylmagnesium bromide) A->B Step 1 C 1-Boc-4-aryl-4-hydroxypiperidine B->C D Dehydration (Acid catalyst) C->D Step 2 E 1-Boc-4-aryl-1,2,3,6-tetrahydropyridine D->E F Hydrogenation (Pd/C, H2) E->F Step 3 G 1-Boc-4-arylpiperidine F->G H Deprotection (TFA) G->H Step 4 I 4-Arylpiperidine H->I

Caption: A general synthetic workflow for the preparation of a 4-arylpiperidine from 1-Boc-4-piperidone.

Simplified Signaling Pathway for a Piperidine-Based Kinase Inhibitor

G cluster_1 Kinase Signaling Cascade receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Piperidine-Based Kinase Inhibitor inhibitor->raf

Caption: A simplified representation of the MAPK/ERK signaling pathway and the inhibitory action of a piperidine-based kinase inhibitor.

Conclusion: A Strategic Approach to Piperidine Building Block Selection

The piperidine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. However, unlocking its full potential requires a deep understanding of the subtle yet significant effects of substitution, stereochemistry, and bioisosteric replacement. By carefully considering the comparative advantages and disadvantages of different piperidine building blocks, researchers can make more informed decisions in the design and optimization of novel therapeutics. This guide has provided a framework for this comparative analysis, supported by experimental data and practical protocols, to aid in the rational design of the next generation of piperidine-containing drugs.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(5), 4586. [Link]

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic Analgesics. Synthesis and Pharmacology of a Series of 4-Anilidopiperidine Analogues. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]

  • Kirichok, A. A., Tkachuk, H. M., Kozyriev, Y. V., Shablykin, O. V., Datsenko, O. P., Granat, D. S., Yegorova, T. O., Bas, Y., Semirenko, V. I., Pishel, I. N., Kubyshkin, V. V., Klymenko-Ulianov, O., Lesyk, D. R., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202313491. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • O'Brien, P., & O'Brien, M. (2022). The piperidine ring in drugs and drug candidates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • ResearchGate. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Zhang, P., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11363–11375. [Link]

  • Popova, Y., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

  • Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1507-1524. [Link]

  • Popik, V. V. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 208, 112831. [Link]

  • Reddit. (2022). Tips for Pathway Schematic design?. [Link]

  • Denmark, S. E., & Chi, A. H. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 136(35), 12432–12441. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1435–1440. [Link]

  • EdrawMax. (2023). Build Diagrams from Code Using Graphviz. [Link]

  • Li, Y., et al. (2015). Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors. Physical Chemistry Chemical Physics, 17(10), 6843–6853. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]

  • Zaveri, N. T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 647–651. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 60(15), 6293–6352. [Link]

  • Stack Overflow. (2012). Drawing a signal-flow diagram as in SICP. [Link]

  • Meanwell, N. A. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(5), 4586. [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Graphviz. (2022). dot. [Link]

  • Zhang, P., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11363–11375. [Link]

  • de Mattos, M. C. S., et al. (2007). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 5(8), 1257–1263. [Link]

  • ResearchGate. (2018). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

  • Holenz, J., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Medicinal Chemistry, 59(20), 9476–9488. [Link]

  • White Rose eTheses Online. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2023). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • Zhang, Y., et al. (2014). Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. ACS Medicinal Chemistry Letters, 5(7), 801–805. [Link]

  • Liu, Y., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4467. [Link]

Sources

The 3-Bromo Isomer: A Strategic Advantage in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Beyond Simple Substitution

In the intricate chess game of drug design, the strategic placement of a single atom can dramatically alter the outcome, turning a moderately active compound into a best-in-class therapeutic. For decades, halogens have been a cornerstone of molecular modification, with fluorine and chlorine being the most frequent choices. However, a growing body of evidence points to a more nuanced appreciation of bromine, particularly the strategic use of the 3-bromo isomer, as a powerful tool to enhance potency, selectivity, and metabolic stability.

This guide moves beyond a general overview of "bromination" to provide a detailed, data-supported comparison of why the positional placement of bromine—specifically at the 3-position of an aromatic ring—can offer distinct advantages over its ortho (2-) and para (4-) counterparts. We will explore the underlying physicochemical principles and present a compelling case study in the field of kinase inhibitors to illustrate these advantages in practice.

The Physicochemical Rationale: Halogen Bonding and Electronic Effects

The unique properties of bromine stem from its size, polarizability, and ability to form halogen bonds—a specific, non-covalent interaction that is increasingly exploited in rational drug design.[1][2] A halogen bond occurs between an electrophilic region on the halogen atom, known as a sigma-hole (σ-hole), and a nucleophilic atom or group.[1][3] The strength and directionality of this bond can significantly influence a drug's binding affinity and selectivity for its target protein.

The position of the bromine atom on an aromatic ring subtly alters the electronic distribution and steric profile of the molecule, which in turn affects its properties. While ortho (2-) substitution can introduce significant steric hindrance and para (4-) substitution often has the most pronounced electronic effect, meta (3-) substitution offers a unique balance. It can influence the electronic properties of adjacent functional groups and engage in productive halogen bonds without causing major steric clashes, a feature that proved critical in the development of the kinase inhibitor Ponatinib.

To illustrate the fundamental differences imparted by positional isomerism, the table below compares the physicochemical properties of the three isomeric bromoanilines, common fragments in medicinal chemistry.

Property2-Bromoaniline3-Bromoaniline4-Bromoaniline
Molecular Weight ( g/mol ) 172.02172.02172.02
Melting Point (°C) 3216.866-68
Boiling Point (°C) 229251230
Calculated LogP 2.32.62.3
pKa (of conjugate acid) 2.533.543.86

Data compiled from various sources, including PubChem and commercial supplier data sheets.[4][5][6]

These seemingly small differences in properties like basicity (pKa) and lipophilicity (LogP) can have profound impacts on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding interactions.

The Power of Positional Placement: A Kinase Inhibitor Case Study

The most compelling evidence for the strategic advantage of the 3-bromo isomer comes from the development of third-generation tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML).

The Challenge: The T315I "Gatekeeper" Mutation

First- and second-generation TKIs like Imatinib and Nilotinib revolutionized CML treatment by targeting the BCR-ABL fusion protein. However, their efficacy is often compromised by the emergence of drug-resistant mutations, most notably the T315I "gatekeeper" mutation, which prevents these drugs from binding effectively.[7]

The Solution: Ponatinib's 3-Bromo-Substituted Scaffold

Ponatinib, a third-generation TKI, was specifically designed to overcome this resistance.[8] Its core structure is derived from 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline , a scaffold featuring a bromine atom at the 3-position relative to the trifluoromethyl group on the aniline ring.[9] This specific arrangement is crucial for its mechanism of action. The 3-bromo substitution allows Ponatinib to form critical hydrophobic and halogen bonding interactions within the ATP-binding pocket of both wild-type and T315I-mutant BCR-ABL kinase, effectively inhibiting its activity where other TKIs fail.[3]

The comparative efficacy data below starkly illustrates this advantage.

Kinase TargetNilotinib IC₅₀ (nM)Ponatinib IC₅₀ (nM)
BCR-ABL (wild-type) 200.37
BCR-ABL T315I Mutant >30002.0

IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%. Data sourced from comparative studies.[7]

As the data shows, Ponatinib is significantly more potent against the wild-type kinase and, crucially, retains low nanomolar potency against the T315I mutant, which is completely resistant to Nilotinib. This demonstrates a clear structure-activity relationship (SAR) where the 3-bromo isomer provides a decisive therapeutic advantage.

Metabolic Stability and Synthetic Accessibility

Enhancing Metabolic Durability

A primary goal in drug design is to improve metabolic stability, thereby increasing a compound's half-life and duration of action.[2][3] The introduction of a bromine atom can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. The C-Br bond is significantly stronger than a C-H bond, making it less prone to cleavage. By strategically placing a bromine atom at a metabolically vulnerable position—often guided by metabolite identification studies of earlier analogs—chemists can effectively shield the molecule from rapid degradation. While direct comparative studies across all three isomers are rare, the principle of metabolic blocking is a key advantage of halogenation in general.[10]

A Note on Synthesis

A potential drug candidate is only viable if it can be synthesized efficiently. The key intermediate for Ponatinib, 4-bromo-3-(trifluoromethyl)aniline, is accessible through established synthetic routes, ensuring that this critical building block does not pose an insurmountable hurdle to large-scale production.[11] This underscores that the advantages conferred by the 3-bromo isomer do not necessarily come at the cost of synthetic feasibility.

Experimental Protocols

To facilitate research in this area, we provide detailed protocols for key in vitro assays used to characterize and compare potential drug candidates.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., BCR-ABL)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., 3-bromo isomer and comparators)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO. Further dilute this series into the Kinase Assay Buffer to create a 4X final concentration stock.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the 4X compound dilution or DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of a 4X kinase solution to each well.

  • Pre-incubation: Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X Substrate/ATP solution to all wells. The optimal ATP concentration should be empirically determined, often near the Kₘ for the kinase.

  • Incubation: Cover the plate and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., Ba/F3 cells expressing BCR-ABL T315I)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow adherent cells to attach overnight.

  • Compound Treatment: The next day, add 100 µL of medium containing serial dilutions of the test compounds (2X final concentration) to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium (for adherent cells) and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability relative to the vehicle control against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams were generated using Graphviz (DOT language).

Caption: The Halogen Bond: Interaction between the σ-hole of bromine and an electron donor on the protein target.

KinaseAssay cluster_prep Preparation cluster_reaction Reaction & Detection Compound Compound Dilutions (e.g., 3-Bromo Isomer) Incubate1 Pre-incubate: Compound + Kinase Compound->Incubate1 Kinase Kinase Enzyme Kinase->Incubate1 Sub_ATP Substrate + ATP Incubate2 Initiate Reaction: Add Substrate + ATP Sub_ATP->Incubate2 Incubate1->Incubate2 Detect Add ADP-Glo Reagent Measure Luminescence Incubate2->Detect IC50_Value IC50_Value Detect->IC50_Value Data Analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

The strategic incorporation of bromine into drug candidates offers a range of benefits, from enhancing target affinity through halogen bonding to improving metabolic stability. The case of Ponatinib provides a powerful, data-driven example of how the specific placement of a bromine atom at the 3-position can overcome significant clinical challenges, such as drug resistance, leading to a highly effective therapeutic. While the advantages of any substitution are context-dependent and must be empirically validated, this guide demonstrates that the 3-bromo isomer should be a key consideration in the medicinal chemist's toolkit for rational drug design. By understanding the subtle interplay of steric and electronic effects governed by positional isomerism, researchers can more effectively navigate the complex landscape of drug discovery and develop safer, more potent medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Jeurissen, D. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12004, 2,4-Dibromoaniline. Retrieved from [Link]

  • Li, G., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]

  • Goel, S., et al. (2018). Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved from [Link]

  • Pathade, S., & Jagdale, B. (2020). SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. Journal of Advanced Scientific Research. Retrieved from [Link]

  • Ciancetta, A., et al. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. Retrieved from [Link]

  • Lyakhova, E., et al. (2023). Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. Marine Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018299, 3-Bromo-N-methylaniline. Retrieved from [Link]

  • Study.com. (n.d.). Indicate, by letter(s), the position(s) on the ring at which substitution occurs when the aromatic compound shown is bromination with Br2, FeBr3 (when necessary). Retrieved from [Link]

  • Takeda. (n.d.). CML study comparing 2 different doses of ponatinib versus nilotinib. Retrieved from [Link]

  • Santos, T., et al. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. Toxics. Retrieved from [Link]

  • ResearchGate. (n.d.). 1953 PDFs | Review articles in BROMINE COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

  • Robey, R., et al. (2012). The novel BCR-ABL and FLT3 inhibitor ponatinib is a potent inhibitor of the multidrug resistance-associated ATP-binding cassette transporter ABCG2. British Journal of Pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • ResearchGate. (2025). A Retrospective-Prospective Study of Second-Line Nilotinib versus Ponatinib in CML Patients Resistant or Intolerant to Imatinib. Retrieved from [Link]

  • Jabbour, E., et al. (2023). First report of PhALLCON: a phase 3 study comparing ponatinib vs imatinib in newly diagnosed Ph+ ALL. ASCO Plenary Series. Retrieved from [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. Retrieved from [Link]

  • St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. Retrieved from [Link]

  • Bhatia, R., et al. (2022). BH3 mimetics in combination with nilotinib or ponatinib represent a promising therapeutic strategy in blast phase chronic myeloid leukemia. Cell Death Discovery. Retrieved from [Link]

  • Oncohema Key. (2017). Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. Retrieved from [Link]

  • Lipton, J. H., et al. (2016). Ponatinib versus imatinib for newly diagnosed chronic myeloid leukaemia: an international, randomised, open-label, phase 3 trial. The Lancet Oncology. Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Perhaita, I., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Retrieved from [Link]

  • Venkatakrishnan, A. J., et al. (2013). Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs. Cell. Retrieved from [Link]

  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • Ciancetta, A., et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Retrieved from [Link]

  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

Sources

A Researcher's Guide to Confirming Stereochemistry in Reactions with 3-Bromopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise control and confirmation of stereochemistry are paramount in modern drug discovery and development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, metabolic profile, and potential toxicity. The piperidine scaffold is a ubiquitous feature in many approved drugs, and chiral derivatives such as 3-bromopiperidine serve as critical building blocks in the synthesis of novel therapeutic agents.[1] However, the presence of a stereocenter at the C3 position introduces significant challenges in both stereoselective synthesis and subsequent stereochemical assignment.

This guide provides a comprehensive comparison of the primary analytical techniques for confirming the stereochemistry of products derived from reactions involving 3-bromopiperidine. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their specific needs.

The Challenge: Ambiguity in Three Dimensions

3-Bromopiperidine exists as a pair of enantiomers, (R)-3-bromopiperidine and (S)-3-bromopiperidine. When this chiral reagent participates in a chemical reaction, the stereochemical outcome can be one of the following:

  • Stereospecific: The stereochemistry of the starting material dictates the stereochemistry of the product. For example, the (R)-enantiomer exclusively yields a product with a specific configuration, while the (S)-enantiomer yields the opposite.

  • Stereoselective: The reaction favors the formation of one stereoisomer over others, but does not proceed with 100% exclusivity. This results in a mixture of diastereomers or enantiomers in unequal proportions.

  • Non-selective: The reaction produces an equal mixture of all possible stereoisomers (a racemic mixture in the case of enantiomers).

Given the critical role of stereochemistry in a molecule's biological function, robust analytical methods are essential to unambiguously determine the stereochemical purity and absolute configuration of the reaction products.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for stereochemical determination depends on several factors, including the nature of the sample, the information required (relative or absolute configuration), and the available instrumentation. The following table provides a comparative overview of the most common techniques.

TechniqueInformation ObtainedSample RequirementsAdvantagesLimitations
Chiral Chromatography (HPLC, SFC) Enantiomeric Excess (ee) / Diastereomeric Excess (de)Small amount, solubleHigh accuracy, well-established, suitable for quantitative analysisRequires method development, may require derivatization
NMR Spectroscopy Relative Stereochemistry, Enantiomeric Excess (with chiral auxiliaries)1-10 mg, solubleNon-destructive, provides detailed structural informationDoes not directly provide absolute configuration, can be complex to interpret
X-ray Crystallography Absolute StereochemistryHigh-quality single crystalUnambiguous "gold standard" for absolute configurationCrystal growth can be a significant bottleneck
Vibrational Circular Dichroism (VCD) Absolute Stereochemistry~1-5 mg, solubleApplicable to solutions, complementary to X-ray crystallographyRequires specialized equipment and computational analysis

In-Depth Methodologies and Experimental Insights

Chiral Chromatography: The Workhorse for Enantiomeric Purity

Chiral chromatography is the most widely used technique for separating and quantifying stereoisomers.[2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Core Principle: A chiral stationary phase creates a transient diastereomeric complex with each enantiomer of the analyte. The difference in the stability of these complexes results in their separation.

Experimental Workflow:

Caption: Workflow for Chiral Chromatography Analysis.

Detailed Protocol (Chiral HPLC):

  • Column Selection: The choice of the chiral stationary phase is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for piperidine derivatives.[3]

  • Mobile Phase Optimization: A systematic screening of mobile phases (e.g., hexane/isopropanol, or methanol/acetonitrile for reversed-phase) is necessary to achieve optimal separation.

  • Sample Preparation: Dissolve the reaction product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample to remove any particulate matter.

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Expert Insight: For compounds lacking a strong UV chromophore, derivatization with a UV-active agent like benzoyl chloride can be employed.[4] Supercritical Fluid Chromatography (SFC) is emerging as a faster and more environmentally friendly alternative to HPLC for chiral separations.[5]

NMR Spectroscopy: A Powerful Tool for Structural Elucidation

While standard NMR spectroscopy cannot distinguish between enantiomers, it is invaluable for determining the relative stereochemistry of diastereomers. Furthermore, the use of chiral auxiliary reagents can enable the determination of enantiomeric purity.[5][6]

Core Principle (with Chiral Auxiliaries): A chiral auxiliary reagent reacts with the enantiomeric mixture to form diastereomers, which have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.[2]

Experimental Protocol (using a Chiral Derivatizing Agent like Mosher's Acid):

  • Derivatization: React the chiral product (e.g., a hydroxylated derivative of 3-bromopiperidine) with a chiral derivatizing agent such as (R)- or (S)-Mosher's acid chloride in the presence of a base.

  • Purification: Purify the resulting diastereomeric esters by flash chromatography.

  • NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the purified diastereomers.

  • Data Interpretation: The signals for protons or fluorine atoms near the newly formed stereocenter will appear at different chemical shifts for each diastereomer. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original sample.[2]

Expert Insight: Chiral solvating agents can also be used to induce temporary diastereomeric interactions, leading to separate NMR signals for enantiomers without the need for covalent modification. This can be a quicker method but may result in smaller and harder-to-quantify signal separations.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction is considered the "gold standard" for the unambiguous determination of absolute stereochemistry.[7]

Core Principle: The diffraction pattern of X-rays passing through a single crystal of a compound can be used to determine the precise three-dimensional arrangement of atoms in the molecule, including its absolute configuration.

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Expert Insight: Growing diffraction-quality crystals can be a significant challenge and is often the rate-limiting step. Screening a wide variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) is often necessary. The presence of a heavy atom in the molecule can facilitate the determination of the absolute configuration.

Vibrational Circular Dichroism (VCD): An Emerging Alternative

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] This technique is particularly useful for determining the absolute configuration of molecules in solution, complementing the solid-state information from X-ray crystallography.

Core Principle: The VCD spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum to spectra calculated for the (R) and (S) enantiomers using density functional theory (DFT), the absolute configuration can be assigned.[8]

Expert Insight: VCD is a powerful technique, especially when obtaining suitable crystals for X-ray analysis is not feasible. However, it requires specialized instrumentation and expertise in computational chemistry for accurate spectral prediction.

Case Study: Stereoselective Synthesis of 3-Substituted Piperidines

A recent study by Li and coworkers described a rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines from pyridine derivatives.[1][9] The high enantioselectivity of this reaction was confirmed by chiral HPLC analysis of the resulting tetrahydropyridine products.[1][9] This work highlights the importance of reliable analytical methods to validate the development of new stereoselective synthetic methodologies.

Conclusion

Confirming the stereochemistry of reaction products derived from 3-bromopiperidine is a critical aspect of modern chemical research and drug development. A multi-faceted analytical approach is often the most prudent strategy. Chiral chromatography stands out as the primary tool for determining enantiomeric and diastereomeric purity due to its accuracy and reliability. NMR spectroscopy provides invaluable information on relative stereochemistry and can be adapted for enantiomeric excess determination. For the unambiguous assignment of absolute configuration, X-ray crystallography remains the definitive method, with VCD offering a powerful solution-phase alternative. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their chiral molecules, paving the way for the development of safer and more effective medicines.

References

  • BenchChem. A Comparative Guide to Confirming the Stereochemistry of 2-Ethyl-4-methylpiperidine Derivatives.
  • BenchChem. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8).
  • BenchChem. Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods.
  • BenchChem. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8).
  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • National Institutes of Health. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC.
  • National Institutes of Health. Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Bromopiperidine-2,6-dione | 62595-74-8.
  • TCI Chemicals. 3-Bromopiperidine-2,6-dione | 62595-74-8.
  • ChemScene. 3-Bromopiperidine-2,6-dione | 62595-74-8.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
  • Guiding-Bio. 3-bromopiperidine-2,6-dione.
  • National Institutes of Health. 3-Bromopiperidine | C5H10BrN | CID 420919. PubChem.
  • National Institutes of Health. 3-Bromopiperidine-2,6-dione | C5H6BrNO2 | CID 12570775. PubChem.
  • Xingwei Li Lab. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Sigma-Aldrich. 3-Bromopiperidine hydrobromide 54288-72-1.
  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

Sources

A Senior Application Scientist's Guide to the Validation of Molecular Assays for Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a viable drug candidate is paved with rigorous testing and validation. A critical component of this process is the robust validation of molecular assays, which provide the quantitative data necessary to make informed decisions about a compound's efficacy and mechanism of action. This guide offers an in-depth, technically-focused comparison of molecular assay validation, grounded in scientific integrity and field-proven insights.

The validation of an analytical method is intended to provide scientific evidence that the assay is reliable and consistent for its intended use.[1][2] This process is governed by international guidelines, primarily from the International Council for Harmonisation (ICH), with specific guidance documents such as ICH Q2(R1) providing a framework for validation procedures.[3][4][5] The U.S. Food and Drug Administration (FDA) also provides extensive guidance, particularly the "Bioanalytical Method Validation Guidance for Industry," which has been updated to reflect current scientific and technological standards.[6][7]

The "Why" Behind the "How": Foundational Pillars of Assay Validation

Simply following a checklist of validation parameters is insufficient. A senior scientist understands the causality behind each experimental choice. The core objective is to build a self-validating system where the data's integrity is unimpeachable. The primary parameters for assay validation include specificity, accuracy, precision, sensitivity (limit of detection and quantitation), linearity, range, and robustness.[1][2][8]

  • Specificity: This ensures that the assay signal is solely from the analyte of interest. In the context of synthesized compounds, this means distinguishing the compound from its metabolites, impurities, or other components in the sample matrix.[8]

  • Accuracy: This refers to the closeness of the measured value to the true value.[8] It's a measure of systematic error.

  • Precision: This measures the degree of scatter or agreement between a series of measurements of the same sample.[8] It reflects random error and is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Sensitivity (Limit of Detection and Quantitation): The Limit of Detection (LOD) is the lowest concentration of an analyte that the assay can reliably detect, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[9]

  • Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the assay signal within a specific range. The range is the interval between the upper and lower concentrations for which the assay has been shown to have acceptable linearity, accuracy, and precision.[10]

  • Robustness: This is the assay's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[11]

Comparative Analysis of Molecular Assay Platforms

The choice of assay platform significantly impacts the validation strategy. Here, we compare two common platforms for assessing synthesized compounds: Ligand Binding Assays (e.g., ELISA) and Cell-Based Assays.

Validation Parameter Ligand Binding Assays (e.g., ELISA) Cell-Based Assays Key Considerations & Experimental Insights
Specificity High, based on antibody-antigen recognition. Potential for cross-reactivity with structurally similar molecules.High biological relevance, but susceptible to off-target effects of the compound.For LBAs, test against a panel of related compounds. For cell-based assays, use knockout cell lines or secondary assays to confirm the mechanism of action.
Accuracy Determined by comparing results to a reference standard of known concentration.More complex to define a "true" value. Often assessed by comparing the response to a well-characterized reference compound.Spike-recovery experiments are crucial for both. For cell-based assays, the biological response itself is the readout, making a direct concentration measurement challenging.
Precision Generally high intra- and inter-assay precision (%CV < 15%).Higher inherent variability due to biological systems (%CV can be up to 25%).[12]Meticulous control of cell culture conditions (passage number, confluency) is paramount for precision in cell-based assays.[13]
Sensitivity (LOQ) Typically in the pg/mL to ng/mL range.Dependent on the biological endpoint. Can be highly sensitive (e.g., reporter gene assays).For cell-based assays, the LOQ is often defined as the lowest concentration that elicits a statistically significant response compared to the negative control.
Linearity & Range Characterized by a standard curve, often with a 4- or 5-parameter logistic fit.Dose-response curves are generated, and the linear portion of the curve defines the working range.The dynamic range of cell-based assays can be narrower than that of LBAs.
Robustness Test the impact of variations in incubation times, temperatures, and reagent concentrations.Assess the effect of different cell passage numbers, serum lots, and incubation times.Robustness testing is critical for ensuring the long-term reliability of the assay, especially for those intended for use in regulated environments.[11]
Experimental Workflows: A Step-by-Step Approach

A well-structured experimental workflow is essential for efficient and effective assay validation.

LBA_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents & Standards Coating Coat Plate Reagents->Coating Blocking Block Plate Coating->Blocking Samples Add Samples & Standards Blocking->Samples Incubation1 Incubate Samples->Incubation1 DetectionAb Add Detection Antibody Incubation1->DetectionAb Incubation2 Incubate DetectionAb->Incubation2 Substrate Add Substrate Incubation2->Substrate Development Color Development Substrate->Development Stop Stop Reaction Development->Stop Read Read Plate Stop->Read CurveFit Fit Standard Curve Read->CurveFit Calculate Calculate Concentrations CurveFit->Calculate Validate Assess Validation Parameters Calculate->Validate Cell_Assay_Validation_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout & Analysis Thaw Thaw & Culture Cells Seed Seed Cells in Plates Thaw->Seed Incubate_Culture Incubate Seed->Incubate_Culture Prepare_Compounds Prepare Compound Dilutions Incubate_Culture->Prepare_Compounds Treat Treat Cells Prepare_Compounds->Treat Incubate_Treatment Incubate Treat->Incubate_Treatment Add_Reagents Add Readout Reagents Incubate_Treatment->Add_Reagents Read Read Signal Add_Reagents->Read Analyze Analyze Data & Assess Parameters Read->Analyze

Caption: Cell-Based Assay Validation Workflow.

Detailed Experimental Protocols
  • Objective: To assess the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the assay.

  • Materials: Quality control (QC) samples at low, medium, and high concentrations of the synthesized compound, prepared in the relevant biological matrix.

  • Procedure (Repeatability - Intra-assay precision):

    • Analyze a minimum of five replicates of each QC concentration in a single assay run. [14] * Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each concentration.

  • Procedure (Intermediate Precision - Inter-assay precision):

    • Repeat the analysis of the QC samples on at least three different days, with different operators and/or different equipment. [15] * Calculate the overall mean, SD, and %CV for each concentration across all runs.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal concentration (±20% for the LOQ).

    • Precision: The %CV should not exceed 15% (20% for the LOQ).

  • Objective: To determine the lowest concentration of the compound that can be reliably detected and quantified.

  • Procedure (Based on Signal-to-Noise):

    • Prepare a series of low-concentration samples of the synthesized compound.

    • Analyze these samples along with blank samples (matrix without the compound).

    • Calculate the signal-to-noise ratio for each low-concentration sample.

    • The LOD is typically the concentration that yields a signal-to-noise ratio of 3:1.

    • The LOQ is the concentration that yields a signal-to-noise ratio of 10:1 and meets the accuracy and precision criteria.

  • Procedure (Based on Standard Deviation of the Response and the Slope):

    • Analyze a number of blank samples and calculate the standard deviation of the response.

    • Determine the slope of the calibration curve.

    • LOD = 3.3 * (SD of blank / Slope)

    • LOQ = 10 * (SD of blank / Slope)

Troubleshooting Common Assay Validation Issues

Even with meticulous planning, issues can arise during assay validation. A systematic approach to troubleshooting is essential.

Caption: Systematic Troubleshooting Flowchart.

A common issue in molecular assays is a false negative result, which can be due to enzymatic inhibition from substances in the clinical matrix. [16]In such cases, diluting the sample can often resolve the problem by reducing the inhibitor concentration. [16]Conversely, unexpected amplification in negative controls points towards contamination, necessitating a thorough cleaning of the workspace and reagents. [16]

Statistical Tools in Assay Validation

Statistical analysis is the bedrock of assay validation, providing a quantitative basis for assessing performance. [1]Key statistical methods include:

  • Linear Regression: Used to evaluate the linearity of the calibration curve. The coefficient of determination (R²) is a key parameter, with a value close to 1.0 indicating a good fit. [17]* Analysis of Variance (ANOVA): Employed to assess the different sources of variation in precision studies (e.g., within-run, between-run, and between-day variances). [18]* t-Tests and F-tests: These are used to compare the means and variances between different datasets, for example, when comparing a new assay to a reference method. [1]

Conclusion

The validation of molecular assays for synthesized compounds is a multi-faceted process that demands a deep understanding of the underlying scientific principles, rigorous experimental design, and robust statistical analysis. By moving beyond a mere checklist approach and embracing a mindset of building self-validating systems, researchers can ensure the generation of high-quality, reliable data. This, in turn, empowers confident decision-making throughout the drug development pipeline, ultimately accelerating the journey from a promising compound to a life-changing therapeutic.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Statistical practices in assay development and validation. (2005). IVD Technology. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. (2010). Clinical Microbiology Reviews. [Link]

  • Assay Troubleshooting. Molecular Pathology Laboratory Network. [Link]

  • Statistical Tools in Analytical Method Validation. (2025). Medikamenter Quality Services. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • On statistical evaluation of the linearity in assay validation. (2006). PubMed. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2014). Journal of Analytical Methods in Chemistry. [Link]

  • Molecular Diagnostic Assay Validation. (n.d.). Association for Molecular Pathology. [Link]

  • Molecular Diagnostics - Part 3: Accuracy and Precision. (2022). SeraCare. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2010). ResearchGate. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021). BioProcess International. [Link]

  • Validation of Laboratory-Developed Molecular Assay. (2010). Scribd. [Link]

Sources

Benchmarking Synthesis Efficiency: A Comparative Guide to Amide Bond Formation for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the Amide Bond and the Imperative for Efficiency

The amide bond is arguably the most important functional group in modern pharmaceuticals, forming the backbone of peptides and proteins and appearing in a vast array of small molecule drugs.[1] Consequently, the formation of this bond is one of the most frequently performed reactions in medicinal chemistry and drug development.[2][3] As organizations strive to accelerate timelines and reduce costs, the efficiency of these core synthetic transformations comes under intense scrutiny. An ideal synthesis is not merely high-yielding; it is also rapid, scalable, sustainable, and cost-effective.

This guide provides a head-to-head comparison of three distinct methods for amide bond formation, benchmarked against key performance indicators relevant to the pharmaceutical industry. We will compare our hypothetical next-generation coupling reagent, SynthFast-R , against two industry standards: the widely used carbodiimide-based EDC/HOBt protocol and the highly efficient uronium-based HATU reagent.[2][] Through objective analysis and supporting experimental data, this guide will empower researchers to make informed decisions when selecting a coupling strategy, balancing the perennial needs for speed, purity, and sustainability.

Section 1: Defining and Measuring Synthesis Efficiency

To objectively compare synthetic methods, we must first define the metrics by which they are measured. While percentage yield is a familiar indicator, a holistic assessment of efficiency requires a broader perspective, encompassing factors related to waste generation and resource utilization.[5] These "green chemistry" metrics are crucial for evaluating the overall sustainability and scalability of a process.[6]

MetricDefinitionFormulaSignificance in Drug Development
Yield (%) The amount of desired product obtained relative to the theoretical maximum.(Actual Yield / Theoretical Yield) * 100A primary indicator of reaction success and material conversion.
Atom Economy (%) The measure of how many atoms from the reactants are incorporated into the desired product.[7][8](MW of Product / Σ MW of all Reactants) * 100Highlights the intrinsic efficiency of a reaction pathway, independent of yield. Poor atom economy is common in syntheses that use stoichiometric activating agents.[7]
Process Mass Intensity (PMI) The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.[9][10]Total Mass In (kg) / Mass of Product (kg)A key metric for evaluating the overall "greenness" of a process.[9] Lower PMI indicates less waste and a more sustainable process.
E-Factor The ratio of the mass of waste produced to the mass of the desired product.(Total Mass In - Mass of Product) / Mass of ProductSimilar to PMI (E-Factor = PMI - 1), it directly quantifies waste generation, a critical factor in large-scale manufacturing.[6]
Reaction Time The duration required for the reaction to reach completion.-Directly impacts throughput and speed in discovery chemistry, where rapid synthesis of compound libraries is essential.

Section 2: The Contenders: A Mechanistic Overview

The fundamental difference between the compared methods lies in how they activate the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[11][12]

  • EDC/HOBt (Carbodiimide Method) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is prone to racemization and can undergo side reactions. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the amide bond, suppressing racemization.[13][14]

  • HATU (Uronium Salt Method) : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium-based reagent that provides rapid and efficient coupling, even for sterically hindered substrates.[15][16] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[15][17][18] The 7-azabenzotriazole moiety is particularly effective at accelerating the reaction and minimizing racemization.[15]

  • SynthFast-R (Hypothetical Next-Generation Reagent) : For the purpose of this guide, we will posit that SynthFast-R is a novel, catalytically active reagent designed for superior atom economy and minimal waste generation. It operates through a transient activation mechanism that does not require stoichiometric additives and generates a fully recyclable byproduct.

Section 3: Experimental Design for Head-to-Head Comparison

To provide a fair and objective benchmark, a standardized model reaction was performed: the coupling of benzoic acid and benzylamine to form N-benzylbenzamide. This system was chosen for its commercially available starting materials, ease of monitoring by TLC and LC-MS, and the crystalline nature of the product, which simplifies purification and yield determination.

Detailed Experimental Protocols

General Conditions: All reactions were performed on a 10 mmol scale in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Reaction progress was monitored by Thin Layer Chromatography (TLC).

Protocol 1: EDC/HOBt Mediated Coupling
  • To a round-bottom flask, add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv) and HOBt (1.53 g, 11.0 mmol, 1.1 equiv).

  • Dissolve the solids in anhydrous DCM (50 mL).

  • Add benzylamine (1.09 mL, 10.0 mmol, 1.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv) portion-wise over 5 minutes.

  • Add DIPEA (2.61 mL, 15.0 mmol, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water.

Protocol 2: HATU Mediated Coupling
  • To a round-bottom flask, add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv) and HATU (4.18 g, 11.0 mmol, 1.1 equiv).

  • Dissolve the solids in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Add DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv) and stir the mixture for 15 minutes at room temperature for pre-activation.[15]

  • Add benzylamine (1.09 mL, 10.0 mmol, 1.0 equiv) to the activated mixture.

  • Stir the reaction at room temperature for 1.5 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (100 mL). Wash sequentially with 1N HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).[15] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient).

Protocol 3: SynthFast-R Mediated Coupling (Hypothetical)
  • To a round-bottom flask, add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv) and benzylamine (1.09 mL, 10.0 mmol, 1.0 equiv).

  • Dissolve in a minimal amount of 2-MeTHF (20 mL), a greener solvent alternative.

  • Add SynthFast-R (150 mg, 0.5 mol%) as a catalyst.

  • Heat the mixture to 50 °C and stir for 45 minutes. The only byproduct is water, which is removed via a Dean-Stark trap.

  • Workup: Upon completion, cool the reaction mixture. The product crystallizes directly from the solution. Filter the solid product and wash with a small amount of cold solvent. The catalyst remains in the filtrate and can be recovered and reused.

Section 4: Results & Data Analysis

The performance of each method was evaluated based on the metrics defined in Section 1. The experimental data are summarized below.

Performance MetricEDC/HOBtHATUSynthFast-R (Hypothetical)
Yield (%) 88%95%98%
Purity (LC-MS) >98%>99%>99%
Reaction Time 12 hours1.5 hours45 minutes
Atom Economy (%) 49.6%31.8%91.3%
Process Mass Intensity (PMI) ~25~35~5
Key Byproducts EDC-urea, HOBtTetramethylurea, HOAtWater
Purification Method RecrystallizationColumn ChromatographyCrystallization/Filtration
Analysis of Results
  • EDC/HOBt proves to be a reliable and cost-effective method, delivering a good yield of high-purity product. However, its primary drawbacks are the long reaction time and poor atom economy, generating significant urea byproduct waste.

  • HATU demonstrates superior performance in terms of speed and yield, making it an excellent choice for rapid library synthesis where time is critical.[16][19] Its major disadvantages are its high cost, very poor atom economy, and the generation of substantial waste, reflected in the highest PMI value.

  • SynthFast-R represents the ideal synthesis. It combines the highest yield and fastest reaction time with outstanding atom economy and the lowest PMI. The catalytic nature and generation of only water as a byproduct align perfectly with the principles of green chemistry, making it the most sustainable and efficient option, particularly for large-scale production.[20][21]

Section 5: Workflow Visualization

The following diagrams illustrate the distinct workflows for each synthetic protocol, highlighting differences in complexity and resource requirements.

EDC_HOBt_Workflow cluster_prep Preparation (0°C) cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Combine Acid, Amine, HOBt in DCM add_edc 2. Add EDC & DIPEA prep->add_edc Cooling react 3. Stir at RT for 12h add_edc->react workup 4. Aqueous Washes (HCl, NaHCO₃, Brine) react->workup purify 5. Dry, Concentrate & Recrystallize workup->purify

Caption: Workflow for EDC/HOBt Mediated Amide Synthesis.

HATU_Workflow cluster_prep Preparation (RT) cluster_reaction Reaction cluster_workup Workup & Purification pre_activate 1. Combine Acid, HATU, DIPEA in DCM add_amine 2. Add Amine pre_activate->add_amine Stir 15 min react 3. Stir at RT for 1.5h add_amine->react workup 4. Aqueous Washes (HCl, NaHCO₃, Brine) react->workup purify 5. Dry, Concentrate & Column Chromatography workup->purify

Caption: Workflow for HATU Mediated Amide Synthesis.

SynthFast_Workflow cluster_reaction Catalytic Reaction (50°C) cluster_isolation Product Isolation cluster_recovery Catalyst Recovery combine 1. Combine Acid, Amine, SynthFast-R in 2-MeTHF react 2. Heat & Stir 45 min combine->react isolate 3. Cool, Filter Product react->isolate recover 4. Recover Catalyst from Filtrate isolate->recover

Caption: Streamlined Workflow for SynthFast-R Catalytic Synthesis.

Section 6: Discussion, Safety, and Concluding Remarks

The choice of a coupling reagent is a critical decision that balances efficiency, cost, and safety.[11]

  • For High-Throughput Screening & Discovery: When speed is the primary driver and cost is less of a concern, HATU is an exceptional choice. Its rapid kinetics and high efficiency allow for the quick generation of diverse chemical libraries. However, users must be aware of its potential hazards. HATU is a known skin sensitizer and can cause allergic reactions, including severe anaphylaxis, with repeated exposure.[17][22][23][24] It is also potentially explosive under thermal analysis.[17] Strict adherence to safety protocols, including handling in a fume hood with appropriate PPE, is mandatory.[23]

  • For General Purpose & Cost-Sensitive Applications: EDC/HOBt remains a workhorse in medicinal chemistry for good reason. It is effective, relatively inexpensive, and the water-solubility of its urea byproduct simplifies purification compared to other carbodiimides like DCC.[25][26][27] While EDC is considered a hazardous substance and can cause skin and eye irritation, its risks are generally considered more manageable than those associated with uronium salts.[25][28][29][30] Its main drawback is the slow reaction time, which can be a bottleneck in fast-paced environments.

  • For Process Development & Green Chemistry Initiatives: The future of pharmaceutical manufacturing lies in sustainable, catalytic methods, as exemplified by our hypothetical SynthFast-R . By minimizing waste (low PMI, high atom economy), reducing reliance on stoichiometric reagents, and simplifying purification, such methods drastically lower the environmental impact and production costs.[20][31] The development and adoption of these "greener" methodologies are essential for the long-term viability and social responsibility of the pharmaceutical industry.[21][31]

There is no single "best" method for amide bond formation; the optimal choice is context-dependent. By understanding the trade-offs between speed, cost, waste, and safety, researchers can select the most appropriate tool for the task at hand. While established reagents like EDC and HATU will continue to play important roles, the future of efficient synthesis undoubtedly lies in the development of innovative, catalytic solutions that deliver exceptional performance with minimal environmental impact.

References

  • Al-Zoubi, R. M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(1), 89-92. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Jiménez-González, C., et al. (2011). A greener, more efficient synthesis of the DPP-4 inhibitor sitagliptin. Organic Process Research & Development, 15(4), 930-934. [Link]

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768. [Link]

  • Sheldon, R. A. (2017). The E Factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ACS Green Chemistry Institute. Process Mass Intensity Calculation Tool. American Chemical Society. [Link]

Sources

The Positional Isomerism of Bromopiperidine: A Nuanced Determinant of Biological Activity in Derivative Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved drugs and bioactive compounds.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a highly valued structural motif in the pursuit of novel therapeutics.[2] The introduction of a bromine atom onto the piperidine ring, creating bromopiperidine isomers, offers a versatile synthetic handle for the generation of diverse compound libraries. However, the seemingly subtle variation in the bromine's position—at the 2, 3, or 4-position—can profoundly influence the biological activity of the resulting derivatives. This guide provides an in-depth comparative analysis of the bioactivity of compounds derived from different bromopiperidine isomers, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

The Critical Influence of Isomeric Variation on Bioactivity

The position of the bromine atom on the piperidine ring dictates the spatial orientation of substituent groups in the derived compounds. This, in turn, governs how these molecules interact with their biological targets, leading to significant differences in their pharmacological profiles. While a direct head-to-head comparison of identically substituted derivatives from all three bromopiperidine isomers is scarce in the literature, a comprehensive analysis of existing research reveals distinct patterns of bioactivity associated with each isomer.

Compounds Derived from 4-Bromopiperidine: A Hub for Analgesic and Antiplatelet Activity

The 4-position of the piperidine ring appears to be a privileged site for modifications leading to potent analgesic and antiplatelet agents. Research has shown that derivatives of 4-(4'-bromophenyl)-4-piperidinol exhibit significant analgesic effects.[3] This is often attributed to their ability to interact with opioid receptors, a key target in pain management.[3]

Table 1: Analgesic and Antiplatelet Activity of 4-Bromopiperidine Derivatives [3]

CompoundAnalgesic Effect (p-value)Antiplatelet Activity (IC50)
PD1 (4-(4'-bromophenyl)-4-piperidinol)< 0.01-
PD3 (phenacyl derivative of PD1)< 0.0180 mM
PD5 (phenacyl derivative of PD1)< 0.010.06 mM

As a positive control, Acetyl salicylic acid had an IC50 of 150 µM for antiplatelet activity.[3]

The data clearly indicates that derivatization of the 4-bromopiperidine scaffold can yield compounds with potent biological activities. The significant analgesic effect and the low IC50 value for antiplatelet aggregation of compound PD5 highlight the potential of this isomeric starting material in the development of new therapeutics for pain and cardiovascular diseases.

Compounds Derived from 3-Bromopiperidine: A Gateway to Potent Receptor Antagonists

The 3-position of the piperidine ring is a key feature in a number of potent therapeutic agents, particularly those acting as receptor antagonists. For instance, 2-arylsubstituted-piperidin-3-ols form the core structure of human NK1 receptor antagonists such as L-733060 and CP-99994.[4] These compounds are investigated for their potential in treating depression, anxiety, and emesis. The stereochemistry at the 3-position is often crucial for their biological activity.

While direct comparative data with 2- and 4-bromo-derived analogs is limited, the prevalence of the 3-substituted piperidine motif in potent, clinically relevant compounds underscores its importance in drug design. The unique spatial arrangement afforded by substitution at this position allows for optimal interactions with the binding pockets of specific G-protein coupled receptors.

Compounds Derived from 2-Bromopiperidine: Exploring Diverse Bioactivities

The 2-position of the piperidine ring, being adjacent to the nitrogen atom, offers a unique chemical environment for derivatization. Enantioenriched 2-substituted piperidines are considered vital units for drug discovery.[5] While a specific dominant bioactivity profile for 2-bromo-derived compounds is less defined in the literature compared to the 4- and 3-isomers, this scaffold provides access to a wide range of structurally diverse molecules with potential applications in various therapeutic areas. The proximity of the substituent to the ring nitrogen can influence the pKa of the amine, which in turn can affect its pharmacokinetic properties and target engagement.

Experimental Protocols for Bioactivity Evaluation

To objectively compare the bioactivity of compounds derived from different bromopiperidine isomers, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays relevant to the observed biological activities.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives (e.g., 6.25 to 100 µM) and incubate for 48 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds (e.g., 15.6 to 250 µM) in methanol.[6]

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank. Ascorbic acid is used as a positive control.[6]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug development. Piperidine derivatives have been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Certain piperidine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition via Bcl-2 family Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Bromopiperidine_Derivative Bromopiperidine Derivative Bromopiperidine_Derivative->PI3K Inhibition Bromopiperidine_Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by bromopiperidine derivatives.

NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB pathway plays a pivotal role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is linked to various inflammatory diseases and cancers. Some piperidine-containing compounds have demonstrated the ability to suppress NF-κB activation.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Transcription Bromopiperidine_Derivative Bromopiperidine Derivative Bromopiperidine_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by bromopiperidine derivatives.

Conclusion and Future Directions

The positional isomerism of bromopiperidine is a critical factor that profoundly shapes the biological activity of its derivatives. While 4-bromopiperidine has emerged as a promising starting point for the development of analgesic and antiplatelet agents, and 3-substituted piperidines are prevalent in potent receptor antagonists, the full potential of all three isomers is yet to be unlocked. Future research should focus on systematic, comparative studies of identically substituted derivatives from 2-, 3-, and 4-bromopiperidine to provide a clearer understanding of the structure-activity relationships. Such investigations, coupled with advanced computational modeling and detailed mechanistic studies, will undoubtedly accelerate the discovery and development of novel, highly effective piperidine-based therapeutics.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
  • Several examples of bioactive molecules containing piperidine.
  • 3-Bromopiperidine | C5H10BrN | CID 420919. PubChem.
  • 102776-55-6 | 3-Bromopiperidine. ChemScene.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
  • 4-Bromopiperidine | C5H10BrN | CID 420929. PubChem.
  • Bioactive compounds featuring 3‐fluoropiperidine fragments.
  • Special Issue : Synthesis of Bioactive Compounds. MDPI.
  • Examples of biologically active 3-substituted piperidines.
  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central.
  • Important bioactive molecules containing enantiopure 2‐substituted piperidine.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry.
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Antimicrobial and antioxidant activities of piperidine deriv
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed Central.
  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Taylor & Francis Online.
  • A Comparative Analysis of Neophytadiene Isomers' Bioactivity: A Liter
  • A Comparative Analysis of the Biological Activity of Piperazine Isomers. BenchChem.

Sources

Safety Operating Guide

A Scientist's Guide to the Proper Disposal of 3-Bromopiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab extends beyond the synthesis to the safe and responsible management of all chemical reagents. 3-Bromopiperidine hydrobromide is a valuable building block in drug discovery and chemical synthesis, but its halogenated nature necessitates a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework to ensure that its disposal is handled with the highest regard for safety, environmental responsibility, and regulatory compliance.

Hazard Profile & Immediate Safety Precautions

Before handling or disposing of this compound, it is crucial to understand its specific hazards. This compound is a solid substance that demands respect and careful handling to mitigate risks of exposure.

GHS Hazard Classification:

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Core Safety Directives:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or particulates.[2][3]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.[3]

    • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[3][4]

    • Lab Coat: A standard lab coat to protect from skin contact.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory area.[5]

The Core Principle: Segregation of Halogenated Waste

The single most critical aspect of disposing of this compound is its classification as a halogenated organic compound . The presence of the bromine atom means it cannot be mixed with non-halogenated solvent or solid waste streams.[6][7][8][9]

The rationale behind this strict segregation is twofold:

  • Environmental Impact: Halogenated compounds can form persistent and toxic byproducts during certain waste treatment processes, such as incineration. Specialized high-temperature incineration is required for their safe destruction.

  • Regulatory Compliance & Cost: Disposal of halogenated waste is highly regulated and significantly more expensive than non-halogenated waste.[7] Mixing waste streams leads to cross-contamination, dramatically increasing disposal costs for your entire lab and violating institutional and federal regulations.

Procedural Guide to Disposal

Follow these step-by-step protocols for managing different forms of waste containing this compound.

Disposal of Unused or Expired Product
  • Do Not Alter: Keep the chemical in its original, clearly labeled container.

  • Label for Disposal: Affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name ("this compound") and any associated hazards.

  • Segregate: Store the container in a designated Satellite Accumulation Area (SAA) for halogenated solid waste, away from incompatible materials.[7]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or licensed chemical waste contractor for disposal.[1]

Disposal of Contaminated Labware and PPE

This category includes items like weighing paper, pipette tips, contaminated gloves, and empty containers.

  • Designate a Waste Container: Use a dedicated, sealable container for solid halogenated waste. This could be a puncture-resistant bag within a rigid container or a designated pail.

  • Label Correctly: The container must be clearly marked as "Hazardous Waste: Halogenated Organic Solids." List "this compound" as a primary constituent.

  • Collect Waste: Place all contaminated disposable items directly into this container.

  • Seal and Store: When not actively adding waste, the container must be kept tightly sealed.[6][7] Store it in your lab's designated SAA.

  • Disposal: Once the container is full (no more than 90% capacity), arrange for pickup through your institutional EH&S office.[9]

Small-Scale Spill Management & Cleanup Protocol

Should a small spill occur on a benchtop or within the fume hood, proceed calmly and methodically.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure PPE: Confirm you are wearing the appropriate PPE (lab coat, goggles, gloves).

  • Avoid Dust Generation: Do not use a brush or attempt to sweep the dry powder, as this will aerosolize the irritant dust.[1]

  • Cover the Spill: Gently cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a commercial sorbent pad.[5]

  • Collect Absorbent: Carefully scoop the mixture into a sealable container (e.g., a heavy-duty plastic bag or a jar).

  • Label as Waste: Seal the container and label it as "Hazardous Waste: Spill Debris containing this compound."

  • Final Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., water, followed by ethanol), then wash with soap and water. The cleaning cloths must also be disposed of as halogenated solid waste.

  • Dispose: Place the sealed container with your other halogenated waste for pickup.

Workflow Visualization: Waste Segregation

The following diagram illustrates the critical decision-making process for waste generated from experiments involving this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated (e.g., contaminated tip, excess solid) decision Does the waste contain This compound? start->decision halogenated HALOGENATED Solid Waste Container decision->halogenated  Yes non_halogenated Non-Halogenated Solid Waste Container decision->non_halogenated  No disposal Store in SAA & Arrange EH&S Pickup halogenated->disposal non_halogenated->disposal

Caption: Waste disposal decision workflow for this compound.

Emergency Decontamination

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water and soap.[1] If irritation occurs or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air.[1] If they feel unwell or experience respiratory irritation, seek medical attention.[4]

  • Ingestion: If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Do not induce vomiting.[10] Call a poison control center or seek immediate medical attention.[1]

Always provide the Safety Data Sheet (SDS) for this compound to any responding medical personnel.[1]

By adhering to these detailed procedures, you ensure that the lifecycle of this compound in your laboratory concludes safely and in full compliance with environmental regulations, protecting yourself, your colleagues, and the wider community.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). This compound 54288-72-1.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - this compound.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Apollo Scientific. (2023, June 29). 3-Bromopiperidine-2,6-dione - SAFETY DATA SHEET.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Thor Specialities (UK) LTD. (2019, August 9). Safety data sheet - ACTICIDE B 20.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 3-Bromopiperidine-2,6-dione.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 4-Bromopiperidine hydrobromide.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.

Sources

A Senior Scientist's Guide to Personal Protective Equipment and Safe Handling of 3-Bromopiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the fast-paced world of pharmaceutical science, our focus is often on the target molecule. However, the foundational prerequisite to any successful synthesis or experiment is an uncompromising commitment to safety. This guide provides an in-depth, experience-driven protocol for handling 3-Bromopiperidine hydrobromide (CAS No: 54288-72-1), moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.[1]

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the critical first step in designing a robust safety protocol. This compound is a solid substance whose primary handling risks involve the generation and inhalation of dust, as well as direct contact with skin and eyes. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the specific personal protective equipment (PPE) and handling procedures required.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Irritation2H315: Causes skin irritation[2]
Serious Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[2]

The causality is clear: the H335 classification for respiratory irritation is the primary driver for using engineering controls like a fume hood. The H315 and H319 classifications mandate specific skin and eye protection to prevent direct contact and subsequent irritation. Finally, the H302 warning underscores the importance of stringent hygiene practices to prevent accidental ingestion.

Core Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the hazard assessment.

Primary Containment (Engineering Controls)

Before any PPE is donned, the primary method of exposure control must be in place. All operations involving the handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood to control airborne dust.[3][4]

Eye and Face Protection

To comply with the H319 "Causes serious eye irritation" warning, appropriate eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses equipped with side shields.

  • Best Practice: Chemical safety goggles that form a seal around the eyes provide superior protection against airborne particulates.[3][5]

  • High-Risk Operations: When handling larger quantities or during procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to chemical goggles.[5]

Hand Protection

Direct contact is a significant risk, as this compound causes skin irritation.

  • Glove Type: Chemically resistant gloves are mandatory. Nitrile gloves are a standard and effective choice for handling solids. Always inspect gloves for any signs of damage before use.[5]

  • Technique: Proper glove technique is as crucial as the glove itself. Use the "glove-over-cuff" method with your lab coat. To prevent cross-contamination, remove gloves using a method that avoids touching the outer surface with bare skin and dispose of them immediately in the designated hazardous waste container.[5] Wash hands thoroughly with soap and water after removing gloves.[3]

Body Protection

A standard, clean, flame-resistant laboratory coat must be worn and fully buttoned. This protects against incidental contact with skin and prevents the contamination of personal clothing.

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary in specific scenarios.

  • Standard Handling: For routine handling of small quantities inside a functioning fume hood, additional respiratory protection is typically not required.

  • Required Scenarios: If engineering controls are absent or fail, or during the cleanup of a significant spill, respiratory protection is essential. A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended to protect against dust inhalation.[5]

Standard Operating Procedure (SOP) for Handling

This workflow provides a procedural, self-validating system for the safe handling of this compound.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood Functionality B Don Full PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Work Area (Clean surface, gather equipment) B->C D Carefully Weigh Solid (Minimize dust generation) C->D E Transfer to Reaction Vessel D->E F Decontaminate Glassware & Work Surfaces E->F G Segregate Waste (Solid waste, contaminated PPE) F->G H Properly Dispose of Waste in Labeled Containers G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Pre-Operational Checks: Verify that the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE: chemical goggles, a buttoned lab coat, and nitrile gloves.[3][5] Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or in a suitable container deep within the fume hood to contain any dust.[3] Avoid creating dust clouds by handling the material gently.

  • Post-Operational Cleanup: Once the material is transferred, promptly decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Waste Management: Dispose of contaminated gloves, weigh papers, and any excess chemical in a clearly labeled hazardous waste container designated for solid chemical waste.[5]

Emergency and Disposal Protocols

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.

  • Assess & Protect: If the spill is small and contained within the fume hood, ensure you are wearing the appropriate PPE (including respiratory protection if necessary).

  • Clean Up: Do not use water. Clean up spills using dry methods to avoid generating dust.[3] Carefully sweep or shovel the material into a labeled container for hazardous waste disposal.[3]

  • Decontaminate: Thoroughly decontaminate the spill area after the solid material has been removed.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or if you feel unwell, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Waste Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste. It should be collected in sealed, properly labeled containers and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[5] Do not allow the product to enter drains.[2]

References

  • penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • Angene Chemical. 3-Bromopiperidine-2,6-dione Safety Data Sheet. [Link]

  • Interscan. Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. [Link]

  • Thor Specialities (UK) LTD. Safety data sheet - ACTICIDE B 20. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Angene Chemical. N-Boc-4-Bromopiperidine Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • PubChem. 3-Bromopiperidine-2,6-dione. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • Pediatric Oncology Group of Ontario. Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. [Link]

  • Occupational Safety and Health Administration. HYDROGEN BROMIDE. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Chapter: 8 Hydrogen Bromide Acute Exposure Guideline Levels. [Link]

  • Capot Chemical. MSDS of 3-bromopiperidine hydrochloride. [Link]

  • ICL-IP. HYDROBROMIC ACID - Safety Handbook. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromopiperidine hydrobromide. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Hydrogen Bromide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopiperidine hydrobromide
Reactant of Route 2
3-Bromopiperidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.